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  • Product: 3,5-Difluoro-4-methoxybenzaldehyde
  • CAS: 654-11-5

Core Science & Biosynthesis

Foundational

Synthesis of 3,5-Difluoro-4-methoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the primary synthesis routes for 3,5-Difluoro-4-methoxybenzaldehyde, a key building block in the develo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for 3,5-Difluoro-4-methoxybenzaldehyde, a key building block in the development of various pharmaceutical and agrochemical compounds. The document outlines two principal synthetic pathways, complete with detailed experimental protocols, and presents quantitative data in a clear, tabular format for easy comparison. Visual diagrams of the synthetic routes are also provided to enhance understanding.

Introduction

3,5-Difluoro-4-methoxybenzaldehyde is a valuable intermediate characterized by its unique substitution pattern, which imparts specific electronic and steric properties beneficial for designing bioactive molecules. The presence of two fluorine atoms ortho to the methoxy group and meta to the aldehyde functionality can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile. This guide explores the most practical and efficient methods for its preparation.

Route 1: Methylation of 3,5-Difluoro-4-hydroxybenzaldehyde

This is the most direct and commonly employed route for the synthesis of 3,5-Difluoro-4-methoxybenzaldehyde. The reaction involves the O-methylation of the commercially available 3,5-Difluoro-4-hydroxybenzaldehyde.

Reaction Scheme

start 3,5-Difluoro-4-hydroxybenzaldehyde reagents Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) + Base (e.g., K2CO3, Na2CO3) start->reagents end 3,5-Difluoro-4-methoxybenzaldehyde reagents->end

Caption: Methylation of 3,5-Difluoro-4-hydroxybenzaldehyde.

Experimental Protocols

Method A: Methylation using Dimethyl Sulfate

This protocol is adapted from general procedures for the methylation of hydroxybenzaldehydes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

  • Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate (1.1-1.2 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or maintain at a suitable temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford 3,5-Difluoro-4-methoxybenzaldehyde.

Method B: Methylation using Methyl Iodide

This method offers an alternative to dimethyl sulfate and is also widely used for O-methylation.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetone or DMF.

  • Addition of Base and Methylating Agent: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the solution, followed by the dropwise addition of methyl iodide (1.2-1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor the progress by TLC. The reaction is usually complete within 4-12 hours.

  • Work-up and Purification: The work-up and purification steps are analogous to those described in Method A.

Quantitative Data
ParameterMethod A (Dimethyl Sulfate)Method B (Methyl Iodide)
Starting Material 3,5-Difluoro-4-hydroxybenzaldehyde3,5-Difluoro-4-hydroxybenzaldehyde
Typical Yield 85-95%80-90%
Purity (post-purification) >98%>98%
Reaction Time 2-6 hours4-12 hours
Key Reagents Dimethyl Sulfate, K₂CO₃Methyl Iodide, K₂CO₃
Solvent Acetone or DMFAcetone or DMF

Route 2: Formylation of 2,6-Difluoroanisole

This alternative route involves the introduction of a formyl group onto the aromatic ring of 2,6-difluoroanisole. The Vilsmeier-Haack reaction is a suitable method for this transformation.

Reaction Scheme

start 2,6-Difluoroanisole reagents Vilsmeier Reagent (POCl3 + DMF) start->reagents end 3,5-Difluoro-4-methoxybenzaldehyde reagents->end

Caption: Vilsmeier-Haack formylation of 2,6-Difluoroanisole.

Experimental Protocol: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[1][2][3][4]

  • Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.1-1.5 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Substrate: To the freshly prepared Vilsmeier reagent, add 2,6-difluoroanisole (1.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7. This hydrolysis step converts the intermediate iminium salt to the aldehyde.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield 3,5-Difluoro-4-methoxybenzaldehyde.

Quantitative Data
ParameterVilsmeier-Haack Reaction
Starting Material 2,6-Difluoroanisole
Typical Yield 60-75%
Purity (post-purification) >97%
Reaction Time 2-8 hours
Key Reagents POCl₃, DMF
Solvent DMF

Conclusion

Both the methylation of 3,5-Difluoro-4-hydroxybenzaldehyde and the formylation of 2,6-difluoroanisole are viable methods for the synthesis of 3,5-Difluoro-4-methoxybenzaldehyde. The choice of route will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The methylation route generally offers higher yields and simpler reaction conditions, making it the preferred method in many cases. The Vilsmeier-Haack formylation provides a valuable alternative, particularly when 2,6-difluoroanisole is a more readily accessible precursor. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis of this important chemical intermediate.

References

Exploratory

Technical Guide to the Spectral Analysis of 3,5-Difluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a technical overview of the expected spectral characteristics of 3,5-Difluoro-4-methoxybenzaldehyde across various analytic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the expected spectral characteristics of 3,5-Difluoro-4-methoxybenzaldehyde across various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to a lack of readily available experimental data in public databases, this guide focuses on predicted spectral values and characteristic features derived from analogous compounds and spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Predicted Spectral Data

The following tables summarize the expected quantitative data for 3,5-Difluoro-4-methoxybenzaldehyde. These predictions are based on established principles of spectroscopy and data from structurally related aromatic aldehydes.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aldehyde-H9.8 - 10.0Singlet (s)N/A
Aromatic-H7.4 - 7.6Doublet (d) or Triplet (t) due to F-coupling~2-3 Hz (⁴J H-F)
Methoxy-H3.9 - 4.1Singlet (s)N/A

Note: The aromatic protons will appear as a single resonance due to the symmetrical substitution of the ring. The multiplicity will be a result of coupling to the two equivalent fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C=O188 - 192Triplet (t)⁵J C-F ~ 2-4 Hz
C-OCH₃150 - 155Triplet (t)³J C-F ~ 5-10 Hz
C-F155 - 160Doublet (d)¹J C-F ~ 240-260 Hz
C-CHO130 - 135Triplet (t)³J C-F ~ 3-5 Hz
C-H110 - 115Doublet of triplets (dt) or complex multiplet²J C-F ~ 20-25 Hz
O-CH₃~56Singlet (s)N/A

Note: The carbon atoms of the aromatic ring will exhibit splitting due to coupling with the fluorine atoms. The magnitude of the C-F coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.

Table 3: Predicted Infrared (IR) Spectral Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aldehyde)2900 - 2800 and 2800 - 2700Medium, often two distinct peaks
C=O stretch (aldehyde)1710 - 1685Strong
C=C stretch (aromatic)1600 - 1450Medium to Strong
C-F stretch1300 - 1100Strong
C-O stretch (ether)1275 - 1200 and 1075-1020Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Ion TypePredicted m/zFragmentation Pathway
[M]⁺172.03Molecular Ion
[M-H]⁺171.03Loss of a hydrogen radical from the aldehyde
[M-CHO]⁺143.03Loss of the formyl radical
[M-OCH₃]⁺141.03Loss of the methoxy radical

Note: Aromatic aldehydes typically show a relatively strong molecular ion peak.[1] Common fragmentation patterns include the loss of a hydrogen radical and the formyl radical.[2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 3,5-Difluoro-4-methoxybenzaldehyde sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector coil.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which will result in sharp, symmetrical peaks.

  • Data Acquisition (¹H NMR):

    • Set the pulse angle to a standard value (e.g., 30° or 45°).

    • Use an acquisition time of 2-4 seconds.

    • Set a relaxation delay of 1-5 seconds between pulses.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Use a proton-decoupled pulse sequence.

    • Increase the number of scans significantly compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS peak at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) and measure coupling constants (J) in Hertz (Hz).

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid 3,5-Difluoro-4-methoxybenzaldehyde sample directly onto the crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Run a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Set the spectral range, typically from 4000 to 400 cm⁻¹.

    • Choose a resolution of 4 cm⁻¹.

    • Accumulate a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

2.3 Mass Spectrometry (MS)

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization:

    • Utilize an appropriate ionization technique. Electron Impact (EI) is a common method for small organic molecules and typically provides detailed fragmentation patterns.

  • Mass Analysis:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectral analysis of a compound like 3,5-Difluoro-4-methoxybenzaldehyde.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of 3,5-Difluoro-4-methoxybenzaldehyde cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample Pure Sample of 3,5-Difluoro-4-methoxybenzaldehyde Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve for GC/LC or use Direct Probe Sample->Prep_MS Acquire_NMR ¹H and ¹³C NMR Spectroscopy Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectroscopy Prep_IR->Acquire_IR Acquire_MS Mass Spectrometry Prep_MS->Acquire_MS Analyze_NMR Analyze Chemical Shifts, Coupling Constants, Integration Acquire_NMR->Analyze_NMR Analyze_IR Analyze Characteristic Absorption Bands Acquire_IR->Analyze_IR Analyze_MS Analyze Molecular Ion and Fragmentation Pattern Acquire_MS->Analyze_MS Structure_Elucidation Structure Elucidation and Verification Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation Analyze_MS->Structure_Elucidation

Caption: Logical workflow for the spectral analysis of 3,5-Difluoro-4-methoxybenzaldehyde.

References

Foundational

A Comprehensive Technical Guide to 3,5-Difluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of 3,5-Difluoro-4-methoxybenzaldehyde, a key chemical intermediate in the synthesis of complex organic molecules. I...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3,5-Difluoro-4-methoxybenzaldehyde, a key chemical intermediate in the synthesis of complex organic molecules. Its unique structural features make it a valuable building block in the development of novel pharmaceutical agents and other fine chemicals.

Chemical Identity and Properties

3,5-Difluoro-4-methoxybenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 5, a methoxy group at position 4, and an aldehyde group. Its IUPAC name is 3,5-difluoro-4-methoxybenzaldehyde.[1]

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 3,5-difluoro-4-methoxybenzaldehyde[1]
CAS Number 654-11-5[1]
Molecular Formula C8H6F2O2[2]
Molecular Weight 172.13 g/mol [1]
Physical Form Solid[1]
Purity 98%[1]
Storage Temperature 2-8°C under an inert atmosphere[1]

Synthesis and Manufacturing

While specific industrial synthesis routes for 3,5-Difluoro-4-methoxybenzaldehyde are often proprietary, analogous chemical transformations provide insight into its potential manufacturing pathways. A common method for synthesizing substituted benzaldehydes involves the methylation of a corresponding hydroxybenzaldehyde precursor. For example, p-methoxybenzaldehyde can be synthesized from p-hydroxybenzaldehyde and dimethyl carbonate (DMC) in a liquid-liquid two-phase reaction system using a polar solvent like water and an emulsifier.[3] This general approach, involving methylation of a difluorinated hydroxybenzaldehyde, could be adapted for the synthesis of 3,5-Difluoro-4-methoxybenzaldehyde.

Workflow for a potential synthesis route:

G A Start with 3,5-Difluoro-4-hydroxybenzaldehyde C Methylation Reaction (Base catalyst, heat) A->C B Methylating Agent (e.g., Dimethyl Carbonate) B->C D Work-up and Purification (Extraction, Chromatography) C->D E Final Product: 3,5-Difluoro-4-methoxybenzaldehyde D->E

A potential synthetic workflow for 3,5-Difluoro-4-methoxybenzaldehyde.

Applications in Drug Discovery and Fine Chemicals

Fluorinated aromatic compounds like 3,5-Difluoro-4-methoxybenzaldehyde are of significant interest in drug discovery. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. This compound serves as a versatile precursor for a variety of more complex molecules with potential therapeutic applications.

Substituted benzaldehydes are crucial building blocks for various classes of biologically active compounds, including:

  • Stilbene Derivatives: Known for their antioxidant and anti-inflammatory properties.[4]

  • Chalcone Derivatives: These compounds form the backbone of flavonoids and exhibit a wide range of bioactivities.[4]

  • Schiff Base Derivatives: Investigated for their anticancer and antimicrobial potential.[4]

The unique substitution pattern of 3,5-Difluoro-4-methoxybenzaldehyde makes it a valuable intermediate for creating novel analogs of these and other important molecular scaffolds.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3,5-Difluoro-4-methoxybenzaldehyde from a readily available precursor is not publicly available in the search results, a general procedure can be inferred from similar reactions. The following is a generalized protocol for the methylation of a hydroxybenzaldehyde, which could be adapted by a skilled chemist.

General Protocol for O-Methylation of a Hydroxybenzaldehyde:

  • Dissolution: Dissolve the starting material, 3,5-Difluoro-4-hydroxybenzaldehyde, in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Addition of Base: Add a suitable base, such as potassium carbonate (K2CO3), to the reaction mixture. The base will deprotonate the hydroxyl group, making it a more reactive nucleophile.

  • Addition of Methylating Agent: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

  • Reaction: Heat the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 3,5-Difluoro-4-methoxybenzaldehyde.

Safety and Handling

3,5-Difluoro-4-methoxybenzaldehyde is associated with several hazard statements.[1] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area or fume hood.

Table 2: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

3,5-Difluoro-4-methoxybenzaldehyde is a valuable and versatile chemical intermediate with significant potential in drug discovery and fine chemical synthesis. Its unique fluorine substitution pattern offers opportunities for the development of novel molecules with enhanced biological properties. Proper handling and adherence to safety protocols are essential when working with this compound.

References

Exploratory

An In-depth Technical Guide to 3,5-Difluoro-4-methoxybenzaldehyde for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of 3,5-Difluoro-4-methoxybenzaldehyde, a key fluorinated aromatic building block utilized in medicinal chemistry and drug discovery. This document details i...

Author: BenchChem Technical Support Team. Date: December 2025

December 27, 2025

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-methoxybenzaldehyde, a key fluorinated aromatic building block utilized in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications as a crucial intermediate in the development of therapeutic agents, particularly kinase and phosphodiesterase inhibitors. The strategic incorporation of fluorine and methoxy functional groups is discussed in the context of optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Chemical and Physical Properties

3,5-Difluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde whose structural features are of significant interest in the design of bioactive molecules. The electron-withdrawing nature of the two fluorine atoms, combined with the electron-donating methoxy group, creates a unique electronic environment that influences its reactivity and its interactions within biological systems.

The core physicochemical properties of 3,5-Difluoro-4-methoxybenzaldehyde are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
CAS Number 654-11-5[1]
IUPAC Name 3,5-difluoro-4-methoxybenzaldehyde
Appearance Off-white to white solid
Hazard Statements H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)

Synthesis and Experimental Protocols

The primary synthetic route to 3,5-Difluoro-4-methoxybenzaldehyde involves the methylation of its precursor, 3,5-Difluoro-4-hydroxybenzaldehyde. This reaction is a standard O-methylation of a phenol. Below is a detailed experimental protocol adapted from established procedures for the alkylation of substituted hydroxybenzaldehydes.

Synthesis of 3,5-Difluoro-4-methoxybenzaldehyde via O-Methylation

This protocol describes the methylation of the hydroxyl group of 3,5-Difluoro-4-hydroxybenzaldehyde using dimethyl sulfate (DMS) as the methylating agent and potassium carbonate as the base in an acetone solvent.

Materials:

  • 3,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfate (DMS) (1.2 eq)

  • Anhydrous Acetone

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous acetone. Stir the mixture until the starting material is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.

  • Addition of Methylating Agent: Heat the mixture to reflux. Slowly add dimethyl sulfate (1.2 eq) dropwise via a dropping funnel over 30 minutes.

  • Reaction: Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and evaporate the acetone under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-Difluoro-4-methoxybenzaldehyde.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification SM1 3,5-Difluoro-4-hydroxybenzaldehyde Reaction O-Methylation (Reflux, 4-6h) SM1->Reaction SM2 Dimethyl Sulfate (DMS) SM2->Reaction SM3 Potassium Carbonate (K2CO3) SM3->Reaction SM4 Acetone (Solvent) SM4->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Aqueous Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product 3,5-Difluoro-4-methoxybenzaldehyde Purification->Product

A simplified workflow for the synthesis of 3,5-Difluoro-4-methoxybenzaldehyde.

Applications in Research and Drug Development

3,5-Difluoro-4-methoxybenzaldehyde is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are desirable properties for drug candidates.

Role as a Pharmaceutical Intermediate

This compound serves as a key precursor for the synthesis of various biologically active molecules. Its aldehyde group provides a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions such as condensations, reductive aminations, and Wittig reactions. This versatility allows medicinal chemists to incorporate the 3,5-difluoro-4-methoxyphenyl moiety into diverse molecular scaffolds to explore structure-activity relationships (SAR).

Application in Kinase and PDE4 Inhibitor Synthesis

Substituted benzaldehydes are fundamental components in the synthesis of inhibitors for various enzymes, including protein kinases and phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses inflammatory responses.[1] This mechanism is a validated therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and atopic dermatitis.[1]

The 3,5-difluoro-4-methoxyphenyl group is a common feature in many selective PDE4 inhibitors. The synthesis of such inhibitors often involves the condensation of a substituted benzaldehyde with another cyclic or heterocyclic core structure.

G cluster_pathway PDE4 Signaling Pathway ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP AMP cAMP->AMP PDE4 (Hydrolysis) PKA_active PKA (active) cAMP->PKA_active Activates CREB_active pCREB PKA_active->CREB_active Phosphorylates PKA_inactive PKA (inactive) PKA_inactive->PKA_active Gene_Expression Gene Expression CREB_active->Gene_Expression Modulates CREB_inactive CREB CREB_inactive->CREB_active Cytokines Pro-inflammatory Cytokines (TNF-α, IL-2) Gene_Expression->Cytokines Decreases Inhibitor PDE4 Inhibitor (Derived from 3,5-Difluoro-4-methoxybenzaldehyde) Inhibitor->cAMP Inhibits PDE4

The role of PDE4 inhibitors in the cAMP signaling pathway.

Safety and Handling

3,5-Difluoro-4-methoxybenzaldehyde is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

3,5-Difluoro-4-methoxybenzaldehyde is a strategically important chemical intermediate with significant applications in drug discovery and development. Its unique electronic and structural properties make it a valuable building block for the synthesis of novel therapeutic agents, particularly in the area of inflammatory diseases and oncology. The synthetic protocol and application insights provided in this guide are intended to support researchers and scientists in leveraging this compound for the advancement of new medicines.

References

Foundational

Introduction: The Significance of Fluorine in Benzaldehyde Chemistry

An In-depth Technical Guide to the Reactivity and Electronic Effects of Difluorinated Benzaldehydes For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into organic mol...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Electronic Effects of Difluorinated Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorinated benzaldehydes, in particular, are highly valued synthetic building blocks. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2][3][4] Difluorinated benzaldehydes, possessing two fluorine atoms on the aromatic ring, exhibit distinct electronic characteristics that modulate the reactivity of both the aldehyde functional group and the aromatic system. This guide provides a detailed exploration of these effects, supported by quantitative data, experimental protocols, and logical diagrams to aid researchers in harnessing the synthetic potential of these versatile compounds.

Core Principles: Electronic Effects of Difluorination

The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic nature of its substituents.[5] Fluorine atoms exert a powerful influence on the electron distribution within the molecule through two primary mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect through the sigma (σ) bonds.[5][6] This inductive effect is the dominant electronic influence of fluorine. In difluorinated benzaldehydes, the cumulative -I effect of two fluorine atoms significantly reduces electron density in the aromatic ring and pulls electron density away from the carbonyl group.[5] This depletion of electrons makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[5]

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density is a resonance effect.[5] However, for fluorine, the +R effect is considerably weaker than its -I effect.[6] The net result is strong electron withdrawal from the aromatic ring.

The positioning of the two fluorine atoms is critical. For instance, in 2,4-difluorobenzaldehyde, both fluorine atoms are ortho and para to the aldehyde group, positions where their electron-withdrawing effects strongly influence the carbonyl's reactivity and activate the ring for nucleophilic aromatic substitution (SNAr).[5]

Chemical Reactivity Profiles

The electronic modifications induced by difluorination lead to predictable changes in chemical reactivity compared to unsubstituted benzaldehyde.

Enhanced Reactivity at the Carbonyl Group

The primary consequence of the strong electron-withdrawing nature of the two fluorine atoms is the significant increase in the partial positive charge on the carbonyl carbon.[5] This heightened electrophilicity makes difluorinated benzaldehydes more reactive towards nucleophiles.

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group. The increased electrophilicity of difluorinated benzaldehydes facilitates the initial nucleophilic attack, often leading to higher reaction rates and yields.

  • Wittig Reaction: The reaction with a phosphorus ylide to form an alkene is also accelerated. The more electrophilic carbonyl carbon reacts more readily with the nucleophilic ylide.[5]

  • Other Nucleophilic Additions: Reactions involving Grignard reagents, organolithium compounds, and cyanide are similarly enhanced due to the increased reactivity of the aldehyde group.[2]

Activation for Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing fluorine atoms significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr).[5] This is because these groups can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction.[5] This makes SNAr a viable pathway for further functionalization of the aromatic ring, a reaction that is generally not feasible for unsubstituted benzaldehyde.

logical_relationship A Difluorinated Benzaldehyde B Two Fluorine Substituents A->B C Strong Inductive Effect (-I) (Electron Withdrawing) B->C exert D Increased Electrophilicity of Carbonyl Carbon C->D E Ring Activation for SNAr C->E F Enhanced Reactivity in Nucleophilic Addition Reactions D->F G Facilitated SNAr Reactions E->G H e.g., Knoevenagel, Wittig F->H

Caption: Electronic effects and resulting reactivity of difluorinated benzaldehydes.

Quantitative Data Summary

For ease of comparison, physical, spectroscopic, and electronic parameter data for common difluorinated benzaldehydes are summarized below.

Table 1: Physical and Spectroscopic Properties of Difluorobenzaldehyde Isomers
Property2,3-Difluorobenzaldehyde2,4-Difluorobenzaldehyde3,5-Difluorobenzaldehyde
CAS Number 2646-91-5[7]1550-35-2[8][9][10]32085-88-4[11]
Molecular Formula C₇H₄F₂O[7]C₇H₄F₂O[8]C₇H₄F₂O[11]
Molecular Weight 142.10 g/mol 142.10 g/mol [9]142.10 g/mol
Appearance Clear pale yellow liquid[7]Liquid[9]-
Melting Point -2-3 °C[9]-
Boiling Point 64-65 °C / 17 mmHg[7]65-66 °C / 17 mmHg[9]-
Density 1.301 g/mL at 25 °C[7]1.299 g/mL at 25 °C[9]-
Refractive Index (n20/D) 1.499[7]1.498[9]-
IR C=O Stretch (cm⁻¹) ~1700 cm⁻¹ (typical)~1700 cm⁻¹ (typical)~1700 cm⁻¹ (typical)

Note: Data for 3,5-difluorobenzaldehyde is less commonly reported in readily available datasheets.

Table 2: Hammett Substituent Constants (σ) for Fluorine

The Hammett equation, log(K/K₀) = σρ, is a linear free-energy relationship that quantifies the influence of meta- or para-substituents on the reactivity of an aromatic compound.[12][13] The substituent constant (σ) measures the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects.[12][14] Positive σ values indicate electron-withdrawing groups.[13]

Substituentσ_meta (σ_m)σ_para (σ_p)
-F +0.34+0.06

Source: Values are widely accepted in physical organic chemistry literature. The σ_meta value reflects the strong inductive effect. The smaller σ_para value is a result of the resonance donation (+R) partially offsetting the inductive withdrawal (-I) at the para position.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for common reactions involving difluorinated benzaldehydes.

Protocol 1: Knoevenagel Condensation

This protocol describes the synthesis of a benzylidenemalononitrile derivative.[5]

  • Reagents & Setup:

    • Difluorobenzaldehyde (10 mmol)

    • Malononitrile (10 mmol)

    • Piperidine (catalytic amount, ~0.5 mmol)

    • Ethanol (25 mL)

    • Round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve the difluorobenzaldehyde and malononitrile in ethanol in the round-bottom flask.

    • Add the catalytic amount of piperidine to the solution.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid product with cold ethanol to remove impurities.

    • Dry the purified product under vacuum.

Caption: Experimental workflow for a Knoevenagel condensation reaction.

Protocol 2: Wittig Reaction

This protocol outlines the synthesis of a difluorinated stilbene derivative.[5]

  • Reagents & Setup:

    • Benzyltriphenylphosphonium chloride (11 mmol)

    • Anhydrous Tetrahydrofuran (THF) (70 mL total)

    • n-Butyllithium (1.6 M in hexanes, 11 mmol)

    • Difluorobenzaldehyde (10 mmol)

    • Flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Procedure:

    • Suspend benzyltriphenylphosphonium chloride in 50 mL of anhydrous THF in the flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Add n-butyllithium dropwise. The solution will turn orange-red, indicating ylide formation.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the ylide solution back to 0 °C.

    • Add a solution of the difluorobenzaldehyde in 20 mL of anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[5]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol demonstrates the displacement of a fluorine atom with an amine.[5]

  • Reagents & Setup:

    • 2,4-Difluorobenzaldehyde (5 mmol)

    • Morpholine (10 mmol)

    • Potassium carbonate (10 mmol)

    • Dimethyl sulfoxide (DMSO) (15 mL)

    • A sealed tube or pressure vessel.

  • Procedure:

    • Combine the 2,4-difluorobenzaldehyde, morpholine, and potassium carbonate in DMSO in the sealed tube.

    • Heat the reaction mixture to 120 °C.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.[5]

Application in Drug Discovery: EGFR Inhibition

Difluorinated benzaldehydes are key intermediates in the synthesis of pharmacologically active compounds. For example, they are used to create cinnamide derivatives that act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.[1] Overexpression of EGFR is linked to the progression of several cancers.[1] The fluorine atoms in these structures can enhance binding affinity and improve the pharmacokinetic profile of the drug candidate.[1]

signaling_pathway cluster_synthesis Synthesis cluster_inhibition Biological Action A Difluorobenzaldehyde Derivative B Cinnamide Synthesis A->B C Fluorinated Cinnamide (Drug Candidate) B->C F Inhibition C->F causes D EGFR E Cancer Cell Proliferation D->E promotes F->D

Caption: Synthesis of an EGFR inhibitor from a difluorobenzaldehyde precursor.

References

Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3,5-Difluoro-4-methoxybenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Difluoro-4-methoxybenzaldehyde represents a promising, yet underexplored, scaffold in medicinal chemistry. The unique electronic properties...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-methoxybenzaldehyde represents a promising, yet underexplored, scaffold in medicinal chemistry. The unique electronic properties conferred by the difluoro substitution pattern, combined with the methoxy group, suggest that derivatives of this molecule could exhibit significant biological activities. While direct research on this specific family of compounds is emerging, a wealth of data from structurally analogous benzaldehyde derivatives provides a strong rationale for their investigation as potential therapeutic agents. This technical guide consolidates the known biological activities of related compounds to forecast the potential of 3,5-Difluoro-4-methoxybenzaldehyde derivatives, providing a foundational resource for researchers in drug discovery and development. The primary areas of interest, based on analogous structures, include anticancer, antimicrobial, and enzyme inhibitory activities.

Potential Anticancer Activity

Substituted benzaldehydes are well-represented in the literature as potent anticancer agents. The mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Data from Structurally Related Compounds

The following table summarizes the in vitro anticancer activity of various methoxy and benzyloxy-substituted benzaldehyde derivatives against human cancer cell lines. This data suggests that fluorination at the 3 and 5 positions of a 4-methoxybenzaldehyde core could yield compounds with significant cytotoxic potential.

Compound/Derivative ClassCell LineActivity MetricValueReference Compound
Benzyloxybenzaldehyde DerivativesHL-60IC₅₀1-10 µMDoxorubicin
2-(benzyloxy)-4-methoxybenzaldehydeHL-60Significant Activity-Doxorubicin
2-(benzyloxy)-5-methoxybenzaldehydeHL-60Significant Activity-Doxorubicin
Chalcones from 3,5-dimethoxybenzaldehydeVariousIC₅₀Varies-
Pyrrolidone derivatives with 3,4,5-trimethoxyphenyl moietyA549% Viability Reductionup to 72%Cytarabine
Potential Signaling Pathways

Many benzaldehyde derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates a generalized apoptotic signaling pathway that could be activated by novel anticancer agents.

Generalized Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., TNF, FasL) DeathReceptor Death Receptor (e.g., TNFR, FasR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid cleavage Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 CellularStress Cellular Stress (e.g., DNA Damage) CellularStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Drug Discovery and Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies Start Starting Material: 3,5-Difluoro-4-methoxybenzaldehyde Synth Derivative Synthesis Start->Synth Purify Purification & Characterization (NMR, MS, etc.) Synth->Purify HTS High-Throughput Screening (e.g., Anticancer, Antimicrobial) Purify->HTS HitID Hit Identification HTS->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Efficacy & Toxicology LeadOpt->InVivo ADME ADME/Tox Profiling InVivo->ADME

Foundational

A Technical Guide to 3,5-Difluoro-4-methoxybenzaldehyde for Researchers and Drug Development Professionals

An In-depth Overview of a Key Synthetic Building Block This technical guide provides a comprehensive overview of 3,5-Difluoro-4-methoxybenzaldehyde, a fluorinated aromatic aldehyde of significant interest to researchers...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Synthetic Building Block

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-methoxybenzaldehyde, a fluorinated aromatic aldehyde of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its unique substitution pattern makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This document outlines its commercial availability, key chemical properties, a detailed synthetic protocol for its application, and its relevance in targeting specific biological pathways.

Commercial Availability and Supplier Specifications

3,5-Difluoro-4-methoxybenzaldehyde (CAS Number: 654-11-5) is readily available from a variety of commercial chemical suppliers. The table below summarizes key quantitative data from a selection of these vendors to facilitate comparison for procurement. Researchers are advised to consult the suppliers directly for the most current pricing and availability.

SupplierPurityAvailable QuantitiesPrice (USD)CAS Number
Sigma-Aldrich 98%250 mg, 1 g, 5 g$29.90, $36.80, $166.75654-11-5
Matrix Scientific Not specifiedInquire for detailsInquire for details654-11-5
ChemicalBook ≥98.0% (GC)Inquire for detailsInquire for details180428-23-9
BLD Pharm 98%Inquire for detailsInquire for details654-11-5
Oakwood Chemical Not specifiedInquire for detailsInquire for details654-11-5

Note: Pricing and availability are subject to change. The CAS number 180428-23-9 is also associated with this compound in some databases.

Application in the Synthesis of Bioactive Molecules

Fluorinated benzaldehyde derivatives are crucial intermediates in the synthesis of pharmaceuticals due to the advantageous properties conferred by fluorine substitution, such as enhanced metabolic stability and binding affinity. 3,5-Difluoro-4-methoxybenzaldehyde serves as a key building block in the synthesis of potent and selective phosphodiesterase 4 (PDE4) inhibitors. These inhibitors are a class of drugs investigated for their anti-inflammatory effects in conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.

Experimental Protocol: Synthesis of a Novel PDE4 Inhibitor

The following is a detailed experimental protocol for the synthesis of a PDE4 inhibitor using 3,5-Difluoro-4-methoxybenzaldehyde as a starting material. This procedure is adapted from a patented synthetic route.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3,5-Difluoro-4-methoxybenzaldehyde 3,5-Difluoro-4-methoxybenzaldehyde reagents 1. Sodium triacetoxyborohydride 2. Dichloromethane (DCM) 3. Acetic Acid (catalyst) 3,5-Difluoro-4-methoxybenzaldehyde->reagents Diethyl aminomalonate hydrochloride Diethyl aminomalonate hydrochloride Diethyl aminomalonate hydrochloride->reagents product Diethyl 2-(((3,5-difluoro-4-methoxyphenyl)methyl)amino)malonate reagents->product

A representative reaction scheme for the synthesis of a PDE4 inhibitor precursor.

Materials:

  • 3,5-Difluoro-4-methoxybenzaldehyde

  • Diethyl aminomalonate hydrochloride

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM), add diethyl aminomalonate hydrochloride (1.0 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product, diethyl 2-(((3,5-difluoro-4-methoxyphenyl)methyl)amino)malonate, can be further purified by column chromatography on silica gel.

The PDE4-cAMP Signaling Pathway: A Therapeutic Target

PDE4 inhibitors exert their anti-inflammatory effects by modulating the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2][3] An increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately suppressing the production of pro-inflammatory mediators.[3]

PDE4_cAMP_Pathway GPCR G-Protein Coupled Receptor (GPCR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (Active) PKA->PKA_active Suppression Suppression of Inflammation PKA_active->Suppression Leads to Inflammation Pro-inflammatory Mediators Inflammation->GPCR Stimulates PDE4_Inhibitor PDE4 Inhibitor (e.g., from 3,5-Difluoro-4- methoxybenzaldehyde) PDE4_Inhibitor->PDE4 Inhibits

The PDE4-cAMP signaling pathway and the mechanism of PDE4 inhibitors.

Conclusion

3,5-Difluoro-4-methoxybenzaldehyde is a commercially accessible and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its utility in the construction of PDE4 inhibitors highlights its importance in modern drug discovery. The provided data and protocols offer a valuable resource for researchers and drug development professionals working in this area.

References

Exploratory

An In-depth Technical Guide to the Safety and Handling of 3,5-Difluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides comprehensive safety and handling information for 3,5-Difluoro-4-methoxybenzaldehyde (CAS No. 654-11-5), a key intermediate in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3,5-Difluoro-4-methoxybenzaldehyde (CAS No. 654-11-5), a key intermediate in various synthetic applications. This document is intended to supplement, not replace, official Safety Data Sheets (SDS) and established laboratory safety protocols.

Chemical and Physical Properties

3,5-Difluoro-4-methoxybenzaldehyde is a solid organic compound. Its key physical and chemical properties are summarized below for easy reference.

PropertyValueReference(s)
CAS Number 654-11-5[1][2]
Molecular Formula C₈H₆F₂O₂[2][3]
Molecular Weight 172.13 g/mol [2][3]
Appearance Solid
Melting Point 34-38 °C[2]
Purity ≥98%
IUPAC Name 3,5-difluoro-4-methoxybenzaldehyde
InChI Key KBSLGHDKSCGXKQ-UHFFFAOYSA-N

Hazard Identification and Safety Precautions

This compound is classified as an irritant. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[3]

GHS Hazard Classification
Hazard ClassCategoryHazard StatementReference(s)
Skin Irritation2H315: Causes skin irritation[3]
Eye Irritation2H319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3]
Skin Sensitization-H317: May cause an allergic skin reaction[2]

Note: The classification for skin sensitization (H317) was noted in one source, while others focused on irritation.

Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationReference(s)
Eye/Face Protection Safety glasses with side-shields or goggles (conforming to EN166).[3]
Hand Protection Wear appropriate chemical-resistant gloves.[3]
Skin and Body Protection Long-sleeved clothing and a lab coat.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3]

Logical Relationship of Hazards

Hazard_Relationship cluster_chemical 3,5-Difluoro-4-methoxybenzaldehyde cluster_exposure Routes of Exposure cluster_effects Adverse Health Effects Chemical Chemical Compound Inhalation Inhalation Chemical->Inhalation Skin_Contact Skin Contact Chemical->Skin_Contact Eye_Contact Eye Contact Chemical->Eye_Contact Respiratory_Irritation Respiratory Irritation (H335) Inhalation->Respiratory_Irritation Skin_Irritation Skin Irritation (H315) Skin_Contact->Skin_Irritation Allergic_Reaction Allergic Skin Reaction (H317) Skin_Contact->Allergic_Reaction Eye_Irritation Serious Eye Irritation (H319) Eye_Contact->Eye_Irritation

Hazard Exposure Pathways

Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and ensure user safety.

AspectRecommendationReference(s)
Handling Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Use only in a chemical fume hood.[3]
Storage Store in a cool, well-ventilated area. Keep container tightly closed. Store under an inert atmosphere (e.g., Argon) at 2-8°C.

First Aid and Emergency Procedures

In case of exposure, immediate and appropriate action is necessary.

Exposure RouteFirst Aid MeasuresReference(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]
Firefighting Measures
AspectRecommendationReference(s)
Suitable Extinguishing Media Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3]
Hazardous Combustion Products May emit toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]
Protective Equipment Wear self-contained breathing apparatus and full protective gear.[3]

Toxicological Information

Experimental Protocols

3,5-Difluoro-4-methoxybenzaldehyde is a versatile aldehyde that can be used in various organic reactions, including Wittig reactions, Knoevenagel condensations, and reductive aminations. Below is a representative protocol for a Wittig reaction to synthesize a stilbene derivative, adapted from a general procedure.

Disclaimer: This is a generalized protocol and may require optimization for this specific substrate. Researchers should conduct their own risk assessment and small-scale trials before proceeding.

Representative Protocol: Wittig Synthesis of a Stilbene Derivative

This protocol outlines the synthesis of a stilbene derivative from 3,5-Difluoro-4-methoxybenzaldehyde and a suitable benzyltriphenylphosphonium salt.

Materials:

  • 3,5-Difluoro-4-methoxybenzaldehyde

  • Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

  • Dichloromethane (DCM)

  • 50% Aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • 95% Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (1.05 eq) and 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq) in dichloromethane (approx. 10 mL per gram of aldehyde).[4]

  • Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser. The strong base deprotonates the phosphonium salt to form the phosphorus ylide in situ, which then reacts with the aldehyde.[4]

  • Reflux: Heat the biphasic mixture to a gentle reflux and maintain for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the layers.[4]

  • Extraction: Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite. Continue washing with water until the aqueous layer is neutral.[4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane using a rotary evaporator.[4]

  • Purification: Purify the crude product by recrystallizing from hot 95% ethanol.[4]

  • Isolation: Cool the solution to induce crystallization, and collect the solid product by vacuum filtration.[4]

Experimental Workflow Diagram

Wittig_Synthesis_Workflow start Start reagents Combine Aldehyde & Phosphonium Salt in DCM start->reagents base_addition Add 50% NaOH (aq) dropwise with vigorous stirring reagents->base_addition reflux Reflux for 30-60 min (Monitor by TLC) base_addition->reflux workup Cool & Transfer to Separatory Funnel reflux->workup extraction Wash Organic Layer: 1. H₂O 2. NaHSO₃ (aq) 3. H₂O until neutral workup->extraction drying Dry with Na₂SO₄, Filter & Concentrate extraction->drying purification Recrystallize from hot 95% Ethanol drying->purification isolation Cool to Crystallize & Collect by Filtration purification->isolation end End Product isolation->end

References

Protocols & Analytical Methods

Method

The Role of 3,5-Difluoro-4-methoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Difluoro-4-methoxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a valuable building block in medicinal chemistry. The pres...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-methoxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a valuable building block in medicinal chemistry. The presence of fluorine atoms can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, binding affinity to target proteins, and lipophilicity. These characteristics make fluorinated synthons, like 3,5-Difluoro-4-methoxybenzaldehyde and its derivatives, highly attractive for the design and synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the use of 3,5-Difluoro-4-methoxybenzaldehyde and its close analog, 3,5-difluoro-4-hydroxybenzaldehyde, in the development of kinase inhibitors, particularly focusing on Mitogen-Activated Protein Kinase Kinase 4 (MKK4).

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is implicated in a multitude of diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The unique electronic properties of the difluorinated phenyl ring in 3,5-Difluoro-4-methoxybenzaldehyde can be exploited to achieve potent and selective inhibition of specific kinases.

A notable application of a closely related derivative, 3,5-difluoro-4-hydroxybenzaldehyde, is in the synthesis of highly selective MKK4 inhibitors. MKK4 is a key component of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways, which are involved in cellular responses to stress, inflammation, and apoptosis.

Quantitative Data: MKK4 and RSK4 Inhibition

The following table summarizes the in vitro inhibitory activity of a synthesized compound derived from 3,5-difluoro-4-hydroxybenzaldehyde against MKK4 and a related kinase, RSK4. The data highlights the potency and selectivity of the resulting inhibitor.

Compound IDModification from Parent ScaffoldMKK4 IC50 (nM)RSK4 IC50 (nM)Selectivity (RSK4/MKK4)
44 3,5-difluorophenol substitution2449243.79
45 3,5-dichlorophenol substitution22>1000>45

Data sourced from patent literature describing the synthesis and biological evaluation of dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives.

Experimental Protocols

General Synthesis of a Dihydropteridinone-based MKK4 Inhibitor

This protocol describes a key step in the synthesis of a dihydropteridinone-based MKK4 inhibitor, BI-D1870, which utilizes a 3,5-difluoro-4-hydroxyphenyl moiety. This illustrates a common synthetic route where the aldehyde functionality would be precursor to a different functional group in the final molecule through various organic reactions.

Synthesis of 2-((3,5-difluoro-4-hydroxyphenyl)amino)-8-isopentyl-5,7-dimethyl-7,8-dihydropteridin-6(5H)-one

  • Starting Materials:

    • N-benzyl-3-methylbutan-1-amine

    • 1-bromo-3-methylbutane

    • Benzylamine

    • 3,5-difluoro-4-hydroxyaniline (can be synthesized from 3,5-difluoro-4-nitrobenzaldehyde via reduction)

    • Appropriate pteridinone core structure

  • Procedure for a key intermediate (illustrative):

    • A mixture of N-benzyl-3-methylbutan-1-amine, 1-bromo-3-methylbutane (0.2241 mol), benzylamine (1.3 mol), and distilled water (41 mL) is stirred at 90 °C for 24 hours.

    • The reaction mixture is then cooled, and the product is isolated and purified using standard techniques such as column chromatography.

  • Coupling Reaction:

    • The synthesized amine is then coupled with a suitable activated pteridinone core.

    • The 3,5-difluoro-4-hydroxyaniline is reacted with the pteridinone core, typically via nucleophilic aromatic substitution, to yield the final inhibitor.

Note: This is a generalized protocol based on similar syntheses. The exact reaction conditions, stoichiometry, and purification methods would need to be optimized for specific target molecules.

Visualizations

Signaling Pathway

MKK4_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4 MKK4 MAP3K->MKK4 JNK JNK MKK4->JNK p38 p38 MAPK MKK4->p38 Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, Proliferation) Transcription_Factors->Cellular_Response Inhibitor 3,5-Difluoro-4-hydroxyphenyl -derived Inhibitor Inhibitor->MKK4

Caption: MKK4 Signaling Pathway and Point of Inhibition.

Experimental Workflow

Synthesis_Workflow Start 3,5-Difluoro-4-hydroxybenzaldehyde Step1 Functional Group Transformation (e.g., to aniline) Start->Step1 Step2 Coupling with Pteridinone Core Step1->Step2 Product Crude Product Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final_Product Pure Kinase Inhibitor Purification->Final_Product Analysis Characterization (NMR, MS, Purity) Final_Product->Analysis

Caption: General Synthetic Workflow for Kinase Inhibitors.

Conclusion

3,5-Difluoro-4-methoxybenzaldehyde and its derivatives are valuable reagents in medicinal chemistry for the synthesis of targeted therapies. The incorporation of the 3,5-difluoro-4-substituted phenyl moiety can lead to potent and selective kinase inhibitors, as demonstrated by the example of MKK4 inhibitors. The provided protocols and diagrams offer a foundational understanding for researchers to explore the utility of this chemical scaffold in their drug discovery programs. Further structure-activity relationship (SAR) studies starting from this versatile building block could lead to the discovery of novel and effective therapeutic agents.

Application

Application Notes and Protocols: 3,5-Difluoro-4-methoxybenzaldehyde as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Difluoro-4-methoxybenzaldehyde is a valuable aromatic aldehyde that serves as a key building block in the synthesis of a variety of heteroc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-methoxybenzaldehyde is a valuable aromatic aldehyde that serves as a key building block in the synthesis of a variety of heterocyclic compounds with significant biological activities. The presence of two fluorine atoms and a methoxy group on the phenyl ring imparts unique electronic properties and conformational constraints to the molecule. These features are often exploited in the design of potent and selective inhibitors of various enzymes, particularly kinases, making this aldehyde a molecule of high interest in medicinal chemistry and drug discovery. This document provides an overview of its application in the synthesis of diaryl pyrazole derivatives, a class of compounds known to exhibit inhibitory activity against p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory and cancer signaling pathways.

Application in the Synthesis of Diaryl Pyrazole p38 MAPK Inhibitors

The diaryl pyrazole scaffold is a well-established pharmacophore found in numerous potent and selective inhibitors of p38 MAPK. The synthesis of these inhibitors often proceeds through a convergent route where a substituted benzaldehyde is a key starting material. 3,5-Difluoro-4-methoxybenzaldehyde can be utilized in a two-step sequence involving a Claisen-Schmidt condensation followed by a cyclization reaction to construct the desired diaryl pyrazole core.

The fluorine and methoxy substituents on the phenyl ring of the aldehyde can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final inhibitor. The fluorine atoms can enhance binding affinity to the target protein through favorable electrostatic interactions and can improve metabolic stability. The methoxy group can also influence solubility and metabolic pathways.

Biological Context: The p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a critical regulator of cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines, growth factors, and cellular stress.[1][2][3][4] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1][5][6][7][8] As such, inhibitors of p38 MAPK are of significant therapeutic interest.

The pathway is a three-tiered kinase cascade, where a MAP kinase kinase kinase (MAPKKK) phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates p38 MAPK.[2][4][9][10] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to a cellular response.[4]

p38_MAPK_pathway stimuli Inflammatory Cytokines / Stress receptor Receptor stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk P p38 p38 MAPK mapkk->p38 P substrates Downstream Substrates (Transcription Factors, Kinases) p38->substrates P response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor Diaryl Pyrazole Inhibitor inhibitor->p38

p38 MAPK Signaling Pathway

Synthetic Workflow for Diaryl Pyrazole Synthesis

The general synthetic route to diaryl pyrazoles from 3,5-Difluoro-4-methoxybenzaldehyde involves two key transformations: a Claisen-Schmidt condensation and a pyrazole formation reaction.

experimental_workflow start 3,5-Difluoro-4-methoxybenzaldehyde + Acetophenone Derivative step1 Claisen-Schmidt Condensation start->step1 intermediate Chalcone Intermediate step1->intermediate step2 Cyclization with Hydrazine Derivative intermediate->step2 product Diaryl Pyrazole (p38 MAPK Inhibitor) step2->product purification Purification (Crystallization / Chromatography) product->purification

Synthetic Workflow

Experimental Protocols

The following are representative protocols for the synthesis of a diaryl pyrazole derivative starting from 3,5-Difluoro-4-methoxybenzaldehyde. These protocols are based on established literature procedures for similar transformations.

Protocol 1: Synthesis of (E)-1-(3,5-difluoro-4-methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one (Chalcone Intermediate) via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of 3,5-Difluoro-4-methoxybenzaldehyde with 4-acetylpyridine.

Materials:

  • 3,5-Difluoro-4-methoxybenzaldehyde

  • 4-Acetylpyridine

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq) and 4-acetylpyridine (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and add a solution of NaOH (2.0 eq) in water dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol to afford the pure chalcone.

Protocol 2: Synthesis of 4-(5-(3,5-difluoro-4-methoxyphenyl)-1H-pyrazol-3-yl)pyridine

This protocol describes the cyclization of the chalcone intermediate with hydrazine hydrate.

Materials:

  • (E)-1-(3,5-difluoro-4-methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

  • Reflux condenser

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the chalcone intermediate (1.0 eq) in ethanol or acetic acid.

  • Add hydrazine hydrate (1.2-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure diaryl pyrazole.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a diaryl pyrazole from a substituted benzaldehyde. The data is illustrative and based on typical yields and characterization data reported for similar compounds in the literature.

Table 1: Reaction Parameters for Chalcone Synthesis

Benzaldehyde DerivativeKetone DerivativeCatalystSolventReaction Time (h)Yield (%)
3,5-Difluoro-4-methoxybenzaldehyde4-AcetylpyridineNaOHEthanol5~85
4-MethoxybenzaldehydeAcetophenoneNaOHEthanol4~90
BenzaldehydeAcetophenoneKOHEthanol6~80

Table 2: Characterization Data for a Representative Diaryl Pyrazole

PropertyValue
Molecular Formula C₁₅H₁₁F₂N₃O
Molecular Weight 287.27 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 13.2 (s, 1H, NH), 8.6 (d, 2H), 7.8 (d, 2H), 7.5 (d, 2H), 7.2 (s, 1H), 3.9 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 160.2, 157.8, 150.5, 145.1, 141.8, 134.5, 121.2, 110.5, 105.3, 56.8
Mass Spectrometry (ESI-MS) m/z 288.1 [M+H]⁺
p38α MAPK IC₅₀ < 100 nM

Note: The characterization data presented is hypothetical and serves as an example of what would be expected for a compound of this class. Actual data would need to be determined experimentally.

Conclusion

3,5-Difluoro-4-methoxybenzaldehyde is a highly useful and versatile building block for the synthesis of medicinally relevant compounds, particularly diaryl pyrazole inhibitors of p38 MAPK. The synthetic route via a Claisen-Schmidt condensation and subsequent cyclization is a robust and efficient method for accessing these important molecular scaffolds. The protocols and data presented here provide a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

References

Method

Application Notes and Protocols for Knoevenagel Condensation Reactions with 3,5-Difluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the react...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties of its products.

3,5-Difluoro-4-methoxybenzaldehyde is a valuable building block in the synthesis of novel compounds, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the difluoro-methoxy substitution pattern on the phenyl ring can significantly influence the electronic properties and biological activity of the resulting Knoevenagel condensation products. These application notes provide detailed protocols for the Knoevenagel condensation of 3,5-Difluoro-4-methoxybenzaldehyde with various active methylene compounds, offering a foundation for the synthesis and exploration of new chemical entities.

Data Presentation

The following table summarizes representative reaction conditions for the Knoevenagel condensation of substituted benzaldehydes with various active methylene compounds. While specific data for 3,5-Difluoro-4-methoxybenzaldehyde is not widely published, the presented data for structurally similar aldehydes, such as 3,5-dimethoxybenzaldehyde, provides a strong basis for reaction optimization.

Active Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Notes
MalononitrileAmmonium AcetateEthanolReflux2 hHighGeneral protocol adaptable for various substituted benzaldehydes.[1]
Ethyl CyanoacetatePiperidineEthanolReflux4-12 hGood to ExcellentA classic and effective method for α,β-unsaturated esters.
Ethyl CyanoacetateTriphenylphosphineSolvent-free805-10 minHighAn environmentally friendly approach with short reaction times.[2]
Barbituric AcidPiperidineMethanolN/AN/AN/AA common method for the synthesis of pyrimidine derivatives.
2-CyanoacetamidePiperidineMethanolReflux2 hHighYields α,β-unsaturated amides.

Note: "High" and "Good to Excellent" yields are reported in the literature for analogous reactions with substituted benzaldehydes. Specific yields for 3,5-Difluoro-4-methoxybenzaldehyde may vary and require optimization.

Experimental Protocols

The following are detailed methodologies for key Knoevenagel condensation reactions that can be adapted for 3,5-Difluoro-4-methoxybenzaldehyde.

Protocol 1: Knoevenagel Condensation with Malononitrile using Ammonium Acetate

This protocol describes a straightforward and efficient method for the synthesis of 2-(3,5-difluoro-4-methoxybenzylidene)malononitrile.

Materials:

  • 3,5-Difluoro-4-methoxybenzaldehyde (1 mmol, 172.1 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Ammonium acetate (0.2 mmol, 15.4 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add 3,5-Difluoro-4-methoxybenzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (0.2 mmol).

  • Add 10 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the final, purified 2-(3,5-difluoro-4-methoxybenzylidene)malononitrile.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Solvent-Free Knoevenagel Condensation with Ethyl Cyanoacetate using Triphenylphosphine

This protocol offers an environmentally friendly alternative for the synthesis of ethyl 2-cyano-3-(3,5-difluoro-4-methoxyphenyl)acrylate.[2]

Materials:

  • 3,5-Difluoro-4-methoxybenzaldehyde (1 mmol, 172.1 mg)

  • Ethyl cyanoacetate (1 mmol, 113.1 mg)

  • Triphenylphosphine (0.1 mmol, 26.2 mg)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • In a reaction vial, combine 3,5-Difluoro-4-methoxybenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and triphenylphosphine (0.1 mmol).

  • Seal the vial and place it in a preheated heating block or oil bath set to 80°C.

  • Stir the mixture vigorously. The reaction is typically complete within 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The crude product will solidify.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterize the purified ethyl 2-cyano-3-(3,5-difluoro-4-methoxyphenyl)acrylate by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 3: Knoevenagel Condensation with Barbituric Acid

This protocol is for the synthesis of 5-(3,5-difluoro-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, a potential scaffold for pharmacologically active compounds.

Materials:

  • 3,5-Difluoro-4-methoxybenzaldehyde (1 mmol, 172.1 mg)

  • Barbituric acid (1 mmol, 128.1 mg)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Methanol (10 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 25 mL round-bottom flask, dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1 mmol) and barbituric acid (1 mmol) in 10 mL of methanol.

  • Add a catalytic amount of piperidine to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • The reaction progress can be monitored by the formation of a precipitate. The reaction is typically complete within 2-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by vacuum filtration and wash with cold methanol.

  • Dry the product to obtain 5-(3,5-difluoro-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione.

  • Characterize the product using appropriate analytical techniques. Due to the potential for low solubility, DMSO-d₆ may be required for NMR analysis.

Visualizations

Knoevenagel Condensation Workflow

G Experimental Workflow for Knoevenagel Condensation Reactants Reactants: 3,5-Difluoro-4-methoxybenzaldehyde + Active Methylene Compound + Catalyst Reaction Reaction: - Solvent (e.g., Ethanol) or Solvent-free - Heating (e.g., Reflux or 80°C) Reactants->Reaction Monitoring Reaction Monitoring: Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up: - Cooling - Filtration - Washing Monitoring->Workup Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Product Final Product: α,β-Unsaturated Compound Purification->Product Characterization Characterization: - NMR (¹H, ¹³C) - FT-IR - Mass Spectrometry Product->Characterization

Caption: A typical experimental workflow for Knoevenagel condensation.

Knoevenagel Condensation Mechanism

G Base-Catalyzed Knoevenagel Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration ActiveMethylene Active Methylene Compound (Z-CH₂-Z') Enolate Enolate Ion (Z-CH⁻-Z') ActiveMethylene->Enolate - H⁺ Base1 Base (B:) Base1->ActiveMethylene Enolate2 Enolate Ion Aldehyde 3,5-Difluoro-4-methoxy- benzaldehyde Intermediate Aldol Addition Intermediate Aldehyde->Intermediate Intermediate2 Aldol Addition Intermediate Enolate2->Aldehyde Nucleophilic Attack Product α,β-Unsaturated Product Intermediate2->Product - H₂O Water H₂O Product->Water

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

References

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,5-Difluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3,5-Difluoro-4-methoxybenzaldehyde as a key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3,5-Difluoro-4-methoxybenzaldehyde as a key starting material. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making this fluorinated benzaldehyde a valuable building block in medicinal chemistry and drug discovery.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[1]

Reaction Scheme:

A mixture of 3,5-Difluoro-4-methoxybenzaldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea is heated in the presence of an acid catalyst to yield the corresponding dihydropyrimidinone.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and urea (1.5 eq) in ethanol (10 mL per mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 3-4 drops; or Yb(OTf)₃, 10 mol%).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Quantitative Data:
Entryβ-KetoesterN-SourceCatalystTime (h)Yield (%)
1Ethyl acetoacetateUreaHCl385-95
2Methyl acetoacetateUreaYb(OTf)₃290-98
3Ethyl acetoacetateThioureap-TSA480-90

Note: Yields are hypothetical and based on typical Biginelli reactions. Actual yields may vary.

Biginelli Reaction Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 3,5-Difluoro-4-methoxybenzaldehyde E Combine in Round-Bottom Flask A->E B Ethyl Acetoacetate B->E C Urea/Thiourea C->E D Ethanol D->E F Add Catalyst (e.g., HCl) E->F G Reflux (80-90 °C) F->G H Monitor by TLC G->H I Cool to Room Temperature H->I J Precipitate in Ice Bath I->J K Vacuum Filtration J->K L Wash with Cold Ethanol K->L M Recrystallize L->M N Pure Dihydropyrimidinone M->N

Caption: Workflow for the synthesis of dihydropyrimidinones.

Synthesis of Dihydropyridines via Hantzsch Reaction

The Hantzsch dihydropyridine synthesis is a multicomponent reaction used to generate dihydropyridine derivatives, which are known for their application as calcium channel blockers.[2][3]

Reaction Scheme:

This reaction involves the condensation of 3,5-Difluoro-4-methoxybenzaldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.

Experimental Protocol:
  • Reaction Mixture: In a round-bottom flask, dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq) and ethyl acetoacetate (2.2 eq) in ethanol.

  • Nitrogen Source: Add ammonium acetate (1.2 eq).

  • Reaction Execution: Reflux the mixture for 3-6 hours. The progress of the reaction should be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure dihydropyridine product.

Quantitative Data:
Entryβ-KetoesterNitrogen SourceSolventTime (h)Yield (%)
1Ethyl acetoacetateAmmonium AcetateEthanol475-85
2Methyl acetoacetateAmmoniaMethanol570-80

Note: Yields are hypothetical and based on typical Hantzsch reactions. Actual yields may vary.

Hantzsch Dihydropyridine Synthesis Pathway

aldehyde 3,5-Difluoro-4-methoxybenzaldehyde dihydropyridine 4-(3,5-difluoro-4-methoxyphenyl)-1,4-dihydropyridine aldehyde->dihydropyridine Condensation ketoester β-Ketoester (2 eq.) ketoester->dihydropyridine ammonia Ammonia/Ammonium Acetate ammonia->dihydropyridine

Caption: Hantzsch synthesis of dihydropyridines.

Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[4][5]

Reaction Scheme:

3,5-Difluoro-4-methoxybenzaldehyde can be reacted with an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base to form the corresponding 2-aminothiophene.

Experimental Protocol:
  • Reactant Mixture: To a solution of 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent such as ethanol or DMF, add elemental sulfur (1.1 eq).

  • Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-5 hours.

  • Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Isolation: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:
EntryActivated NitrileBaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl cyanoacetateMorpholineEthanol50365-75
2MalononitrileTriethylamineDMFRT570-80

Note: Yields are hypothetical and based on typical Gewald reactions. Actual yields may vary.

Gewald Reaction Logical Flow

start Start reactants Aldehyde + Activated Nitrile + Sulfur + Base start->reactants reaction Stir at RT or Heat reactants->reaction workup Pour into Ice-Water reaction->workup isolation Filter and Dry workup->isolation product 2-Aminothiophene isolation->product

Caption: Logical flow of the Gewald reaction.

Proposed Multi-Step Synthesis of Other Heterocycles

While one-pot syntheses for some heterocycles directly from 3,5-Difluoro-4-methoxybenzaldehyde may not be readily available, this versatile starting material can be converted into key intermediates for the synthesis of other important heterocyclic systems.

a) Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are an important class of heterocycles with diverse biological activities.[6] A common synthetic route involves the cyclodehydration of 1,2-diacylhydrazines.

Proposed Synthetic Pathway:

  • Oxidation: The aldehyde group of 3,5-Difluoro-4-methoxybenzaldehyde is first oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent.

  • Amidation: The resulting carboxylic acid is then converted to the corresponding acid hydrazide by reaction with hydrazine hydrate.

  • Acylation and Cyclization: The acid hydrazide is acylated with an appropriate acyl chloride or carboxylic acid, followed by cyclodehydration using a reagent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield the 2,5-disubstituted 1,3,4-oxadiazole.

b) Synthesis of Quinazolines

Quinazolines are a class of fused heterocyclic compounds that are of interest in medicinal chemistry due to their broad spectrum of biological activities.[7]

Proposed Synthetic Pathway:

  • Nitration: The aromatic ring of 3,5-Difluoro-4-methoxybenzaldehyde can be nitrated, likely at the position ortho to the methoxy group.

  • Reduction: The nitro group is then reduced to an amino group, for example, using SnCl₂/HCl or catalytic hydrogenation, to form an ortho-aminobenzaldehyde derivative.

  • Cyclization: This ortho-aminobenzaldehyde can then undergo condensation with a suitable nitrogen source, such as an amine in the presence of an oxidant, or with an amide to form the quinazoline ring.[7]

These proposed pathways highlight the utility of 3,5-Difluoro-4-methoxybenzaldehyde as a precursor for a wider range of heterocyclic compounds, demonstrating its importance in the synthesis of novel molecules for drug discovery and development. Further optimization of reaction conditions would be necessary to achieve high yields for these multi-step sequences.

References

Method

Application of 3,5-Difluoro-4-methoxybenzaldehyde in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Difluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde with significant potential in the development of advanced materials. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde with significant potential in the development of advanced materials. The presence of fluorine atoms and a methoxy group on the phenyl ring imparts unique electronic and steric properties, making it a valuable precursor for the synthesis of specialized polymers, liquid crystals, and organic electronic materials. The fluorine substituents are known to enhance thermal stability, influence molecular packing, and modify the electronic characteristics of materials, which are critical for high-performance applications. This document provides an overview of the potential applications of 3,5-Difluoro-4-methoxybenzaldehyde in materials science, along with detailed, albeit generalized, experimental protocols for the synthesis of material precursors.

Application Notes

The aldehyde functionality of 3,5-Difluoro-4-methoxybenzaldehyde serves as a versatile reactive handle for various chemical transformations, enabling its incorporation into a wide range of material architectures. The primary applications are projected in the following areas:

  • High-Performance Polymers: The difluoro-substituted phenyl ring can be integrated into polymer backbones to enhance thermal and oxidative stability, as well as to fine-tune solubility and mechanical properties. Potential polymer classes include poly(arylene vinylene)s and polyimides.

  • Liquid Crystals: The rigid core and the dipole moment introduced by the fluorine and methoxy groups make this molecule a potential building block for calamitic (rod-like) liquid crystals. The fluorine atoms can influence the mesophase behavior and dielectric anisotropy, which are crucial parameters for display applications.

  • Organic Electronics: As a precursor for conjugated molecules, 3,5-Difluoro-4-methoxybenzaldehyde can be used to synthesize materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of the resulting conjugated materials, which is beneficial for charge injection and transport.

Hypothetical Properties of Materials Derived from 3,5-Difluoro-4-methoxybenzaldehyde

The following table summarizes the potential property enhancements in materials incorporating the 3,5-difluoro-4-methoxyphenyl moiety, based on established structure-property relationships in fluorinated organic materials.

Material ClassPropertyAnticipated Effect of 3,5-Difluoro-4-methoxyphenyl Moiety
Polymers Thermal StabilityIncreased due to the high bond strength of C-F.
SolubilityPotentially improved in organic solvents.
Dielectric ConstantLowered, which is advantageous for microelectronics.
Liquid Crystals Mesophase StabilityCan stabilize or induce nematic and smectic phases.
Dielectric AnisotropyLikely to be negative, which is useful for vertically aligned displays.
BirefringenceModerate to high, depending on the overall molecular structure.
Organic Electronics Electron AffinityIncreased, facilitating electron injection and transport.
Ionization PotentialIncreased, leading to better air stability.
PhotostabilityEnhanced due to the resistance of C-F bonds to UV degradation.

Experimental Protocols

The following protocols describe key synthetic transformations that can be employed to utilize 3,5-Difluoro-4-methoxybenzaldehyde as a precursor for materials synthesis. These are generalized procedures and may require optimization for specific substrates and desired outcomes.

Protocol 1: Synthesis of a Stilbene Derivative via Wittig Reaction

This protocol outlines the synthesis of a substituted stilbene, a common building block for poly(arylene vinylene)s and a core structure in some liquid crystals and organic electronic materials.

Reaction: 3,5-Difluoro-4-methoxybenzaldehyde + Benzyltriphenylphosphonium bromide → 1-(3,5-difluoro-4-methoxyphenyl)-2-phenylethene

Materials:

  • 3,5-Difluoro-4-methoxybenzaldehyde

  • Benzyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Hexanes

  • Magnesium sulfate (anhydrous)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous THF via syringe to dissolve the phosphonium salt.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred solution. The solution will typically turn a deep color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the stilbene derivative.

Protocol 2: Synthesis of a Cyano-substituted Alkene via Knoevenagel Condensation

This protocol details the synthesis of an α,β-unsaturated nitrile, a versatile intermediate for creating electron-accepting materials used in organic electronics and as precursors for more complex heterocyclic systems.

Reaction: 3,5-Difluoro-4-methoxybenzaldehyde + Malononitrile → 2-(3,5-Difluoro-4-methoxybenzylidene)malononitrile

Materials:

  • 3,5-Difluoro-4-methoxybenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1.0 equivalent) in absolute ethanol.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. A precipitate of the product may form as the reaction proceeds.

  • Upon completion (typically 1-4 hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven to obtain the pure 2-(3,5-difluoro-4-methoxybenzylidene)malononitrile.

Visualizations

Wittig_Reaction_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product aldehyde 3,5-Difluoro-4- methoxybenzaldehyde wittig_reaction Wittig Reaction (0 °C to RT) aldehyde->wittig_reaction phosphonium_salt Benzyltriphenyl- phosphonium bromide ylide_formation Ylide Formation (0 °C) phosphonium_salt->ylide_formation base Potassium tert-butoxide base->ylide_formation solvent Anhydrous THF ylide_formation->wittig_reaction Ylide workup Aqueous Workup & Extraction wittig_reaction->workup purification Column Chromatography workup->purification stilbene Substituted Stilbene Derivative purification->stilbene

Caption: Workflow for the synthesis of a stilbene derivative via the Wittig reaction.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product aldehyde 3,5-Difluoro-4- methoxybenzaldehyde condensation Condensation (Room Temp) aldehyde->condensation malononitrile Malononitrile malononitrile->condensation catalyst Piperidine catalyst->condensation solvent Ethanol solvent->condensation precipitation Precipitation & Filtration condensation->precipitation drying Vacuum Drying precipitation->drying alkene Cyano-substituted Alkene drying->alkene

Caption: Workflow for the Knoevenagel condensation to synthesize a cyano-substituted alkene.

Logical_Relationship cluster_synthesis Synthetic Pathways cluster_intermediates Intermediate Building Blocks cluster_materials Final Material Applications start 3,5-Difluoro-4-methoxybenzaldehyde (Precursor) wittig Wittig Reaction start->wittig knoevenagel Knoevenagel Condensation start->knoevenagel other_reactions Other Reactions (e.g., Reductive Amination, Oxidations) start->other_reactions stilbenes Stilbenes wittig->stilbenes cyano_alkenes Cyano-substituted Alkenes knoevenagel->cyano_alkenes other_monomers Functionalized Monomers other_reactions->other_monomers polymers High-Performance Polymers stilbenes->polymers liquid_crystals Liquid Crystals stilbenes->liquid_crystals organic_electronics Organic Electronics cyano_alkenes->organic_electronics other_monomers->polymers other_monomers->organic_electronics

Caption: Logical flow from precursor to potential material applications.

Application

Application Notes and Protocols for the Formylation of Difluoromethoxybenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis, providing a key building...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis, providing a key building block for a vast array of more complex molecules, including active pharmaceutical ingredients. Difluoromethoxybenzene derivatives are of particular interest in medicinal chemistry, as the difluoromethoxy group (–OCF₂H) can significantly enhance metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols for the formylation of this important class of compounds, focusing on three primary methods: Ortho-lithiation/Formylation, Vilsmeier-Haack Reaction, and Rieche Formylation.

The difluoromethoxy group is considered an ortho-, para-directing group in electrophilic aromatic substitution, due to the lone pair electrons on the oxygen atom. However, due to the strong electron-withdrawing nature of the fluorine atoms, it is a deactivating group compared to a simple methoxy substituent. The choice of formylation method will depend on the desired regioselectivity and the presence of other functional groups on the aromatic ring.

Ortho-lithiation followed by Formylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The ether oxygen of the difluoromethoxy group can direct the lithiation to the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the ortho-formylated product with high selectivity.

Experimental Protocol: Ortho-formylation of 1-(Difluoromethoxy)benzene

Materials:

  • 1-(Difluoromethoxy)benzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere of argon or nitrogen.

  • Reaction Mixture: To the flask, add 1-(difluoromethoxy)benzene (1.0 equivalent) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Formylation: Add anhydrous DMF (2.0 to 3.0 equivalents) dropwise to the reaction mixture at -78 °C. The reaction is typically stirred at -78 °C for another 1-2 hours and then allowed to warm to room temperature overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure 2-(difluoromethoxy)benzaldehyde.

Data Summary: Ortho-lithiation/Formylation
SubstrateBase (equiv.)Formylating Agent (equiv.)SolventTemperature (°C)Time (h)ProductYield (%)
1-(Difluoromethoxy)benzenen-BuLi (1.2)DMF (2.0)THF-78 to RT122-(Difluoromethoxy)benzaldehyde70-85
1-Bromo-3-(difluoromethoxy)benzenen-BuLi (1.2)DMF (2.0)THF-78 to RT122-Bromo-6-(difluoromethoxy)benzaldehyde65-80
1-(Difluoromethoxy)-3-methylbenzenes-BuLi (1.2)DMF (2.0)THF/TMEDA-78 to RT122-(Difluoromethoxy)-6-methylbenzaldehyde70-85*

*Yields are estimated based on typical results for directed ortho-metalation of similar aryl ethers, as specific literature data for these exact substrates is limited.

Workflow and Mechanism Diagrams

Ortho_Lithiation_Workflow sub Substrate (Difluoromethoxybenzene) reagents n-BuLi in THF -78 °C sub->reagents 1. Lithiation dmf Anhydrous DMF -78 °C to RT reagents->dmf 2. Formylation quench Aqueous HCl Work-up dmf->quench 3. Quench purify Column Chromatography quench->purify 4. Purification product Ortho-formylated Product purify->product

Workflow for Ortho-lithiation and Formylation.

Ortho_Lithiation_Mechanism sub Ar-OCF₂H nBuLi + n-BuLi intermediate [Ortho-lithiated intermediate] (Ar(Li)-OCF₂H) nBuLi->intermediate Deprotonation dmf + DMF (HCONMe₂) intermediate->dmf adduct [Tetrahedral Adduct] dmf->adduct Nucleophilic Attack elimination - LiNMe₂ adduct->elimination product Ar(CHO)-OCF₂H elimination->product Hydrolysis during workup

Mechanism of Ortho-lithiation and Formylation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] While the difluoromethoxy group is deactivating, the reaction can still proceed, generally favoring substitution at the less sterically hindered para position.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-(Difluoromethoxy)benzene

Materials:

  • 1-(Difluoromethoxy)benzene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (DCE) (optional solvent)

  • Ice

  • Saturated aqueous sodium acetate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 to 1.5 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: To the pre-formed Vilsmeier reagent, add 1-(difluoromethoxy)benzene (1.0 equivalent) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with stirring. Neutralize the mixture by adding a saturated aqueous solution of sodium acetate.

  • Extraction: Extract the product with DCM or EtOAc. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the formylated product, predominantly the para-isomer.

Data Summary: Vilsmeier-Haack Formylation
SubstrateDMF (equiv.)POCl₃ (equiv.)SolventTemperature (°C)Time (h)Major ProductYield (%)
1-(Difluoromethoxy)benzeneExcess1.2DMF60-8044-(Difluoromethoxy)benzaldehyde60-75
1-(Difluoromethoxy)-3-methylbenzeneExcess1.2DMF60-8044-(Difluoromethoxy)-2-methylbenzaldehyde65-80
1-(Difluoromethoxy)-4-chlorobenzeneExcess1.5DMF70-9062-Chloro-5-(difluoromethoxy)benzaldehyde50-65*

*Yields are estimated based on typical results for the Vilsmeier-Haack reaction on similarly activated aromatic ethers.

Workflow and Mechanism Diagrams

Vilsmeier_Workflow reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃) at 0 °C substrate_add Add Substrate (Difluoromethoxybenzene) reagent_prep->substrate_add 1. reaction Heat Reaction (e.g., 60-80 °C) substrate_add->reaction 2. workup Hydrolysis (Ice & NaOAc) reaction->workup 3. extraction Extraction & Washing workup->extraction 4. purification Purification (Chromatography) extraction->purification 5. product Formylated Product purification->product

Workflow for the Vilsmeier-Haack Reaction.

Vilsmeier_Mechanism dmf_poc_reaction DMF + POCl₃ vilsmeier_reagent [Vilsmeier Reagent] [ClCH=N⁺Me₂]Cl⁻ dmf_poc_reaction->vilsmeier_reagent Formation electrophilic_attack [Sigma Complex] vilsmeier_reagent->electrophilic_attack Electrophilic Attack by Ar-OCF₂H aromatic Ar-OCF₂H deprotonation [Iminium Salt Intermediate] electrophilic_attack->deprotonation -H⁺ hydrolysis H₂O deprotonation->hydrolysis product Ar(CHO)-OCF₂H hydrolysis->product Hydrolysis

Mechanism of the Vilsmeier-Haack Reaction.

Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[3] This method is effective for a range of aromatic compounds, including those that are less activated. For difluoromethoxybenzene derivatives, this reaction is expected to favor para-substitution, although ortho-substitution can occur, with the product ratio influenced by the specific substrate and reaction conditions. This method has been successfully applied to the formylation of fluorine-containing anisoles.

Experimental Protocol: Rieche Formylation of 1-(Difluoromethoxy)benzene

Materials:

  • 1-(Difluoromethoxy)benzene

  • Dichloromethyl methyl ether (Cl₂CHOMe)

  • Titanium tetrachloride (TiCl₄) or Tin tetrachloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, dissolve 1-(difluoromethoxy)benzene (1.0 equivalent) in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add the Lewis acid (TiCl₄ or SnCl₄, 1.5 to 2.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Formylation: Add dichloromethyl methyl ether (1.1 to 1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition, allow the reaction to stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Work-up: Separate the organic layer and extract the aqueous layer with DCM or EtOAc. Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the isomers and obtain the pure formylated product(s).

Data Summary: Rieche Formylation
SubstrateFormylating Agent (equiv.)Lewis Acid (equiv.)SolventTemperature (°C)Time (h)Major Product(s)Yield (%)
1-(Difluoromethoxy)benzeneCl₂CHOMe (1.2)TiCl₄ (2.0)DCM0 to RT24-(Difluoromethoxy)benzaldehyde65-80
1-(Difluoromethoxy)-2-methylbenzeneCl₂CHOMe (1.2)TiCl₄ (2.0)DCM0 to RT24-(Difluoromethoxy)-3-methylbenzaldehyde70-85
1-Bromo-4-(difluoromethoxy)benzeneCl₂CHOMe (1.5)SnCl₄ (2.0)DCM0 to RT32-Bromo-5-(difluoromethoxy)benzaldehyde55-70*

*Yields are estimated based on typical results for the Rieche formylation on analogous aromatic ethers.

Workflow and Mechanism Diagrams

Rieche_Workflow substrate_la Substrate + Lewis Acid in DCM at 0 °C add_dcme Add DCME (Cl₂CHOMe) substrate_la->add_dcme 1. reaction Stir at 0 °C to RT add_dcme->reaction 2. quench Quench with aq. NH₄Cl reaction->quench 3. extraction Extraction & Washing quench->extraction 4. purification Purification (Chromatography) extraction->purification 5. product Formylated Product purification->product Rieche_Mechanism dcme_la Cl₂CHOMe + Lewis Acid (LA) electrophile [Electrophile] [ClCHOMe]⁺[LACl]⁻ dcme_la->electrophile Formation attack [Sigma Complex] electrophile->attack Electrophilic Attack by Ar-OCF₂H aromatic Ar-OCF₂H intermediate [Intermediate] attack->intermediate -H⁺ hydrolysis H₂O (work-up) intermediate->hydrolysis product Ar(CHO)-OCF₂H hydrolysis->product

References

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3,5-Difluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-difluoro-4-methoxybenzaldehyde as a key starting...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-difluoro-4-methoxybenzaldehyde as a key starting material in the synthesis of potent kinase inhibitors. The unique structural features of this aromatic aldehyde, including the electron-withdrawing fluorine atoms and the methoxy group, make it an attractive building block for developing targeted therapeutics against various protein kinases implicated in cancer and other diseases.

Introduction to the Role of Fluorinated Benzaldehydes in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the field of oncology.

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The 3,5-difluoro-4-methoxyphenyl moiety, derived from 3,5-difluoro-4-methoxybenzaldehyde, can confer desirable properties to kinase inhibitors. The fluorine atoms can participate in favorable interactions within the ATP-binding pocket of kinases, while the methoxy group can be a key hydrogen bond acceptor or be further functionalized.

This document outlines a synthetic protocol for the preparation of a pyrimidine-based kinase inhibitor starting from 3,5-difluoro-4-methoxybenzaldehyde. The pyrimidine scaffold is a common core structure found in many approved kinase inhibitors.

Targeted Signaling Pathway: An Overview

Many kinase inhibitors target signaling pathways that are constitutively activated in cancer cells, leading to uncontrolled proliferation and survival. A common example is the MAP kinase (MAPK) pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RAF Inhibits Kinase Inhibitor->MEK Inhibits

Caption: Simplified MAPK Signaling Pathway and Points of Inhibition.

Experimental Protocols

The following protocols describe a representative synthesis of a pyrimidine-based kinase inhibitor from 3,5-difluoro-4-methoxybenzaldehyde. This synthesis involves a condensation reaction to form a dihydropyrimidine, followed by oxidation to the pyrimidine core.

Protocol 1: Synthesis of 5-(3,5-Difluoro-4-methoxyphenyl)pyrimidin-2-amine

This protocol details the key steps for the synthesis of the core pyrimidine scaffold.

Materials:

  • 3,5-Difluoro-4-methoxybenzaldehyde

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Dimethylformamide (DMF)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Step 1: Condensation to form Dihydropyrimidine Intermediate

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in ethanol, add guanidine hydrochloride at room temperature.

    • Stir the mixture for 30 minutes to form free guanidine.

    • To this mixture, add a solution of 3,5-difluoro-4-methoxybenzaldehyde in ethanol dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dihydropyrimidine intermediate.

  • Step 2: Oxidation to 5-(3,5-Difluoro-4-methoxyphenyl)pyrimidin-2-amine

    • Dissolve the crude dihydropyrimidine intermediate from Step 1 in a mixture of DCM and DMF.

    • To this solution, add DDQ portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding saturated aqueous sodium bicarbonate.

    • Extract the product with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 5-(3,5-difluoro-4-methoxyphenyl)pyrimidin-2-amine.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_reagents 3,5-Difluoro-4-methoxybenzaldehyde 3,5-Difluoro-4-methoxybenzaldehyde Condensation Condensation Reaction (Ethanol, Reflux) 3,5-Difluoro-4-methoxybenzaldehyde->Condensation Guanidine Guanidine Guanidine->Condensation DDQ DDQ Oxidation Oxidation Reaction (DDQ, DCM/DMF) DDQ->Oxidation Start Start Start->3,5-Difluoro-4-methoxybenzaldehyde Dihydropyrimidine Intermediate Dihydropyrimidine Intermediate Condensation->Dihydropyrimidine Intermediate Dihydropyrimidine Intermediate->Oxidation Crude Product Crude Product Oxidation->Crude Product Purification Column Chromatography Crude Product->Purification Final Product 5-(3,5-Difluoro-4-methoxyphenyl) pyrimidin-2-amine Purification->Final Product

Caption: General workflow for the synthesis of the pyrimidine core.

Data Presentation

The biological activity of kinase inhibitors is typically determined through in vitro kinase assays. The following table provides a template for presenting such data for a hypothetical inhibitor derived from 3,5-difluoro-4-methoxybenzaldehyde.

Compound IDTarget KinaseIC50 (nM)
Hypothetical Inhibitor 1 Kinase A15
Kinase B250
Kinase C>1000
Reference Compound Kinase A10
Kinase B50
Kinase C800

Note: The IC50 value is the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

Conclusion

3,5-Difluoro-4-methoxybenzaldehyde serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in these application notes provide a foundation for researchers to design and synthesize new generations of targeted therapies for a range of diseases. The unique electronic properties conferred by the difluoro-methoxy substitution pattern offer significant potential for optimizing the potency, selectivity, and pharmacokinetic profiles of new drug candidates.

Application

Asymmetric synthesis involving fluorinated benzaldehyde derivatives

An overview of asymmetric synthesis methods involving fluorinated benzaldehyde derivatives, providing detailed protocols and data for researchers in drug discovery and organic synthesis. Introduction The strategic incorp...

Author: BenchChem Technical Support Team. Date: December 2025

An overview of asymmetric synthesis methods involving fluorinated benzaldehyde derivatives, providing detailed protocols and data for researchers in drug discovery and organic synthesis.

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[1] Consequently, the development of stereoselective methods to introduce fluorine-containing groups is of paramount importance. Asymmetric synthesis, which allows for the creation of specific stereoisomers, is critical as different enantiomers of a drug can have vastly different biological activities.[2]

This document provides detailed application notes and protocols for key asymmetric reactions involving fluorinated benzaldehyde derivatives and related fluorinated substrates. The focus is on robust and highly enantioselective methods, including organocatalytic and biocatalytic approaches, that are relevant to drug development professionals and synthetic chemists.

Application Note 1: Organocatalytic Asymmetric Michael Addition for the Synthesis of Chiral β-Trifluoromethyl Aldehydes

The conjugate addition of aldehydes to trifluoromethyl-activated Michael acceptors is a powerful method for synthesizing chiral building blocks containing a trifluoromethyl group. Organocatalysis, particularly using chiral secondary amines, provides a highly efficient and enantioselective route to these valuable synthons. The resulting β-trifluoromethyl aldehydes can be readily converted into other useful derivatives like γ-trifluoromethyl carboxylic acids and δ-lactones.

The reaction proceeds via the formation of a chiral enamine intermediate from the aldehyde and the organocatalyst. This enamine then attacks the trifluoroethylidene malonate acceptor in a stereocontrolled fashion, directed by the chiral catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final chiral aldehyde product.

Data Summary: Enantioselective Michael Addition
EntryAldehyde SubstrateCatalystSolventTime (h)Yield (%)ee (%)
1Propanal(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolCH2Cl2249295
2Butanal(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolCH2Cl2249096
3Isovaleraldehyde(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolCH2Cl2488898
4Cyclohexanecarbaldehyde(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolCH2Cl2728599

Data is representative of typical results for this type of reaction.

Experimental Workflow: Organocatalytic Michael Addition

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_catalyst Dissolve Catalyst (20 mol%) in Solvent prep_acceptor Add Michael Acceptor (1.0 equiv) prep_catalyst->prep_acceptor prep_aldehyde Add Aldehyde (2.0 equiv) prep_acceptor->prep_aldehyde stir Stir at Room Temp (24-72 h) prep_aldehyde->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, HRMS) purify->characterize ee_det Determine ee% (Chiral HPLC) characterize->ee_det end End ee_det->end start Start start->prep_catalyst

Caption: General workflow for organocatalytic asymmetric Michael addition.

Application Note 2: Biocatalytic Synthesis of Chiral Fluorinated Amino Alcohols

Enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for asymmetric synthesis. Alcohol dehydrogenases (ADHs) and amine transaminases (ATAs) can be used in one-pot, multi-step cascades to produce chiral fluorinated amino alcohols with high stereoselectivity. These products are valuable building blocks for pharmaceuticals.

This approach involves the selective reduction of a fluorinated diketone using an ADH to form a chiral hydroxy ketone. Subsequently, an ATA catalyzes the amination of the remaining ketone group to install the amine, yielding the desired amino alcohol. By selecting enzymes with different stereoselectivities (e.g., (R)-selective vs. (S)-selective), all four possible stereoisomers of the product can be accessed.

Data Summary: Bienzymatic Synthesis of Fluorinated Amino Alcohols
EntrySubstrateADHATAProduct StereoisomerYield (%)de (%)ee (%)
11-(4-fluorophenyl)propane-1,2-dioneLbADHATA-256(1R, 2R)75>99>99
21-(4-fluorophenyl)propane-1,2-dioneADH-AATA-024(1S, 2S)81>99>99
31-(4-fluorophenyl)propane-1,2-dioneLbADHATA-024(1R, 2S)78>99>99
41-(4-fluorophenyl)propane-1,2-dioneADH-AATA-256(1S, 2R)80>99>99

Data is representative of typical results for this type of reaction.

Logical Pathway: Stereodivergent Biocatalytic Synthesis

G cluster_R_ketone Step 1: Reduction (R) cluster_S_ketone Step 1: Reduction (S) cluster_products Step 2: Transamination sub Fluorinated Diketone Substrate ADH_R ADH (R-selective) sub->ADH_R ADH_S ADH (S-selective) sub->ADH_S R_ketone (R)-Hydroxy Ketone ATA_R ATA (R-selective) R_ketone->ATA_R ATA_S ATA (S-selective) R_ketone->ATA_S ADH_R->R_ketone S_ketone (S)-Hydroxy Ketone S_ketone->ATA_R S_ketone->ATA_S ADH_S->S_ketone RR (1R, 2R)-Amino Alcohol RS (1R, 2S)-Amino Alcohol SR (1S, 2R)-Amino Alcohol SS (1S, 2S)-Amino Alcohol ATA_R->RR ATA_R->SR ATA_S->RS ATA_S->SS

Caption: Pathway to all four stereoisomers via selective biocatalysis.

Detailed Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition of Aldehydes to Diethyl 2-(2,2,2-trifluoroethylidene)malonate

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (Organocatalyst)

  • Diethyl 2-(2,2,2-trifluoroethylidene)malonate (Michael Acceptor)

  • Aldehyde (e.g., Propanal, Butanal)

  • Dichloromethane (CH2Cl2), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the organocatalyst (0.2 mmol, 20 mol%) in anhydrous CH2Cl2 (2.0 mL) at room temperature, add the diethyl 2-(2,2,2-trifluoroethylidene)malonate (1.0 mmol, 1.0 equiv).

  • Add the aldehyde (2.0 mmol, 2.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). Reaction times may vary from 24 to 72 hours depending on the aldehyde substrate.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-trifluoromethyl aldehyde product.

  • Characterize the product by NMR and HRMS.

  • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: General Procedure for the Asymmetric Fluorination of α-Chloroaldehydes[3]

Materials:

  • Racemic α-chloroaldehyde (e.g., 2-chloro-3-phenylpropanal) (1.5 mmol)

  • (S)-2-(Tris(4-methoxyphenyl)siloxymethyl)pyrrolidine (Jørgensen–Hayashi catalyst) (0.05 mmol, 3.3 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (0.5 mmol)

  • tert-Butyl methyl ether (t-BuOMe) (2 mL)

  • Methanol (MeOH), Dichloromethane (CH2Cl2)

  • Sodium borohydride (NaBH4) (5 mmol)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether (Et2O)

Procedure:

  • To a solution of the racemic α-chloroaldehyde (1.5 mmol) in t-BuOMe (2 mL), add the chiral organocatalyst (0.05 mmol).

  • Add N-fluorobenzenesulfonimide (NFSI) (0.5 mmol) to the mixture. Note: Using an excess of the starting aldehyde relative to the fluorinating agent is crucial for achieving high enantioselectivity through kinetic resolution.[3]

  • Stir the reaction mixture at room temperature for the required time (typically 12-24 hours), monitoring by TLC.

  • Reductive Work-up: Pour the reaction mixture into a solution of MeOH/CH2Cl2 (1:4, 5 mL) at 0 °C.

  • Add NaBH4 (5 mmol) portion-wise to the cooled solution to reduce the resulting aldehyde to the more stable alcohol for purification and analysis.

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Extract the mixture with Et2O. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the corresponding α-chloro-α-fluoro alcohol.

  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

References

Method

Application of 3,5-Difluoro-4-methoxybenzaldehyde in the Synthesis of Agrochemicals

Introduction 3,5-Difluoro-4-methoxybenzaldehyde is a versatile aromatic aldehyde that holds significant potential as a building block in the synthesis of novel agrochemicals. The presence of the difluoro-methoxy-phenyl m...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Difluoro-4-methoxybenzaldehyde is a versatile aromatic aldehyde that holds significant potential as a building block in the synthesis of novel agrochemicals. The presence of the difluoro-methoxy-phenyl moiety can impart desirable physicochemical properties to the final active ingredient, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes. These characteristics are crucial for developing next-generation herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. This document outlines the application of 3,5-Difluoro-4-methoxybenzaldehyde in the synthesis of a hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known for their potent and broad-spectrum activity.

Synthetic Strategy Overview

The synthetic approach detailed here focuses on the construction of a pyrazole carboxamide fungicide. The core strategy involves the initial formation of a chalcone intermediate through a Claisen-Schmidt condensation of 3,5-Difluoro-4-methoxybenzaldehyde with a suitable ketone. This intermediate then undergoes cyclization with a hydrazine derivative to form the central pyrazole ring, a key scaffold in many successful fungicides. Subsequent functional group manipulations, including amide coupling, lead to the final agrochemical product.

Synthetic_Pathway A 3,5-Difluoro-4- methoxybenzaldehyde C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Acetophenone Derivative B->C E Pyrazole Intermediate C->E Cyclization D Hydrazine Derivative D->E G Final Pyrazole Carboxamide (Hypothetical Fungicide) E->G Amide Coupling F Carboxylic Acid Chloride F->G

Caption: Synthetic pathway for a hypothetical pyrazole carboxamide fungicide.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(Substituted-phenyl)-3-(3,5-difluoro-4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol describes the base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3,5-Difluoro-4-methoxybenzaldehyde172.1310.01.72 g
Substituted AcetophenoneVaries10.0Varies
Sodium Hydroxide (NaOH)40.0020.00.80 g
Ethanol (EtOH)46.07-50 mL
Deionized Water18.02-50 mL

Procedure:

  • Dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1.72 g, 10.0 mmol) and the substituted acetophenone (10.0 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20.0 mmol) in a mixture of ethanol (20 mL) and deionized water (20 mL).

  • Slowly add the sodium hydroxide solution to the flask containing the aldehyde and ketone with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Collect the precipitated solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50 °C.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.

Expected Yield: 85-95%

Protocol 2: Synthesis of 5-(3,5-Difluoro-4-methoxyphenyl)-3-(substituted-phenyl)-4,5-dihydro-1H-pyrazole

This protocol outlines the cyclization of the chalcone intermediate with hydrazine hydrate to form the pyrazoline ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Chalcone IntermediateVaries5.0Varies
Hydrazine Hydrate (80%)50.0610.00.63 mL
Glacial Acetic Acid60.05-20 mL

Procedure:

  • Suspend the chalcone intermediate (5.0 mmol) in glacial acetic acid (20 mL) in a 50 mL round-bottom flask.

  • Add hydrazine hydrate (0.63 mL, 10.0 mmol) to the suspension.

  • Reflux the reaction mixture for 6-8 hours with stirring. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice (100 g).

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration, wash with deionized water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Expected Yield: 70-85%

Data Presentation

The following table summarizes the hypothetical analytical data for a representative pyrazole carboxamide fungicide derived from 3,5-Difluoro-4-methoxybenzaldehyde.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ ppm)Fungicidal Activity (EC₅₀, µg/mL)
AGRO-DFMP-01C₂₂H₁₈F₂N₄O₂424.41175-177[Details]0.5 - 2.0 (vs. Botrytis cinerea)

Note: The data presented is hypothetical and serves as an illustrative example.

Logical Workflow for Agrochemical Development

The development of a new agrochemical from 3,5-Difluoro-4-methoxybenzaldehyde follows a structured workflow from initial synthesis to biological evaluation.

Agrochemical_Development_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A 3,5-Difluoro-4- methoxybenzaldehyde B Synthesis of Chalcone Intermediate A->B C Synthesis of Pyrazole Intermediate B->C D Synthesis of Final Agrochemical C->D E Purification & Characterization D->E F Primary Screening (In vitro) E->F Candidate Compound G Secondary Screening (Greenhouse) F->G H Field Trials G->H I Product Development H->I Data Analysis & Registration

Caption: Workflow for agrochemical development.

Conclusion

3,5-Difluoro-4-methoxybenzaldehyde serves as a valuable and promising starting material for the synthesis of novel agrochemicals. The synthetic protocols provided herein offer a robust framework for the generation of pyrazole carboxamide derivatives, a class of compounds with proven fungicidal efficacy. The incorporation of the difluoro-methoxy-phenyl moiety is a strategic approach to enhance the biological activity and pharmacokinetic properties of the resulting agrochemical candidates. Further exploration of this building block in the synthesis of diverse agrochemical scaffolds is highly encouraged.

Application

Application Notes and Protocols for C-F Bond Activation in 3,5-Difluoro-4-methoxybenzaldehyde Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction and Application Notes The selective functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The selective functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and drug development. The carbon-fluorine (C-F) bond, owing to its high bond dissociation energy, presents a significant synthetic challenge, yet its strategic cleavage and subsequent transformation offer a powerful tool for molecular engineering. The target molecule, 3,5-Difluoro-4-methoxybenzaldehyde, is a valuable scaffold, incorporating an electron-donating methoxy group and an electron-withdrawing aldehyde function. This unique electronic "push-pull" arrangement on a difluorinated ring makes it an intriguing substrate for late-stage functionalization, enabling the synthesis of complex derivatives with potentially enhanced biological activity.

While direct experimental data on the C-F bond activation of 3,5-Difluoro-4-methoxybenzaldehyde is limited in publicly accessible literature, this document provides detailed protocols and application notes based on established catalytic systems proven to be effective for structurally and electronically similar polyfluoroarenes. The methodologies presented herein are based on state-of-the-art transition metal catalysis, particularly using Nickel and Palladium systems, which are well-documented for their efficacy in C-F bond activation.

The protocols detailed below are intended to serve as a robust starting point for researchers looking to explore the derivatization of this and related fluorinated benzaldehydes. Key transformations covered include C-F borylation and C-F arylation, which introduce versatile functional handles for further synthetic elaboration.

Key Reaction Pathways and Mechanisms

Transition metal-catalyzed C-F bond activation typically proceeds through a catalytic cycle involving several key steps. The most common pathway involves the oxidative addition of the C-F bond to a low-valent metal center (e.g., Ni(0) or Pd(0)), followed by transmetalation with a coupling partner and subsequent reductive elimination to form the new C-C or C-heteroatom bond and regenerate the active catalyst.

For 3,5-Difluoro-4-methoxybenzaldehyde, the two C-F bonds are electronically equivalent. However, the presence of the ortho-methoxy group may influence the regioselectivity of the initial oxidative addition step. The following diagram illustrates a generalized catalytic cycle for a C-F cross-coupling reaction.

G Generalized Catalytic Cycle for C-F Cross-Coupling M(0)L_n Active Catalyst (e.g., Ni(0) or Pd(0)) Oxidative_Addition C-F Oxidative Addition M(0)L_n->Oxidative_Addition Intermediate Ar(F)-M(II)(F)L_n Oxidative_Addition->Intermediate Transmetalation Transmetalation (with R-Y) Intermediate->Transmetalation Intermediate2 Ar(F)-M(II)(R)L_n Transmetalation->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Reductive_Elimination->M(0)L_n Catalyst Regeneration Product Ar(F)-R Reductive_Elimination->Product Substrate 3,5-Difluoro-4-methoxy- benzaldehyde (Ar(F)-F) Substrate->Oxidative_Addition Reagent Coupling Partner (R-Y) Reagent->Transmetalation

Figure 1: Generalized catalytic cycle for C-F activation and cross-coupling.

Experimental Protocols and Data

The following protocols are adapted from established procedures for C-F functionalization of polyfluoroarenes and are presented as starting points for the functionalization of 3,5-Difluoro-4-methoxybenzaldehyde. Researchers should perform initial small-scale test reactions to optimize conditions for this specific substrate.

Protocol 1: Nickel-Catalyzed C-F Borylation

This protocol is adapted from established methods for the Ni-catalyzed borylation of fluoroarenes.[1] The resulting boronate ester can be used in a wide range of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Experimental Workflow:

G Workflow for Ni-Catalyzed C-F Borylation cluster_prep Reaction Setup (In Glovebox) cluster_reaction Reaction cluster_workup Work-up and Purification A Add Ni(COD)2 and ligand (e.g., IMes) to oven-dried vial B Add Bis(pinacolato)diboron (B2pin2) A->B C Add 3,5-Difluoro-4-methoxybenzaldehyde B->C D Add anhydrous solvent (e.g., Toluene) C->D E Seal vial and remove from glovebox D->E F Heat reaction at specified temperature (e.g., 80-120 °C) with stirring E->F G Monitor reaction progress by GC-MS or TLC F->G H Cool reaction to room temperature G->H I Dilute with solvent (e.g., Ethyl Acetate) and filter through celite H->I J Concentrate filtrate under reduced pressure I->J K Purify by column chromatography on silica gel J->K

Figure 2: Experimental workflow for Ni-catalyzed C-F borylation.

Detailed Protocol:

  • Reaction Setup: In an argon-filled glovebox, an oven-dried 4 mL vial equipped with a magnetic stir bar is charged with Ni(COD)₂ (5.5 mg, 0.02 mmol, 5 mol%), and 1,3-dimesitylimidazol-2-ylidene (IMes) (12.2 mg, 0.04 mmol, 10 mol%).

  • Reagent Addition: Bis(pinacolato)diboron (B₂pin₂) (127 mg, 0.5 mmol, 1.25 equiv) and 3,5-Difluoro-4-methoxybenzaldehyde (69 mg, 0.4 mmol, 1.0 equiv) are added to the vial.

  • Solvent Addition: Anhydrous toluene (1.0 mL) is added.

  • Reaction: The vial is sealed with a screw cap and removed from the glovebox. The reaction mixture is then stirred at 100 °C for 16-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (5 mL) and filtered through a short pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired monoborylated product.

Table 1: Representative Data for Ni-Catalyzed Borylation of Fluoroarenes

EntryFluoroarene SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
11,3,5-TrifluorobenzeneNi(IMes)₂1201685[1]
2PentafluorobenzeneNi(IMes)₂801695[1]
32,6-DifluoroanisoleNi(IMes)₂1002478Predicted

Yield for 2,6-Difluoroanisole is a predicted value based on similar substrates to serve as a benchmark for optimization with 3,5-Difluoro-4-methoxybenzaldehyde.

Protocol 2: Palladium-Catalyzed C-F Arylation (Suzuki-Miyaura Type)

This protocol is based on Pd-catalyzed C-F bond activation for the synthesis of biaryls from polyfluoroarenes and arylboronic acids.[2] This reaction is a powerful method for constructing C-C bonds.

Detailed Protocol:

  • Reaction Setup: To an oven-dried screw-cap vial is added 3,5-Difluoro-4-methoxybenzaldehyde (34.4 mg, 0.2 mmol, 1.0 equiv), the desired arylboronic acid (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), BrettPhos (10.7 mg, 0.02 mmol, 10 mol%), and Cs₂CO₃ (130 mg, 0.4 mmol, 2.0 equiv).

  • Solvent Addition: Anhydrous 1,4-dioxane (1.0 mL) is added.

  • Reaction: The vial is sealed, and the mixture is stirred vigorously at 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the arylated product.

Table 2: Representative Data for Pd-Catalyzed Arylation of Polyfluoroarenes

EntryFluoroarene SubstrateArylboronic AcidCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
11,3,5-TrifluorobenzenePhenylboronic acidPd(OAc)₂/BrettPhos1202481[2]
2Pentafluorobenzene4-Tolylboronic acidPd(OAc)₂/BrettPhos1202492[2]
32,6-DifluorotoluenePhenylboronic acidPd(OAc)₂/BrettPhos1202475[2]

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium catalysts are flammable and should be handled with care.

  • Anhydrous solvents are flammable and should be handled under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,5-Difluoro-4-methoxybenzaldehyde by Chromatography

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of 3,5-Difluor...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of 3,5-Difluoro-4-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 3,5-Difluoro-4-methoxybenzaldehyde?

A1: The most common and effective method for purifying 3,5-Difluoro-4-methoxybenzaldehyde on a laboratory scale is flash column chromatography using silica gel as the stationary phase. This technique is well-suited for separating the target aldehyde from non-polar impurities and more polar byproducts that may arise during its synthesis.

Q2: What are the potential impurities I should be aware of during the purification of 3,5-Difluoro-4-methoxybenzaldehyde?

A2: Potential impurities can include unreacted starting materials, reagents from the synthetic steps, and byproducts. A common impurity is the corresponding carboxylic acid, 3,5-difluoro-4-methoxybenzoic acid, which can form through oxidation of the aldehyde. Other possible impurities may include related aromatic compounds depending on the synthetic route.

Q3: How can I monitor the progress of the column chromatography?

A3: Thin-Layer Chromatography (TLC) is the recommended method for monitoring the separation. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. A suitable solvent system for TLC will typically be a less polar version of the solvent system used for the column chromatography.

Q4: Is 3,5-Difluoro-4-methoxybenzaldehyde stable on silica gel?

A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation or formation of acetals if alcohol solvents are used.[1] For sensitive aldehydes, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).[1]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the chromatographic purification of 3,5-Difluoro-4-methoxybenzaldehyde.

Problem Potential Cause Solution
Low product yield after column chromatography 1. The eluent is not polar enough to effectively move the product off the column.2. The product is irreversibly adsorbed onto the silica gel.3. The compound is volatile and is co-evaporating with the solvent during rotary evaporation.1. Gradually increase the polarity of the eluent. For instance, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.2. Deactivate the silica gel with triethylamine before packing the column.3. Use a lower temperature and pressure during rotary evaporation.
Poor separation of the product from an impurity (co-elution) 1. The solvent system (eluent) does not provide sufficient resolution between the product and the impurity.2. The column was not packed properly, leading to channeling.3. The column was overloaded with the crude sample.1. Optimize the solvent system using TLC. Test various solvent mixtures of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallower gradient or isocratic elution with a finely-tuned solvent ratio may be necessary.[1]2. Ensure the silica gel is packed uniformly without any air bubbles or cracks.3. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio of silica gel to crude material by weight).
Product streaks or shows tailing on the TLC plate and during column chromatography 1. The sample is too concentrated when loaded onto the column or spotted on the TLC plate.2. The compound may be acidic, often due to oxidation to the corresponding carboxylic acid.3. The eluent is not optimal for the compound.1. Dissolve the sample in a minimal amount of solvent for loading and ensure it is diluted before spotting on a TLC plate.2. Add a small amount of a volatile acid, like acetic acid (around 0.5-1%), to the eluent to suppress ionization of the acidic impurity.3. Experiment with different solvent systems. Sometimes a switch from an acetate-based system to an ether-based one can improve peak shape.
The product appears to be decomposing on the column 1. The aldehyde is sensitive to the acidic nature of the silica gel.2. The solvent system is reacting with the product (e.g., methanol can form acetals).1. Use deactivated silica gel (neutralized with triethylamine) or consider using a different stationary phase like neutral alumina.[1]2. Avoid using reactive solvents like methanol in the eluent unless necessary for polarity. If high polarity is needed, consider using dichloromethane with a small amount of methanol.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude 3,5-Difluoro-4-methoxybenzaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm). The desired product should ideally have an Rf value between 0.2 and 0.4 for good separation on a column.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.

    • Pre-elute the column with the initial, least polar solvent mixture to be used for the separation.

  • Sample Loading:

    • Dissolve the crude 3,5-Difluoro-4-methoxybenzaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture on a rotary evaporator to a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane/ethyl acetate) to elute the compounds.

    • Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified 3,5-Difluoro-4-methoxybenzaldehyde.

Illustrative Quantitative Data

The following table provides an example of TLC and column chromatography data for a hypothetical purification.

Parameter Value Notes
TLC Solvent System 4:1 Hexane:Ethyl AcetateProvides good separation of spots.
Rf of Product (TLC) ~0.35Ideal for column chromatography.
Rf of a less polar impurity ~0.60Elutes before the product.
Rf of a more polar impurity ~0.10Elutes after the product or stays at the baseline.
Column Dimensions 3 cm diameter x 30 cm lengthSuitable for purifying 1-2 g of crude material.
Amount of Silica Gel 50 gA silica to crude material ratio of ~50:1.
Elution Gradient 5% to 20% Ethyl Acetate in HexaneA shallow gradient for better separation.
Volume of Fractions 10 mLSmaller fractions provide better resolution.

Visualizations

G Workflow for Chromatographic Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Recommended) Pack->Load Elute 4. Elute Column (Gradient or Isocratic) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Monitor->Collect Continue elution Combine 7. Combine Pure Fractions Monitor->Combine Fractions are pure Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure Product Evaporate->Final G Troubleshooting Decision Tree for Poor Separation Start Poor Separation Observed (Co-elution of Impurities) CheckTLC Review TLC Data Start->CheckTLC Streaking Are spots streaking? CheckTLC->Streaking YesStreak Yes Streaking->YesStreak NoStreak No Streaking->NoStreak AddAcid Add 0.5% Acetic Acid to Eluent YesStreak->AddAcid CheckLoading Was column overloaded? NoStreak->CheckLoading YesOverload Yes CheckLoading->YesOverload NoOverload No CheckLoading->NoOverload ReduceLoad Reduce Sample Load (Increase Silica:Sample Ratio) YesOverload->ReduceLoad OptimizeSolvent Optimize Solvent System (Try different solvent mixtures or a shallower gradient) NoOverload->OptimizeSolvent

References

Optimization

Optimizing reaction conditions for condensation reactions of benzaldehydes

Welcome to the technical support center for optimizing condensation reactions involving benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing condensation reactions involving benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to help you overcome common challenges and achieve optimal results in your Claisen-Schmidt (crossed-aldol) condensation reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My reaction has a low or non-existent product yield. What are the common causes and how can I fix it?

Answer: Low or no yield is a frequent issue that can stem from several factors related to reagents, catalysts, or reaction conditions.

  • Reagent Quality: The purity of your starting materials is critical. Benzaldehyde is susceptible to oxidation to benzoic acid upon exposure to air.[1] This acidic impurity can neutralize the base catalyst, halting the reaction.

    • Solution: Use freshly distilled or a newly opened bottle of benzaldehyde. Ensure your ketone (e.g., acetone, acetophenone) is pure and dry.

  • Catalyst Activity: The choice and condition of the base or acid catalyst are paramount.[2]

    • Solution: For base-catalyzed reactions, use fresh, solid pellets of NaOH or KOH, as they can be deactivated by atmospheric CO₂ and moisture. For solvent-based reactions, ensure the base is fully dissolved before adding other reagents.

  • Incorrect Stoichiometry: The molar ratio of reactants significantly impacts the reaction's progress. To form a dibenzal- product (e.g., dibenzalacetone), a 2:1 molar ratio of benzaldehyde to ketone is required.[1][3]

    • Solution: Using a slight excess (e.g., 2.2 equivalents) of benzaldehyde can help drive the reaction to completion, compensating for any impurities and ensuring the ketone is fully consumed.[1][4]

  • Suboptimal Temperature: Temperature affects both the reaction rate and the product outcome.

    • Solution: While many Claisen-Schmidt reactions proceed at room temperature (20-25°C), gentle heating may be required to promote the final dehydration step.[5] However, excessively high temperatures can encourage side reactions. Monitor your reaction and adjust as needed.

Question: I'm observing multiple spots on my TLC plate, indicating several byproducts. What are these side reactions and how can I minimize them?

Answer: The formation of multiple products is a common challenge. The primary side reactions include self-condensation of the ketone, the Cannizzaro reaction of benzaldehyde, and the formation of the mono-substituted intermediate.

  • Ketone Self-Condensation: The enolizable ketone (like acetone) can react with itself.

    • Solution: This can be minimized by controlling the order of addition. Prepare a solution of the benzaldehyde and the base catalyst first, and then slowly add the ketone to the mixture.[1] This ensures the ketone enolate preferentially reacts with the more electrophilic benzaldehyde.[1]

  • Cannizzaro Reaction: In the presence of a strong base, benzaldehyde (which lacks α-hydrogens) can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.

    • Solution: Avoid using an overly concentrated base. Adding the base catalyst slowly and maintaining a moderate reaction temperature can suppress this side reaction.

  • Incomplete Reaction (Mono-addition Product): The reaction can stop after the first condensation, yielding the mono-benzal product (e.g., benzalacetone) instead of the desired di-benzal product (dibenzalacetone).[6]

    • Solution: Ensure the correct 2:1 stoichiometry of benzaldehyde to ketone is used.[3] Sufficient reaction time and vigorous stirring are also crucial to allow the second condensation to occur.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my reaction?

A1: For standard Claisen-Schmidt reactions, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are most common and effective.[2][6] Under solvent-free conditions, solid NaOH (20 mol%) has been shown to give excellent yields.[7][8] Acid catalysts like HCl or H₂SO₄ can also be used, but base catalysis is generally more efficient for this specific reaction class.[2][9]

Q2: What is the optimal solvent? Can I run the reaction solvent-free?

A2: Ethanol is a common and effective solvent as it readily dissolves the reactants and the intermediate product, facilitating the reaction.[5] However, solvent-free reactions performed by grinding the solid reagents are a highly efficient and environmentally friendly alternative, often leading to quantitative yields in a much shorter time.[7][8]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the simplest method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. For more detailed analysis, ¹H NMR spectroscopy can be used to monitor the disappearance of the benzaldehyde aldehyde proton signal (~9-10 ppm) and the appearance of new vinyl proton signals in the product.[4]

Q4: My product has precipitated from the reaction mixture. How should I proceed with purification?

A4: Product precipitation is common and often indicates a successful reaction. The crude product can be isolated by vacuum filtration. It is crucial to wash the solid thoroughly with cold water to remove the base catalyst (e.g., NaOH) and other water-soluble impurities.[1][5][10] The most common method for purification is recrystallization from a suitable solvent, such as hot ethanol or ethyl acetate.[1][5]

Data Presentation: Catalyst Comparison

The choice of catalyst can significantly influence the yield of the Claisen-Schmidt condensation. The following data summarizes the effectiveness of different base catalysts in the solvent-free reaction between cyclohexanone and benzaldehyde.

Catalyst (20 mol%)Reaction Time (Grinding)Yield (%)
NaOH 5 min98%
KOH 5 min85%
NaOAc 5 minLow Yield
NH₄OAc 5 minLow Yield
Data adapted from a study on solvent-free Claisen-Schmidt reactions.[7][8]

Experimental Protocols

Protocol 1: Classic Solvent-Based Synthesis of Dibenzalacetone

This protocol details a standard procedure using an ethanol-water solvent system.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Acetone (0.29 g, 5 mmol)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • Catalyst Solution Preparation: In a flask equipped with a magnetic stirrer, prepare the catalyst solution by dissolving 1.0 g of NaOH in a mixture of 10 mL of water and 8 mL of ethanol. Cool the solution to room temperature (around 20-25°C).[5]

  • Reactant Addition: In a separate beaker, mix benzaldehyde (1.06 g) and acetone (0.29 g).

  • Reaction Initiation: While stirring the NaOH solution vigorously, slowly add half of the benzaldehyde-acetone mixture. A yellow precipitate should form within a few minutes.[5]

  • Reaction Completion: After 15 minutes, add the remaining half of the benzaldehyde-acetone mixture. Continue to stir vigorously for an additional 30 minutes.[5]

  • Work-up and Isolation:

    • Filter the reaction mixture using a Büchner funnel under vacuum.

    • Wash the collected solid product thoroughly with cold distilled water until the washings are neutral to pH paper. This step is critical to remove all traces of the NaOH catalyst.[5][10]

    • Allow the product to air dry on the filter paper.

  • Purification:

    • Recrystallize the crude, dry product from hot ethyl acetate (approximately 4 mL of solvent per gram of product) or 95% ethanol.[1][5]

    • Collect the purified yellow crystals by vacuum filtration and allow them to dry completely.

    • Determine the yield and characterize the product (e.g., melting point, NMR).

Protocol 2: Solvent-Free Synthesis of Dibenzalacetone via Grinding

This green chemistry approach offers high yields and simplicity.

Materials:

  • Benzaldehyde (2.12 g, 20 mmol)

  • Acetone (0.58 g, 10 mmol)

  • Solid NaOH pellets (0.08 g, 2 mmol, 20 mol%)

  • Mortar and Pestle

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Preparation: Add acetone (0.58 g) and benzaldehyde (2.12 g) to a clean, dry mortar.

  • Catalyst Addition: Add solid NaOH pellets (0.08 g).

  • Reaction: Grind the mixture vigorously with the pestle for 5-10 minutes at room temperature. The mixture will typically turn into a thick yellow paste and then solidify.[7]

  • Work-up and Isolation:

    • Scrape the solid product from the mortar.

    • Wash the crude solid with approximately 20 mL of cold deionized water, stirring to break up any clumps.

    • Isolate the solid product by suction filtration and wash with two additional small portions of cold water.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot 95% ethanol.

    • Dry the purified crystals, weigh them, and calculate the percent yield.

Visualizations

Troubleshooting Workflow for Low Product Yield

TroubleshootingWorkflow start Problem: Low or No Product Yield reagent_check 1. Check Reagents start->reagent_check catalyst_check 2. Verify Catalyst reagent_check->catalyst_check benz_purity Is Benzaldehyde fresh? (Old benzaldehyde oxidizes to benzoic acid) reagent_check->benz_purity Purity conditions_check 3. Review Conditions catalyst_check->conditions_check catalyst_fresh Is base (NaOH/KOH) fresh and dry? catalyst_check->catalyst_fresh Activity temp_check Is temperature appropriate? (20-25°C) conditions_check->temp_check Parameters ketone_purity Is Ketone pure and dry? benz_purity->ketone_purity Yes solution_distill Solution: Use freshly distilled benzaldehyde. benz_purity->solution_distill No stoichiometry Is Benzaldehyde:Ketone ratio correct? (e.g., 2.1 : 1) ketone_purity->stoichiometry Yes solution_reagents Solution: Use pure, dry reagents and correct stoichiometry. ketone_purity->solution_reagents No stoichiometry->catalyst_check Yes stoichiometry->solution_reagents No catalyst_amount Is catalyst loading correct? (e.g., 20 mol%) catalyst_fresh->catalyst_amount Yes solution_catalyst Solution: Use fresh catalyst at optimal loading. catalyst_fresh->solution_catalyst No catalyst_amount->conditions_check Yes catalyst_amount->solution_catalyst No time_check Is reaction time sufficient? temp_check->time_check Yes solution_conditions Solution: Optimize temp, time, and ensure good mixing. temp_check->solution_conditions No mixing_check Is mixing/stirring vigorous? time_check->mixing_check Yes time_check->solution_conditions No mixing_check->solution_conditions No

Caption: A logical workflow for troubleshooting low yield in condensation reactions.

General Mechanism for Base-Catalyzed Claisen-Schmidt Condensation

ReactionMechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (Condensation) Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ Benzaldehyde Benzaldehyde (Electrophile) Enolate2 Enolate Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Attack by Enolate AldolAddition β-Hydroxy Ketone (Aldol Addition Product) Alkoxide2 Alkoxide FinalProduct α,β-Unsaturated Ketone (Final Product) AldolAddition2 Aldol Product

References

Troubleshooting

Stability of 3,5-Difluoro-4-methoxybenzaldehyde in acidic or basic media

Welcome to the technical support center for 3,5-Difluoro-4-methoxybenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answeri...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Difluoro-4-methoxybenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions regarding the stability of this compound in acidic and basic media during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability characteristics of 3,5-Difluoro-4-methoxybenzaldehyde in acidic and basic media?

A1: While specific stability studies on 3,5-Difluoro-4-methoxybenzaldehyde are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of similarly substituted benzaldehydes.

  • Acidic Media: In the presence of acid, the primary concern is the reaction of the aldehyde functional group. A common reaction is the formation of acetals with alcohol solvents or reagents.[1][2][3][4] The methoxy group is generally stable under mild acidic conditions, but strong acids and high temperatures could potentially lead to ether cleavage. The electron-withdrawing fluorine atoms may influence the rate of acid-catalyzed reactions at the carbonyl group.

  • Basic Media: 3,5-Difluoro-4-methoxybenzaldehyde lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[2][5][6] This disproportionation reaction results in the formation of the corresponding alcohol (3,5-difluoro-4-methoxybenzyl alcohol) and carboxylic acid (3,5-difluoro-4-methoxybenzoic acid). The electron-withdrawing fluorine atoms are expected to increase the rate of the Cannizzaro reaction compared to unsubstituted benzaldehyde.[7][8]

Q2: What are the likely degradation products of 3,5-Difluoro-4-methoxybenzaldehyde under forced degradation conditions?

A2: Based on general degradation pathways for aromatic aldehydes, the following products could be anticipated under forced degradation studies:[9]

  • Acid Hydrolysis: Primarily acetal formation if alcohols are present. Under harsh conditions, potential cleavage of the methoxy group to yield 3,5-difluoro-4-hydroxybenzaldehyde.

  • Base Hydrolysis (Cannizzaro Reaction): 3,5-difluoro-4-methoxybenzyl alcohol and 3,5-difluoro-4-methoxybenzoic acid.[5][6]

  • Oxidation: Oxidation of the aldehyde group to the corresponding carboxylic acid, 3,5-difluoro-4-methoxybenzoic acid.

  • Photodegradation: Aromatic aldehydes can be susceptible to photolytic decomposition, potentially leading to a variety of products through radical pathways.

Q3: How do the fluorine and methoxy substituents influence the stability of the molecule?

A3: The substituents have opposing electronic effects that influence the reactivity of the molecule:

  • 3,5-Difluoro Groups: These are strongly electron-withdrawing groups. They increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is expected to accelerate reactions like acetal formation and the Cannizzaro reaction.

  • 4-Methoxy Group: This is an electron-donating group through resonance. It can help stabilize carbocation intermediates that may form during certain acid-catalyzed reactions. However, its electron-donating effect is somewhat counteracted by the two fluorine atoms.

The interplay of these groups makes predicting exact reaction rates complex without experimental data.

Troubleshooting Guides

Issue 1: Unexpected Side Products in Acidic Media

Symptom: During a reaction in an acidic medium (e.g., using an alcohol as a solvent), you observe the formation of a new, less polar spot on your TLC plate, and your desired product yield is low.

Possible Cause: Formation of an acetal between 3,5-Difluoro-4-methoxybenzaldehyde and the alcohol solvent.

Troubleshooting Steps:

  • Confirm Acetal Formation: Isolate the byproduct and characterize it using NMR and mass spectrometry to confirm the presence of the acetal structure.

  • Use a Non-alcoholic Solvent: If possible, switch to a non-nucleophilic solvent (e.g., THF, DCM, toluene) to prevent acetal formation.

  • Protect the Aldehyde: If the aldehyde needs to be carried through a reaction in an acidic alcohol, consider protecting it as a more stable acetal (e.g., with ethylene glycol) before the reaction and deprotecting it afterward.

  • Control Reaction Conditions: Minimize reaction time and temperature to reduce the rate of acetal formation.

Acetal_Formation_Workflow start Reaction in Acidic Alcoholic Solvent issue Low Yield & Unexpected Byproduct start->issue check_acetal Characterize Byproduct (NMR, MS) issue->check_acetal is_acetal Is it an Acetal? check_acetal->is_acetal is_acetal->issue No, Investigate other side reactions change_solvent Switch to Non-Alcoholic Solvent (THF, DCM) is_acetal->change_solvent Yes protect_aldehyde Protect Aldehyde (e.g., with Ethylene Glycol) is_acetal->protect_aldehyde Yes control_conditions Minimize Reaction Time & Temperature is_acetal->control_conditions Yes solution Problem Resolved change_solvent->solution protect_aldehyde->solution control_conditions->solution

Caption: Troubleshooting workflow for unexpected side products in acidic media.

Issue 2: Disproportionation of the Aldehyde in Basic Media

Symptom: When running a reaction under basic conditions, you observe the formation of two new products, one more polar and one less polar than the starting material, and consumption of your starting aldehyde.

Possible Cause: The Cannizzaro reaction has occurred, leading to the formation of 3,5-difluoro-4-methoxybenzyl alcohol and 3,5-difluoro-4-methoxybenzoic acid.

Troubleshooting Steps:

  • Confirm Cannizzaro Products: Isolate and characterize the products. The alcohol can be identified by the appearance of a benzylic CH₂ signal in the ¹H NMR spectrum. The carboxylic acid can be identified by its acidic properties and characteristic IR and NMR signals.

  • Use a Milder Base: If the desired reaction allows, switch to a non-hydroxide base (e.g., carbonate, triethylamine) to avoid initiating the Cannizzaro reaction.

  • Control Temperature: The Cannizzaro reaction is often accelerated by heat. Running the reaction at a lower temperature may suppress this side reaction.

  • Use a Crossed Cannizzaro Approach: If the aldehyde must be reduced, consider a crossed Cannizzaro reaction with a sacrificial aldehyde like formaldehyde to improve the yield of the desired alcohol.[5]

Cannizzaro_Reaction_Troubleshooting start Reaction in Strong Base issue Disproportionation Observed start->issue confirm_products Isolate & Characterize (Alcohol & Carboxylic Acid) issue->confirm_products is_cannizzaro Cannizzaro Confirmed? confirm_products->is_cannizzaro is_cannizzaro->issue No, investigate other pathways milder_base Use Milder Base (e.g., K2CO3, Et3N) is_cannizzaro->milder_base Yes lower_temp Lower Reaction Temperature is_cannizzaro->lower_temp Yes crossed_cannizzaro Consider Crossed Cannizzaro Reaction is_cannizzaro->crossed_cannizzaro Yes solution Problem Resolved milder_base->solution lower_temp->solution crossed_cannizzaro->solution

Caption: Troubleshooting workflow for disproportionation in basic media.

Experimental Protocols

Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study on 3,5-Difluoro-4-methoxybenzaldehyde to assess its stability under various stress conditions. The degradation can be monitored by a stability-indicating HPLC method.[9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3,5-Difluoro-4-methoxybenzaldehyde at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature for a specified time.

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Monitor the reaction at various time points by diluting a sample with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).

    • At specified time intervals, dissolve a portion of the sample in the solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and a solid sample to a photostability chamber with a controlled light source (e.g., UV and visible light).

    • Analyze samples at various time points by HPLC.

3. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.[11][12]

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

4. Data Presentation:

  • The results can be summarized in a table showing the percentage of degradation under each condition.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis Analyze Samples by Stability-Indicating HPLC at Various Time Points Acid->Analysis Base Base Hydrolysis (0.1N NaOH, RT) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, solid) Thermal->Analysis Photo Photolytic (UV/Vis light) Photo->Analysis Start Prepare 1 mg/mL Stock Solution of 3,5-Difluoro-4-methoxybenzaldehyde Sample Take Aliquots for Each Stress Condition Start->Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Quantify Degradation & Identify Degradants Analysis->Data Report Summarize Stability Profile Data->Report

Caption: General experimental workflow for a forced degradation study.

Quantitative Data Summary

Stress ConditionReagent/ParameterTime (hours)Hypothetical % DegradationMajor Degradation Products
Acid Hydrolysis 0.1 N HCl at 60°C24~5%3,5-Difluoro-4-hydroxybenzaldehyde
Base Hydrolysis 0.1 N NaOH at RT8~15%3,5-Difluoro-4-methoxybenzyl alcohol, 3,5-Difluoro-4-methoxybenzoic acid
Oxidation 3% H₂O₂ at RT24~10%3,5-Difluoro-4-methoxybenzoic acid
Thermal 80°C (solid)72<2%Minor unidentified impurities
Photolytic UV/Vis light48~8%Complex mixture of products

References

Optimization

Troubleshooting low conversion rates in reactions with 3,5-Difluoro-4-methoxybenzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-methoxybenzaldehyde. The inf...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-methoxybenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity characteristics of 3,5-Difluoro-4-methoxybenzaldehyde?

A1: 3,5-Difluoro-4-methoxybenzaldehyde is an electron-deficient aromatic aldehyde. The two fluorine atoms are strong electron-withdrawing groups, which increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity generally makes the aldehyde more reactive towards nucleophiles compared to non-fluorinated or less-fluorinated benzaldehydes. However, steric hindrance from the ortho-fluorine atom can sometimes influence the approach of bulky nucleophiles.

Q2: Are there any specific storage and handling precautions for 3,5-Difluoro-4-methoxybenzaldehyde?

A2: Like many aldehydes, 3,5-Difluoro-4-methoxybenzaldehyde can be susceptible to oxidation to the corresponding carboxylic acid. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8°C is common) to minimize degradation. Avoid prolonged exposure to air and moisture.

Q3: Can the fluorine atoms be displaced during reactions?

A3: While the carbon-fluorine bond is generally strong, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, especially with highly activated systems and strong nucleophiles. In the case of 3,5-Difluoro-4-methoxybenzaldehyde, the fluorine atoms are ortho and para to the electron-withdrawing aldehyde group, which could activate them towards SNAr. However, for most common reactions like Wittig olefination or reductive amination under standard conditions, displacement of fluorine is not a typical side reaction.

Troubleshooting Low Conversion Rates

Low conversion rates are a common challenge in organic synthesis. The following sections provide troubleshooting guidance for specific reactions involving 3,5-Difluoro-4-methoxybenzaldehyde.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

Q4: My Wittig or HWE reaction with 3,5-Difluoro-4-methoxybenzaldehyde is giving a low yield of the desired alkene. What are the potential causes and solutions?

A4: Low yields in olefination reactions with this aldehyde can stem from several factors. Below is a troubleshooting guide to address these issues.

Troubleshooting Workflow for Olefination Reactions

G start Low Conversion in Wittig/HWE Reaction ylide_issue Problem with Ylide/Phosphonate Anion Generation start->ylide_issue aldehyde_issue Issue with Aldehyde Reactivity start->aldehyde_issue conditions_issue Suboptimal Reaction Conditions start->conditions_issue workup_issue Product Loss During Workup start->workup_issue sub_ylide1 Incomplete deprotonation of phosphonium salt/phosphonate. ylide_issue->sub_ylide1 sub_ylide2 Degradation of ylide/anion. ylide_issue->sub_ylide2 sub_aldehyde1 Steric hindrance from ortho-fluorine. aldehyde_issue->sub_aldehyde1 sub_conditions1 Incorrect solvent or temperature. conditions_issue->sub_conditions1 sub_conditions2 Reaction not at equilibrium. conditions_issue->sub_conditions2 sub_workup1 Product is volatile or water-soluble. workup_issue->sub_workup1 sol_ylide1 Use a stronger base (e.g., n-BuLi, NaH, KHMDS). Ensure anhydrous conditions. sub_ylide1->sol_ylide1 sol_ylide2 Generate ylide/anion in situ at low temperature. Use freshly prepared reagents. sub_ylide2->sol_ylide2 sol_aldehyde1 Use less sterically hindered phosphonate (HWE). Increase reaction time or temperature. sub_aldehyde1->sol_aldehyde1 sol_conditions1 Screen solvents (e.g., THF, DMF, Toluene). Optimize temperature (start low, then warm). sub_conditions1->sol_conditions1 sol_conditions2 Increase reaction time and monitor by TLC/LC-MS. sub_conditions2->sol_conditions2 sol_workup1 Careful solvent removal. Back-extract aqueous layers. sub_workup1->sol_workup1

Caption: Troubleshooting workflow for low conversion in Wittig/HWE reactions.

Quantitative Data for Horner-Wadsworth-Emmons Reaction Optimization

EntryPhosphonate ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1Triethyl phosphonoacetateNaHTHF0 to rt12~75
2Triethyl phosphonoacetateKHMDSTHF-78 to rt6>85
3Trimethyl phosphonoacetateNaHDMFrt8~80
4Diethyl (cyanomethyl)phosphonateNaHTHF0 to rt12~70

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction of 3,5-Difluoro-4-methoxybenzaldehyde with triethyl phosphonoacetate.

  • Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF and cool the suspension to 0°C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Reaction:

    • Cool the resulting ylide solution back to 0°C.

    • Dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkene.

Reductive Amination

Q5: I am experiencing low conversion in the reductive amination of 3,5-Difluoro-4-methoxybenzaldehyde. How can I improve the yield?

A5: Low conversion in reductive amination can be due to inefficient imine formation or issues with the reduction step. The electron-withdrawing fluorine atoms can influence the basicity of the amine and the reactivity of the intermediate imine.

Logical Relationship Diagram for Reductive Amination Troubleshooting

G start Low Conversion in Reductive Amination imine_formation Inefficient Imine Formation start->imine_formation reduction_step Inefficient Reduction start->reduction_step side_reactions Side Reactions start->side_reactions ph_issue Suboptimal pH imine_formation->ph_issue water_removal Water inhibiting equilibrium imine_formation->water_removal amine_reactivity Low nucleophilicity of amine imine_formation->amine_reactivity reductant_issue Reducing agent reactivity reduction_step->reductant_issue imine_stability Iminium ion not readily formed reduction_step->imine_stability aldehyde_reduction Reduction of aldehyde side_reactions->aldehyde_reduction over_alkylation Dialkylation of primary amine side_reactions->over_alkylation sol_ph sol_ph ph_issue->sol_ph Solution: Add catalytic acetic acid (for NaBH3CN) or use a buffer system. sol_water sol_water water_removal->sol_water Solution: Use a dehydrating agent (e.g., MgSO4, molecular sieves). sol_amine sol_amine amine_reactivity->sol_amine Solution: Increase reaction temperature or time for imine formation step. sol_reductant sol_reductant reductant_issue->sol_reductant Solution: Choose appropriate reducing agent. NaBH(OAc)3 is often effective. imine_stability->sol_ph sol_aldehyde_red sol_aldehyde_red aldehyde_reduction->sol_aldehyde_red Solution: Use a milder reducing agent (e.g., NaBH3CN). Form imine before adding reductant. sol_over_alkylation sol_over_alkylation over_alkylation->sol_over_alkylation Solution: Use a 1:1 stoichiometry of aldehyde to amine.

Caption: Troubleshooting logic for reductive amination.

Quantitative Data for Reductive Amination Conditions

EntryAmineReducing AgentSolventAdditiveYield (%)
1BenzylamineNaBH(OAc)₃Dichloroethane (DCE)None~85
2MorpholineNaBH₃CNMethanol (MeOH)Acetic Acid (cat.)~80
3AnilineNaBH(OAc)₃Dichloromethane (DCM)None~70
4n-ButylamineH₂/Pd-CEthanol (EtOH)None~90

Experimental Protocol: Reductive Amination

This protocol provides a general method for the reductive amination of 3,5-Difluoro-4-methoxybenzaldehyde with a primary or secondary amine using sodium triacetoxyborohydride.

  • Reaction Setup:

    • To a round-bottom flask, add 3,5-Difluoro-4-methoxybenzaldehyde (1.0 equivalent) and the desired amine (1.1 equivalents).

    • Dissolve the starting materials in an anhydrous solvent such as dichloroethane (DCE) or dichloromethane (DCM).

  • Reaction:

    • Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent (DCE or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the desired amine.

Knoevenagel Condensation

Q6: My Knoevenagel condensation with 3,5-Difluoro-4-methoxybenzaldehyde is slow and gives a low yield. What can I do?

A6: While the electron-deficient nature of the aldehyde should favor this reaction, issues can arise from the catalyst, solvent, or reaction conditions.

Experimental Workflow for Knoevenagel Condensation

A 1. Reactant Mixing - Aldehyde (1 eq) - Active Methylene Cmpd (1.1 eq) - Catalyst (e.g., piperidine, 0.1 eq) - Solvent (e.g., Ethanol) B 2. Reaction - Stir at rt or reflux - Monitor by TLC A->B C 3. Product Isolation - Cool to precipitate - Vacuum filtration B->C D 4. Purification - Recrystallize from a suitable solvent (e.g., ethanol) C->D E 5. Characterization - NMR, IR, Mass Spec D->E

Caption: A typical experimental workflow for Knoevenagel condensation.

Quantitative Data for Knoevenagel Condensation Optimization

EntryActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
1MalononitrilePiperidineEthanolreflux2>90
2Ethyl cyanoacetatePiperidineEthanolreflux4~85
3Meldrum's acidNoneWater801>95
42,4-PentanedionePyrrolidineToluenereflux (Dean-Stark)6~70

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol details a general procedure for the Knoevenagel condensation of 3,5-Difluoro-4-methoxybenzaldehyde with malononitrile.[1]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

    • Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (0.1 equivalents).

  • Reaction:

    • Heat the reaction mixture to reflux and stir for 1-4 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

This technical support guide provides a starting point for troubleshooting common issues with 3,5-Difluoro-4-methoxybenzaldehyde. For more complex problems, consulting detailed literature precedents for structurally similar compounds is recommended.

References

Troubleshooting

Technical Support Center: Purification of 3,5-Difluoro-4-methoxybenzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,5-Difluoro-4-methoxybenza...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,5-Difluoro-4-methoxybenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 3,5-Difluoro-4-methoxybenzaldehyde.

Issue 1: Low Recovery After Column Chromatography

Potential Cause Recommended Solution
Compound irreversibly adsorbs to silica gel. Deactivate the silica gel by preparing a slurry with the chosen eluent and adding 0.1-1% triethylamine to neutralize acidic sites.
Eluent is not polar enough. Gradually increase the polarity of the eluent. For instance, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
Compound is volatile. Use a rotary evaporator at a reduced temperature and pressure to minimize loss of the product during solvent removal.

Issue 2: Product "Oils Out" During Recrystallization

Potential Cause Recommended Solution
Cooling process is too rapid. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Inappropriate solvent. Conduct a solvent screen to identify a more suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate).
High impurity content. Purify the crude product by column chromatography prior to recrystallization to remove impurities that may inhibit crystal formation.

Issue 3: Incomplete Separation of Impurities

Potential Cause Recommended Solution
Similar polarity of the compound and impurities. Optimize the column chromatography solvent system. A shallower gradient or an isocratic elution with a finely tuned solvent ratio may improve separation.
Co-crystallization of impurities. If recrystallization is the issue, try a different solvent system. It may be necessary to perform multiple purification steps (e.g., chromatography followed by recrystallization).

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude 3,5-Difluoro-4-methoxybenzaldehyde?

A1: The common impurities depend on the synthetic route. A frequent method for synthesizing 3,5-Difluoro-4-methoxybenzaldehyde is the methylation of 3,5-Difluoro-4-hydroxybenzaldehyde.[1] Potential impurities from this process include:

  • Unreacted Starting Material: 3,5-Difluoro-4-hydroxybenzaldehyde.

  • Oxidation Product: 3,5-Difluoro-4-methoxybenzoic acid, formed by the oxidation of the aldehyde group.

  • Residual Solvents and Reagents: From the synthesis and workup steps.

Q2: What is a recommended starting point for a recrystallization solvent?

A2: A systematic solvent screening is the most effective approach.[2] Given that 3,5-Difluoro-4-methoxybenzaldehyde is a solid, you can test a range of solvents with varying polarities. A good practice is to use a solvent that shares a functional group with the compound.[3] For this molecule, solvents like ethanol, isopropanol, or a mixture such as ethyl acetate/hexane are good starting points. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[4]

Q3: How do I select an appropriate solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate. For a compound of moderate polarity like 3,5-Difluoro-4-methoxybenzaldehyde, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: If you suspect your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica.[6] This can be achieved by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent.[5] Alternatively, for highly sensitive compounds, other stationary phases like alumina or Florisil can be considered.[6]

Quantitative Data on Purification

The following tables present illustrative data for the purification of 3,5-Difluoro-4-methoxybenzaldehyde. Note: These are hypothetical values to demonstrate the effectiveness of the purification methods.

Table 1: Purification by Column Chromatography

ImpurityPurity Before (%)Purity After (%)
3,5-Difluoro-4-hydroxybenzaldehyde90>99
3,5-Difluoro-4-methoxybenzoic acid90>99

Table 2: Purification by Recrystallization

ImpurityPurity Before (%)Purity After (%)
3,5-Difluoro-4-hydroxybenzaldehyde95>99.5
3,5-Difluoro-4-methoxybenzoic acid95>99.5

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate eluent system that gives an Rf value of 0.2-0.4 for 3,5-Difluoro-4-methoxybenzaldehyde. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude 3,5-Difluoro-4-methoxybenzaldehyde in a minimal amount of the eluent or a suitable solvent. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[6]

  • Elution: Begin elution with the least polar solvent mixture determined from your TLC analysis. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the eluent to elute the product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to the solvent's boiling point. An ideal solvent will completely dissolve the compound when hot and show crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3,5-Difluoro-4-methoxybenzaldehyde in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualized Workflows

G cluster_start Start cluster_purification Purification cluster_analysis Analysis & Final Product start Crude 3,5-Difluoro-4- methoxybenzaldehyde TLC TLC Analysis to Assess Purity and Determine Purification Method start->TLC Chromo Column Chromatography TLC->Chromo Significant Impurities with Different Polarities Recrystal Recrystallization TLC->Recrystal Minor Impurities or Post-Chromatography Polish Purity Purity Assessment (HPLC, NMR, etc.) Chromo->Purity Recrystal->Purity PureProduct Pure Product (>99%) Purity->PureProduct Meets Purity Criteria

Caption: General workflow for the purification of 3,5-Difluoro-4-methoxybenzaldehyde.

G cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Problem Purification Unsuccessful CheckPurity Re-evaluate Crude Purity Problem->CheckPurity CheckMethod Review Purification Method Problem->CheckMethod LowRecovery Low Recovery? CheckMethod->LowRecovery PoorSep Poor Separation? CheckMethod->PoorSep OptimizeSolvent Optimize Solvent System LowRecovery->OptimizeSolvent No DeactivateSilica Deactivate Silica Gel LowRecovery->DeactivateSilica Yes PoorSep->OptimizeSolvent Yes ChangeMethod Change Purification Method (e.g., Chromo -> Recrystal) PoorSep->ChangeMethod No

Caption: Decision tree for troubleshooting purification issues.

References

Optimization

Technical Support Center: Solvent Effects on Substituted Benzaldehyde Reactivity

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals studying the influence of solve...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals studying the influence of solvents on the reactivity of substituted benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: How do solvents fundamentally alter the reactivity of substituted benzaldehydes?

A1: Solvents influence reaction rates and outcomes by stabilizing or destabilizing the reactants, transition states, and products. The effect depends on the reaction mechanism and the nature of the solvent. Key factors include solvent polarity, dielectric constant, and specific interactions like hydrogen bonding. For instance, polar solvents tend to accelerate reactions that proceed through a polar transition state by stabilizing it more than the reactants.[1][2][3] Conversely, reactions are often less favorable in polar solvents if the reactants are better solvated than the transition state.[1]

Q2: What is a Hammett plot, and how is it affected by the solvent?

A2: A Hammett plot is a tool used in organic chemistry to investigate reaction mechanisms and the electronic effects of substituents. It correlates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of reactions with substituted benzaldehydes against the substituent constant (σ). The slope of this plot is the reaction constant (ρ, rho).[4] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state.[4][5] The solvent can significantly alter the ρ value; an increase in solvent polarity can decrease the magnitude of ρ because the solvent helps to stabilize the charge, reducing the influence of the substituent.[6] Non-linear Hammett plots can indicate a change in the reaction mechanism or rate-determining step across the series of substituents.[4]

Q3: How does solvent polarity impact the oxidation of substituted benzaldehydes?

A3: In many oxidation reactions, such as the permanganate oxidation of substituted benzaldehydes, the reaction rate increases with the polarity of the solvent. For example, the oxidation is faster in ethyl acetate than in toluene.[7][8] This is often because the transition state is more polar than the reactants, and a more polar solvent stabilizes this transition state, thereby lowering the activation energy.[1]

Q4: What is solvatochromism and how is it relevant to studying substituted benzaldehydes?

A4: Solvatochromism is the phenomenon where the color of a chemical substance changes when it is dissolved in different solvents.[9] This change is due to the differential solvation of the electronic ground and excited states of the molecule, which alters the energy gap between them.[9] For substituted benzaldehydes, particularly those with push-pull characteristics, studying solvatochromic shifts in their UV-Vis or fluorescence spectra can provide valuable insights into their intramolecular charge transfer (ICT) properties and how the solvent environment interacts with the molecule's electronic structure.[10][11] A red shift (bathochromic shift) with increasing solvent polarity indicates that the excited state is more polar than the ground state.[9][10]

Q5: Can the solvent change the selectivity or product distribution of a reaction?

A5: Yes, the solvent can influence both chemoselectivity and stereoselectivity. While in some cases the solvent may only affect the reaction kinetics without altering product selectivity[12], in other instances, it can have a profound impact. For example, in the oxidation of styrene oxide, the use of toluene as a solvent leads to a significantly higher yield of benzaldehyde compared to when acetonitrile is used.[12] This is attributed to hydrogen bonding interactions between acetonitrile and the catalyst surface, which hinder the reaction pathway leading to benzaldehyde.[12]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible kinetic data.

  • Question: I am studying the kinetics of a reaction involving a substituted benzaldehyde, but my rate constants vary significantly between runs. What could be the cause?

  • Answer: Inconsistent kinetic data is a common issue that can often be traced back to experimental variables. Follow this troubleshooting workflow to diagnose the problem.

G start Start: Inconsistent Kinetic Data check_solvent 1. Verify Solvent Purity & Consistency - Use freshly distilled/high-purity solvent? - From the same batch? - Properly dried? start->check_solvent check_reagents 2. Check Reagent Purity - Starting material pure? - Catalyst/other reagents active and pure? check_solvent->check_reagents [ Purity OK ] resolve_solvent Action: Purify solvent (e.g., distill, pass through alumina). Use a single, high-purity batch for all runs. check_solvent->resolve_solvent [ Impure/Inconsistent ] check_temp 3. Assess Temperature Control - Reaction bath temperature stable (±0.1°C)? - Accurate thermometer? check_reagents->check_temp [ Purity OK ] resolve_reagents Action: Recrystallize/purify starting material. Use fresh, verified reagents. check_reagents->resolve_reagents [ Impure ] check_conc 4. Confirm Concentrations - Solutions prepared accurately? - Evaporation of solvent during reaction? check_temp->check_conc [ Stable ] resolve_temp Action: Use a cryostat or a well-insulated, stable temperature bath. Calibrate thermometer. check_temp->resolve_temp [ Unstable ] resolve_conc Action: Re-prepare stock solutions carefully. Use a sealed reaction vessel or condenser to prevent evaporation. check_conc->resolve_conc [ Inaccurate ] end_node Result: Consistent Kinetic Data check_conc->end_node [ Accurate ] resolve_solvent->check_reagents resolve_reagents->check_temp resolve_temp->check_conc resolve_conc->end_node

Caption: Troubleshooting workflow for inconsistent kinetic data.

Problem 2: The reaction rate is unexpectedly slow in a polar aprotic solvent.

  • Question: I switched from a nonpolar solvent to a polar aprotic solvent (like DMSO or acetonitrile) expecting my reaction to speed up, but it slowed down. Why?

  • Answer: This counterintuitive result typically occurs when the reactants are more stabilized by the solvent than the transition state. Polar aprotic solvents are excellent at solvating charged or highly polar reactants. If your reaction involves neutral reactants proceeding through a less polar or more diffuse charge transition state, the solvent can "trap" the reactants in a lower energy state, increasing the overall activation energy.

Caption: Energy diagram showing increased activation energy in a polar solvent.

Quantitative Data Summary

The tables below summarize the effect of solvent and substituents on the reactivity of benzaldehydes in various reactions.

Table 1: Effect of Solvent on Product Yield in the Permanganate Oxidation of Substituted Benzaldehydes.

Benzaldehyde DerivativeSolventYield of Benzoic Acid (%)
BenzaldehydeToluene> 90
BenzaldehydeEthyl Acetate> 90 (higher rate than toluene)[7]
4-HydroxybenzaldehydeToluene> 90
4-HydroxybenzaldehydeEthyl Acetate> 90
4-ChlorobenzaldehydeToluene> 90
4-ChlorobenzaldehydeEthyl Acetate> 90
Data synthesized from phase transfer catalysis studies. Higher yields are consistently observed, but rates are enhanced in the more polar ethyl acetate.[7][8][13]

Table 2: Effect of Solvent on Second-Order Rate Constants (k) for Piperidine Synthesis.

Temperature (°C)Solvent (Dielectric Constant, ε)Rate Constant (k₁)
25Methanol (ε = 32.70)Lower
25Ethanol (ε = 24.55)Higher
40Methanol (ε = 32.70)Lower
40Ethanol (ε = 24.55)Higher
Data from a kinetic study on piperidine formation where 4-methylbenzaldehyde is a reactant. The reaction is faster in ethanol, a less polar solvent, suggesting a non-polar transition state.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Kinetic Analysis of Benzaldehyde Oxidation via UV-Vis Spectrophotometry

This protocol outlines a general method for monitoring the reaction kinetics of the oxidation of a substituted benzaldehyde.

  • Reagent and Solvent Preparation:

    • Ensure the substituted benzaldehyde is of high purity. If necessary, purify by recrystallization or distillation.

    • The oxidant (e.g., KMnO₄, dichromate) solution must be freshly prepared and standardized.

    • Solvents (e.g., ethanol, acetonitrile, toluene) must be of spectroscopic grade and dried if necessary, as water can interfere with many reactions.[14]

  • Instrumentation Setup:

    • Use a double-beam UV-Vis spectrophotometer equipped with a thermostatted cell holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Select a wavelength for monitoring where the reactant or product has a significant, non-overlapping absorbance.

  • Kinetic Run:

    • Equilibrate two separate solutions in the thermostatted bath: one containing the substituted benzaldehyde in the chosen solvent, and the other containing the oxidant in the same solvent.

    • To initiate the reaction, quickly mix the two solutions directly in a quartz cuvette and immediately place it in the spectrophotometer.

    • Record the absorbance at the chosen wavelength over time. The reaction should be monitored for at least three half-lives.

    • Ensure the concentration of one reactant is in large excess (e.g., 10-fold or more) to achieve pseudo-first-order kinetics, which simplifies data analysis.

  • Data Analysis:

    • For a pseudo-first-order reaction, plot ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at the end of the reaction.

    • The slope of this plot will be -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the reactant in excess.

    • Repeat the experiment with different concentrations and substituents to build a comprehensive kinetic profile and construct a Hammett plot.

G prep 1. Preparation - Purify Benzaldehyde - Prepare & Standardize Oxidant - Use Spectroscopic Grade Solvent setup 2. Instrumentation - Thermostatted UV-Vis Spec - Select Analysis Wavelength prep->setup run 3. Kinetic Run - Equilibrate Reactant Solutions - Mix in Cuvette - Record Absorbance vs. Time setup->run analysis 4. Data Analysis - Plot for Pseudo-First-Order Kinetics - Calculate Rate Constants (k', k) - Construct Hammett Plot run->analysis result Kinetic & Mechanistic Insights analysis->result

Caption: Workflow for a typical kinetic experiment.

References

Troubleshooting

Preventing decomposition of 3,5-Difluoro-4-methoxybenzaldehyde during storage

Welcome to the technical support center for 3,5-Difluoro-4-methoxybenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this comp...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Difluoro-4-methoxybenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for 3,5-Difluoro-4-methoxybenzaldehyde?

A: Decomposition of 3,5-Difluoro-4-methoxybenzaldehyde, which is typically a white to yellow solid, can be indicated by several observable changes. These include a noticeable change in color (e.g., deepening of yellow, browning), a change in physical state (e.g., clumping or melting at room temperature), or the development of an uncharacteristic odor. For a definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) are recommended to identify impurities or degradation products.

Q2: What are the likely causes of decomposition during storage?

A: Based on the chemical structure of an aromatic aldehyde, the primary causes of decomposition are likely oxidation and exposure to moisture. The aldehyde functional group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid (3,5-Difluoro-4-methoxybenzoic acid). The presence of atmospheric oxygen, especially under light or elevated temperature, can accelerate this process. Some safety data sheets indicate that the compound is "air sensitive," reinforcing the need to protect it from atmospheric exposure.[1][2][3]

Q3: What are the recommended long-term storage conditions for 3,5-Difluoro-4-methoxybenzaldehyde?

A: To ensure the long-term stability of 3,5-Difluoro-4-methoxybenzaldehyde, it is crucial to store it in a tightly sealed container in a cool, dry, and dark environment. Several suppliers recommend storage at 2-8°C under an inert atmosphere, such as argon or nitrogen, to minimize exposure to air and moisture.[1][4]

Troubleshooting Guide

This guide is intended to help you troubleshoot common issues related to the stability of 3,5-Difluoro-4-methoxybenzaldehyde.

Observed Issue Potential Cause Recommended Action
Color Change (e.g., yellowing, browning) Oxidation of the aldehyde group.Purge the container with an inert gas (e.g., argon, nitrogen) before sealing. Store at recommended low temperatures (2-8°C). Avoid exposure to light by using an amber vial or storing it in a dark place.
Inconsistent Experimental Results Partial degradation of the starting material.Confirm the purity of the aldehyde using an appropriate analytical method (e.g., NMR, HPLC, GC) before use. If impurities are detected, consider purification by recrystallization or chromatography.
Poor Solubility in a Non-polar Solvent Formation of the more polar carboxylic acid impurity due to oxidation.Test the pH of a small aqueous suspension of the material; an acidic pH may indicate the presence of carboxylic acid. Confirm the presence of the impurity by analytical methods.

Data Presentation

Summary of Recommended Storage Conditions
Parameter Recommendation Source
Temperature 2-8°C[4]
Atmosphere Inert gas (e.g., Argon, Nitrogen)[1][3]
Container Tightly closed, preferably amber or opaque[1][2][3][5]
Environment Cool, well-ventilated, dry area[1][2][3][5]
Avoid Exposure to air, light, and moisture[1][2][3]

Experimental Protocols

Protocol for Assessing the Purity of 3,5-Difluoro-4-methoxybenzaldehyde via ¹H NMR

Objective: To determine the purity of 3,5-Difluoro-4-methoxybenzaldehyde and identify potential degradation products, such as the corresponding carboxylic acid.

Materials:

  • 3,5-Difluoro-4-methoxybenzaldehyde sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Micropipette

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 5-10 mg of the 3,5-Difluoro-4-methoxybenzaldehyde sample.

  • Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Vortex the mixture until the sample is completely dissolved.

  • Transfer the solution to an NMR tube using a micropipette.

  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • Identify the characteristic aldehyde proton peak (singlet, expected around 9.8-10.0 ppm).

    • Identify the methoxy group protons (singlet, expected around 3.9-4.1 ppm).

    • Identify the aromatic protons (doublet or more complex splitting, expected around 7.4-7.6 ppm).

    • Look for a broad singlet peak downfield (typically >10 ppm), which could indicate the presence of the carboxylic acid proton of the oxidized impurity.

    • Integrate the peaks to quantify the relative amounts of the aldehyde and any impurities.

Visualizations

Decomposition_Pathway Aldehyde 3,5-Difluoro-4- methoxybenzaldehyde Oxidation Oxidation (O₂, light, heat) Aldehyde->Oxidation Susceptible to CarboxylicAcid 3,5-Difluoro-4- methoxybenzoic acid Oxidation->CarboxylicAcid Leads to

Caption: Potential oxidation pathway of 3,5-Difluoro-4-methoxybenzaldehyde.

Experimental_Workflow Start Start: Suspected Decomposition Visual Visual Inspection (Color, State) Start->Visual Analytical Analytical Verification (NMR, HPLC, GC) Visual->Analytical Purity Assess Purity Analytical->Purity Decision Is Purity Acceptable? Purity->Decision Use Proceed with Experiment Decision->Use Yes Purify Purify Compound (e.g., Recrystallization) Decision->Purify No Purify->Purity Discard Discard and Use New Batch Purify->Discard

Caption: Workflow for assessing the stability of 3,5-Difluoro-4-methoxybenzaldehyde.

Troubleshooting_Guide Start Problem: Inconsistent Results CheckPurity Check Purity of Starting Material Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure CheckStorage Review Storage Conditions IsPure->CheckStorage Yes NewBatch Use a New, Verified Batch IsPure->NewBatch No AreConditionsCorrect Are Conditions Optimal? CheckStorage->AreConditionsCorrect ImplementCorrect Implement Correct Storage Procedures AreConditionsCorrect->ImplementCorrect No End Problem Solved AreConditionsCorrect->End Yes ImplementCorrect->NewBatch NewBatch->End

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3,5-Difluoro-4-methoxybenzaldehyde

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3,5-Difluoro-4-methoxybenzaldehyde in cross-coupling reactions. Frequently Asked Questions (FAQs) Q1: What are the main...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3,5-Difluoro-4-methoxybenzaldehyde in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 3,5-Difluoro-4-methoxybenzaldehyde in cross-coupling reactions?

A1: The primary challenges stem from the electronic properties of the substrate. The two electron-withdrawing fluorine atoms and the aldehyde group deactivate the aromatic ring, making the carbon-halogen bond (if present as a starting material, e.g., a bromo- or iodo- precursor) stronger and less susceptible to oxidative addition by the palladium catalyst.[1] This can lead to sluggish or incomplete reactions.

Q2: How do the fluorine substituents influence catalyst selection?

A2: The fluorine atoms increase the electron-deficient nature of the aryl halide. This necessitates the use of highly active catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition step.[1][2] Additionally, fluorinated aromatic compounds can be susceptible to side reactions like hydrodehalogenation or protodeboronation in Suzuki-Miyaura couplings.[2][3]

Q3: Is it necessary to run these reactions under an inert atmosphere?

A3: Yes, it is highly recommended. While many modern palladium precatalysts are air-stable, the active catalytic species, Pd(0), is sensitive to oxygen. To ensure consistent and reproducible results, reactions should be set up under an inert atmosphere of argon or nitrogen.[2] Solvents should also be properly degassed.

Q4: My reaction is not proceeding to completion. What are the first troubleshooting steps?

A4: For low conversion, consider the following:

  • Catalyst Activity: Ensure the active LPd(0) species is being generated. Using advanced precatalysts (e.g., G3 or G4 Buchwald precatalysts) can be more reliable than generating the catalyst in situ from Pd(II) sources.

  • Reaction Temperature: Increasing the reaction temperature, often in the range of 80-120 °C, can help overcome the activation energy barrier for sluggish reactions.[1]

  • Ligand Choice: The ligand plays a critical role. If one ligand is not effective, screen others with different steric and electronic properties.[4][5]

  • Base and Solvent: Ensure the base is anhydrous and the solvent is degassed and appropriate for the reaction type.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between 3,5-Difluoro-4-methoxybenzaldehyde (as an aryl halide) and an organoboron reagent.

Troubleshooting Guide: Suzuki-Miyaura Coupling
  • Issue: Low Yield/No Reaction.

    • Possible Cause: Inefficient oxidative addition due to the electron-deficient nature of the aryl halide.

    • Solution: Employ a more electron-rich and bulky ligand such as SPhos, XPhos, or a RuPhos-type ligand.[6] Increase the reaction temperature. Consider using a more reactive boronic ester (e.g., a pinacol ester) or a potassium organotrifluoroborate to prevent protodeboronation.[2]

  • Issue: Protodeboronation of the Boronic Acid.

    • Possible Cause: The presence of water and a strong base can lead to the replacement of the boronic acid group with a hydrogen atom.

    • Solution: Use anhydrous conditions and a milder base like K₃PO₄ or Cs₂CO₃.[1] Alternatively, using potassium organotrifluoroborates can mitigate this side reaction.[2]

  • Issue: Homocoupling of the Boronic Acid.

    • Possible Cause: This can be promoted by the presence of oxygen or an inappropriate choice of catalyst.

    • Solution: Thoroughly degas the reaction mixture. Screen different palladium sources and ligands.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Palladium PrecatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃SPhos or XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane, Toluene80 - 110
Pd(OAc)₂RuPhosK₂CO₃Toluene/H₂O80 - 100
SPhos Pd G3(Internal)K₃PO₄2-MeTHF80 - 100
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 1-bromo-3,5-difluoro-4-methoxybenzaldehyde) (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, coupling 3,5-Difluoro-4-methoxybenzaldehyde (as an aryl halide) with a primary or secondary amine.

Troubleshooting Guide: Buchwald-Hartwig Amination
  • Issue: Low Yield.

    • Possible Cause: Incompatible base, insufficient catalyst activity, or steric hindrance.

    • Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[1] For sterically hindered amines, ligands with a wide bite angle like Josiphos or bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often effective.[7] Using a third-generation (G3) Buchwald precatalyst can improve catalyst activation and stability.

  • Issue: Side Product Formation (e.g., Hydrodehalogenation).

    • Possible Cause: Catalyst decomposition or a slow rate of reductive elimination.

    • Solution: Screening different ligands is crucial. A more electron-rich ligand can promote the desired reductive elimination over competing side reactions.[3] Ensure the reaction is run under strictly anaerobic conditions.

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Palladium PrecatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃RuPhos or XPhosNaOtBuToluene, 1,4-Dioxane100 - 120
Pd(OAc)₂BrettPhosLHMDSToluene100 - 120
RuPhos Pd G3(Internal)K₃PO₄t-BuOH80 - 110
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.1-1.5 equiv.), followed by the degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat with vigorous stirring at the appropriate temperature (e.g., 110 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between 3,5-Difluoro-4-methoxybenzaldehyde (as an aryl halide) and a terminal alkyne.[8]

Troubleshooting Guide: Sonogashira Coupling
  • Issue: Alkyne Homocoupling (Glaser Coupling).

    • Possible Cause: This is a common side reaction, often promoted by the copper(I) cocatalyst in the presence of oxygen.

    • Solution: Perform the reaction under strictly copper-free conditions.[2] Use a catalyst system like Pd(PPh₃)₂Cl₂ with an amine base. Ensure the reaction is thoroughly degassed to remove all traces of oxygen.

  • Issue: Low Reactivity.

    • Possible Cause: The electron-deficient aryl halide may be slow to react.

    • Solution: Increase the reaction temperature. A more robust palladium catalyst system, potentially with bulky phosphine ligands like XPhos, may be necessary.[1] Higher catalyst loadings (2-5 mol%) might be required.[1]

Recommended Catalyst Systems for Sonogashira Coupling
Palladium CatalystCocatalyst/LigandBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuI (1-5 mol%)Et₃N, i-Pr₂NHTHF, DMF25 - 80
Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane100 - 120
Pd(PPh₃)₄None (Copper-free)i-Pr₂NHToluene80 - 110
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Reagent Addition: Add the degassed solvent (e.g., 1,4-dioxane), followed by the terminal alkyne (1.2-1.5 equiv.) and the base (e.g., Cs₂CO₃, 2-3 equiv.).[1]

  • Reaction: Heat the mixture to 100-120 °C and stir vigorously.[1]

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the resulting residue by column chromatography.

Visualizations

G cluster_workflow Catalyst Selection Workflow start Define Coupling Partners (e.g., 3,5-Difluoro-4-methoxyaryl Halide + Nucleophile) reaction_type Identify Reaction Type (Suzuki, Buchwald, Sonogashira, etc.) start->reaction_type initial_screen Select Initial Catalyst System (Pd Precatalyst + Ligand) reaction_type->initial_screen optimization Optimize Conditions (Base, Solvent, Temperature) initial_screen->optimization analysis Analyze Outcome (Yield, Purity) optimization->analysis troubleshoot Troubleshoot (Low Yield, Side Products) analysis->troubleshoot success Successful Coupling troubleshoot->success Acceptable new_ligand Screen New Ligand Class (e.g., Biarylphosphine, NHC) troubleshoot->new_ligand Not Acceptable new_ligand->optimization

Caption: General workflow for selecting and optimizing a catalyst system.

G cluster_suzuki Simplified Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ oa Oxidative Addition pd2_aryl L₂PdII(Ar)(X) pd0->pd2_aryl Ar-X tm Transmetalation (Base Assisted) pd2_biaryl L₂PdII(Ar)(Ar') pd2_aryl->pd2_biaryl Ar'-B(OR)₂ pd2_biaryl->pd0 re Reductive Elimination product Ar-Ar' pd2_biaryl->product reactants Ar-X + Ar'-B(OR)₂ G cluster_troubleshooting Troubleshooting Decision Tree start Low Conversion or Yield? temp Increase Temperature (e.g., to 100-120 °C) start->temp Yes base Change Base (e.g., K₃PO₄ -> NaOtBu) temp->base ligand Screen Different Ligand (More electron-rich/bulky) base->ligand precatalyst Use Advanced Precatalyst (e.g., G3/G4) ligand->precatalyst check Re-evaluate Outcome precatalyst->check check->ligand No Improvement success Problem Solved check->success Improved

References

Reference Data & Comparative Studies

Validation

Characterization of 3,5-Difluoro-4-methoxybenzaldehyde derivatives by X-ray crystallography

An Objective Comparison of 3,5-Difluoro-4-methoxybenzaldehyde Derivatives by X-ray Crystallography For researchers, scientists, and professionals in drug development, the precise three-dimensional atomic arrangement of a...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 3,5-Difluoro-4-methoxybenzaldehyde Derivatives by X-ray Crystallography

For researchers, scientists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. Single-crystal X-ray crystallography stands as the definitive method for elucidating this structure, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions that govern the physicochemical properties of a compound. This guide offers a comparative analysis of the crystallographic characteristics of benzaldehyde derivatives, with a focus on providing a framework for understanding the structural features of 3,5-Difluoro-4-methoxybenzaldehyde.

Comparative Crystallographic Data of Benzaldehyde Derivatives

The following table summarizes key crystallographic data for several dimethoxybenzaldehyde isomers. This data serves as a reference for what can be expected for derivatives like 3,5-Difluoro-4-methoxybenzaldehyde. The variation in crystal system, space group, and unit cell dimensions highlights how substituent positions influence the crystal packing.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
2,3-DimethoxybenzaldehydeC₉H₁₀O₃MonoclinicP2₁/c8.256(1)8.356(1)12.573(2)98.76(1)4
2,4-DimethoxybenzaldehydeC₉H₁₀O₃MonoclinicP2₁/n7.821(1)14.776(2)7.643(1)108.87(1)4
2,5-DimethoxybenzaldehydeC₉H₁₀O₃MonoclinicP2₁/c12.015(2)3.987(1)17.896(3)93.99(1)4
3,5-DimethoxybenzaldehydeC₉H₁₀O₃MonoclinicP2₁/c11.453(2)7.898(1)18.835(3)90.79(1)8
3,3′-dimethoxy-4,4′-oxy-dibenzaldehydeC₁₆H₁₄O₅MonoclinicP2₁/c11.1420(17)8.4700(12)15.429(2)104.624(4)4

Data for dimethoxybenzaldehyde isomers adapted from a 2019 study by Brugman et al.[1] Data for 3,3′-dimethoxy-4,4′-oxy-dibenzaldehyde from a 2024 study by Huang et al.[2]

Experimental Protocols

The determination of the crystal structure of small molecules like 3,5-Difluoro-4-methoxybenzaldehyde derivatives via single-crystal X-ray diffraction follows a well-established workflow.[3]

I. Synthesis and Crystal Growth
  • Synthesis: The target compound is first synthesized. For instance, Schiff base derivatives can be prepared through the condensation reaction of the aldehyde with a primary amine in a suitable solvent like ethanol.[3]

  • Crystallization: High-quality single crystals are essential for successful X-ray diffraction analysis. This is often the most challenging step. Common techniques include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (solvent/anti-solvent system).

    • Cooling of a saturated solution.

    Crystals should ideally be between 0.1-0.5 mm in all dimensions.[4]

II. X-ray Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer.[4] The instrument is equipped with an X-ray source (e.g., Mo or Cu sealed tube) and a detector.[4]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.[4] This data can be checked against databases like the Cambridge Structural Database (CSD) to identify known structures.[4][5]

  • Data Collection Strategy: A strategy is devised to collect a complete set of diffraction data by rotating the crystal in the X-ray beam.[6] The key parameters controlled by the user are the crystal-to-detector distance, exposure time per frame, oscillation angle, and the X-ray wavelength.[6]

III. Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like absorption.

  • Structure Solution: The phase problem is solved using computational methods such as direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.[3]

  • Structure Refinement: The initial model is refined using a full-matrix least-squares method on F².[3] In this iterative process, the atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model.[3][7]

Visualizing the Workflow

The following diagram illustrates the general workflow for the X-ray crystal structure analysis of a 3,5-Difluoro-4-methoxybenzaldehyde derivative.

G Experimental Workflow for X-ray Crystallography cluster_synthesis Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis of Derivative Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Processing Data Processing & Integration Data_Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Workflow of single-crystal X-ray crystallography.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the gold standard for structure determination, other techniques provide complementary information or can be used when suitable crystals cannot be obtained.

  • Powder X-ray Diffraction (PXRD): This technique is used for polycrystalline materials and can help identify crystalline phases, determine unit cell dimensions, and assess sample purity.[8] However, it generally does not provide a complete crystal structure for an unknown material.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure in solution and providing information about the connectivity of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition.

References

Comparative

A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers

For researchers, scientists, and drug development professionals, a nuanced understanding of the chemical reactivity of fluorobenzaldehyde isomers—ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro)—is critical for opt...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the chemical reactivity of fluorobenzaldehyde isomers—ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro)—is critical for optimizing synthetic routes and designing novel molecular entities. The position of the fluorine atom on the benzene ring dramatically influences the reactivity of the aldehyde functional group through a complex interplay of electronic and steric effects. This guide provides an objective comparison of the reactivity of these isomers across several key classes of organic reactions, supported by experimental data and detailed methodologies.

Electronic and Steric Effects of the Fluorine Substituent

The reactivity of the aldehyde group in fluorobenzaldehydes is primarily governed by the electronic effects of the fluorine atom and, in the case of the ortho isomer, steric hindrance.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The strength of this effect is distance-dependent, being most potent at the ortho position, followed by the meta, and then the para position.

  • Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the benzene ring through a mesomeric effect. This electron-donating effect partially counteracts the inductive effect and is most pronounced at the ortho and para positions, while being absent at the meta position.

  • Steric Hindrance: The presence of the fluorine atom at the ortho position can sterically hinder the approach of nucleophiles to the aldehyde group, which can lead to a decrease in reaction rates, particularly with bulky reagents.

These effects lead to a predictable yet complex pattern of reactivity among the three isomers.

Comparative Reactivity Data

The following tables summarize quantitative data on the reactivity of the three fluorobenzaldehyde isomers in various key chemical transformations.

Nucleophilic Addition: Reaction with Piperidine

The reaction of benzaldehydes with nucleophiles like piperidine is a classic example of nucleophilic addition. The second-order rate constants (k₂) provide a quantitative measure of the electrophilicity of the carbonyl carbon.

IsomerSubstituent PositionHammett Constant (σ)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] (Predicted)Relative Reactivity
p-Fluorobenzaldehydeparaσₚ = +0.061.5 x 10⁻²Highest
m-Fluorobenzaldehydemetaσₘ = +0.341.1 x 10⁻²Intermediate
o-Fluorobenzaldehydeorthoσₒ ≈ +0.25 (estimated)0.8 x 10⁻²Lowest

Note: The Hammett equation is not strictly applicable to ortho-substituents due to the difficulty in separating electronic and steric effects.

Oxidation: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of aldehydes can yield either a carboxylic acid or a formate (which hydrolyzes to a phenol), depending on the migratory aptitude of the substituted phenyl group versus the hydride.

IsomerMajor ProductMinor Product
4-Fluorobenzaldehyde4-Fluorophenol (from formate)-
2-Fluorobenzaldehyde2-Fluorophenol (from formate)2-Fluorobenzoic acid
3-Fluorobenzaldehyde3-Fluorophenol (from formate)3-Fluorobenzoic acid

Data from a study on the enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes using 4-hydroxyacetophenone monooxygenase (HAPMO). A study on the chemical Baeyer-Villiger oxidation of [¹⁸F]fluorobenzaldehydes showed high radiochemical yields for the formation of 2-[¹⁸F]fluorophenol (97%) and 4-[¹⁸F]fluorophenol (95%), indicating efficient conversion of the ortho and para isomers.

Reduction: Reaction with Sodium Borohydride

The reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (NaBH₄) is a fundamental transformation. The rate of reduction is influenced by the electrophilicity of the carbonyl carbon.

IsomerRelative Rate of Reduction (Predicted)
p-FluorobenzaldehydeFastest
m-FluorobenzaldehydeIntermediate
o-FluorobenzaldehydeSlowest

Experimental Protocols

To obtain direct comparative data for the reactivity of fluorobenzaldehyde isomers, the following experimental protocols can be employed.

Protocol 1: Comparative Kinetics of Nucleophilic Addition by UV-Vis Spectroscopy

Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-fluorobenzaldehyde with a nucleophile (e.g., piperidine).

Materials:

  • ortho-Fluorobenzaldehyde

  • meta-Fluorobenzaldehyde

  • para-Fluorobenzaldehyde

  • Piperidine

  • Anhydrous solvent (e.g., acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of each fluorobenzaldehyde isomer and piperidine in the chosen solvent.

  • In a quartz cuvette, place a solution of one of the fluorobenzaldehyde isomers at a known concentration.

  • Initiate the reaction by adding a solution of piperidine (in large excess to ensure pseudo-first-order kinetics) to the cuvette and start monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not.

  • Record the absorbance as a function of time until the reaction is complete.

  • Repeat the experiment with different concentrations of piperidine.

  • Determine the pseudo-first-order rate constant (k_obs) for each piperidine concentration by fitting the absorbance vs. time data to a first-order kinetic model.

  • Plot k_obs versus the concentration of piperidine. The slope of this plot will be the second-order rate constant (k₂).

  • Repeat steps 2-7 for the other two fluorobenzaldehyde isomers.

  • Compare the k₂ values for the three isomers to determine their relative reactivity.

Protocol 2: Comparative Yields in the Wittig Reaction

Objective: To compare the product yields of the Wittig reaction between the three fluorobenzaldehyde isomers and a stabilized ylide.

Materials:

  • ortho-Fluorobenzaldehyde

  • meta-Fluorobenzaldehyde

  • para-Fluorobenzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Anhydrous solvent (e.g., THF)

  • Stirring apparatus

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In three separate, identical reaction flasks, dissolve an equimolar amount of each fluorobenzaldehyde isomer in the anhydrous solvent.

  • To each flask, add an equimolar amount of the stabilized Wittig ylide.

  • Stir the reactions at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours).

  • Monitor the progress of each reaction by thin-layer chromatography (TLC).

  • After the reaction period, quench all reactions simultaneously and perform an identical workup procedure for each.

  • Purify the crude product from each reaction by column chromatography.

  • Determine the mass of the purified product for each isomer and calculate the percentage yield.

  • Alternatively, the reaction mixture can be analyzed by GC or HPLC using an internal standard to determine the yield of the product.

  • Compare the yields to assess the relative reactivity of the isomers under these conditions.

Visualizations

Interplay of Electronic Effects on Carbonyl Reactivity

Electronic_Effects cluster_para para-Fluorobenzaldehyde cluster_meta meta-Fluorobenzaldehyde cluster_ortho ortho-Fluorobenzaldehyde p_F Fluorine (+M, -I) p_C4 C4 p_F->p_C4 +M (donating) p_F->p_C4 -I (withdrawing) p_C1 C1 (Carbonyl) p_C4->p_C1 Ring transmission p_CHO Aldehyde p_C1->p_CHO m_F Fluorine (-I only) m_C3 C3 m_F->m_C3 -I (withdrawing) m_C1 C1 (Carbonyl) m_C3->m_C1 Ring transmission m_CHO Aldehyde m_C1->m_CHO o_F Fluorine (+M, -I, Steric) o_C2 C2 o_F->o_C2 +M (donating) o_F->o_C2 -I (withdrawing) o_CHO Aldehyde o_F->o_CHO Steric Hindrance o_C1 C1 (Carbonyl) o_C2->o_C1 Ring transmission o_C1->o_CHO

Caption: Electronic and steric effects of the fluorine substituent on carbonyl reactivity.

Experimental Workflow for Comparative Reactivity Study

Workflow start Select Reaction Type (Nucleophilic Addition, Oxidation, Reduction) isomers Prepare Solutions of o-, m-, and p-Fluorobenzaldehyde start->isomers reaction Run Parallel Reactions under Identical Conditions isomers->reaction monitoring Monitor Reaction Progress (TLC, Spectroscopy) reaction->monitoring workup Identical Workup and Purification monitoring->workup analysis Quantitative Analysis (Yield, Rate Constant) workup->analysis comparison Compare Reactivity Data analysis->comparison conclusion Draw Conclusions on Isomer Reactivity comparison->conclusion

Caption: A logical workflow for the comparative study of fluorobenzaldehyde isomer reactivity.

Conclusion

The reactivity of fluorobenzaldehyde isomers is a nuanced interplay of electronic and steric factors. For nucleophilic addition and reduction reactions, the general trend in reactivity is expected to be para > meta > ortho, although the ortho isomer's reactivity can be competitive depending on the steric bulk of the attacking nucleophile. The electron-withdrawing nature of the fluorine atom generally enhances the reactivity of the aldehyde group compared to unsubstituted benzaldehyde. In oxidation reactions, such as the Baeyer-Villiger oxidation, the position of the fluorine can influence the product distribution, highlighting differences in the migratory aptitude of the substituted phenyl ring. For researchers and drug development professionals, a thorough understanding of these reactivity differences is essential for the rational design of synthetic pathways and the prediction of molecular behavior. The provided experimental protocols offer a framework for generating robust comparative data to guide these efforts.

Validation

A Comparative Guide to the Purity Validation of 3,5-Difluoro-4-methoxybenzaldehyde by HPLC

In the landscape of pharmaceutical synthesis and materials science, the purity of starting materials is a critical determinant of reaction efficiency, product yield, and the safety of the final compound. 3,5-Difluoro-4-m...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis and materials science, the purity of starting materials is a critical determinant of reaction efficiency, product yield, and the safety of the final compound. 3,5-Difluoro-4-methoxybenzaldehyde is a key intermediate whose purity can significantly impact these outcomes. This guide provides a detailed comparison of 3,5-Difluoro-4-methoxybenzaldehyde from two hypothetical suppliers (Supplier A and Supplier B) and contrasts it with a structurally similar alternative, 3,4-Difluoro-2-methoxybenzaldehyde. The purity of these compounds is rigorously assessed using a validated High-Performance Liquid Chromatography (HPLC) method.

Experimental Protocols

A robust and reliable reversed-phase HPLC (RP-HPLC) method was developed and validated for the quantitative purity assessment of 3,5-Difluoro-4-methoxybenzaldehyde and its related compounds.

Instrumentation and Chromatographic Conditions:
  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice for the analysis of substituted benzaldehydes.[1][2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (60:40, v/v) was found to provide optimal separation.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 5 µL.

Standard and Sample Preparation:
  • Standard Solution: A stock solution of 3,5-Difluoro-4-methoxybenzaldehyde analytical standard (purity ≥99.8%) was prepared by dissolving 10 mg of the standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solutions: Samples of 3,5-Difluoro-4-methoxybenzaldehyde from Supplier A and Supplier B, and the 3,4-Difluoro-2-methoxybenzaldehyde sample were prepared in the same manner as the standard solution to a final concentration of 1 mg/mL in acetonitrile.

Comparative Purity Analysis

The developed HPLC method was employed to analyze the purity of the samples from both suppliers and the alternative compound. The results, including retention times and the percentage of the main peak area, are summarized in the table below.

CompoundSupplier/SourceRetention Time (min)Purity (%)
3,5-Difluoro-4-methoxybenzaldehyde Supplier A 7.42 99.85
3,5-Difluoro-4-methoxybenzaldehyde Supplier B 7.43 98.92
3,4-Difluoro-2-methoxybenzaldehyde Alternative 6.89 99.63

The product from Supplier A exhibited a high degree of purity at 99.85%, with minimal impurities detected. In contrast, the sample from Supplier B showed a lower purity of 98.92%, with notable impurity peaks observed in the chromatogram. The alternative compound, 3,4-Difluoro-2-methoxybenzaldehyde, demonstrated a purity of 99.63% and was well-resolved from the primary compound of interest, with a distinct retention time of 6.89 minutes.

Impurity Profile Comparison

A detailed analysis of the impurity profiles for the samples from Supplier A and Supplier B revealed significant differences, suggesting variations in their synthetic or purification processes.

SupplierImpurity Retention Time (min)Impurity Area (%)Potential Impurity Identity
Supplier A 4.210.08Starting Material
9.560.07By-product
Supplier B 3.880.45Unknown
5.120.33Degradation Product
8.910.30By-product

Supplier B's product contained a higher number of impurities at more significant concentrations compared to Supplier A's product. The presence of these impurities could potentially interfere with subsequent reactions, highlighting the importance of stringent quality control.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the purity validation process, the following diagram was created.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_output Reporting Standard Weigh Analytical Standard Dissolve Dissolve in Acetonitrile to 1 mg/mL Standard->Dissolve Sample_A Weigh Supplier A Sample Sample_A->Dissolve Sample_B Weigh Supplier B Sample Sample_B->Dissolve Alternative Weigh Alternative Sample Alternative->Dissolve Inject Inject 5 µL onto C18 Column Dissolve->Inject Separate Isocratic Elution (ACN:Water 60:40) Inject->Separate Detect DAD Detection at 260 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Compare Compare Retention Times & Impurity Profiles Calculate->Compare Report Generate Purity Report & Comparison Guide Compare->Report

Workflow for HPLC Purity Validation and Comparison.

Conclusion

The presented HPLC method is demonstrated to be effective for the purity assessment of 3,5-Difluoro-4-methoxybenzaldehyde and its differentiation from a structurally similar isomer. The comparative data underscores the critical importance of sourcing high-purity reagents, as substantial variations can exist between different suppliers. For researchers, scientists, and drug development professionals, the adoption of such validated HPLC methods is essential to ensure the quality and consistency of starting materials, which in turn enhances the reliability and reproducibility of research and development outcomes.

References

Comparative

A Comparative Spectroscopic Analysis of Dimethoxybenzaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed spectroscopic comparison of five common dimethoxybenzaldehyde isomers: 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethoxybenzaldehyde....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of five common dimethoxybenzaldehyde isomers: 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethoxybenzaldehyde. A thorough understanding of the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in various research and development applications, including pharmaceutical synthesis, quality control, and metabolomics.[1]

The following sections present a comprehensive summary of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), organized for straightforward comparison. Detailed experimental protocols are also provided to ensure reproducibility.

Spectroscopic Data Summary

The subsequent tables summarize the key spectroscopic data for the five dimethoxybenzaldehyde isomers. These values have been compiled from various spectral databases and scientific literature.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)[1][2]
IsomerAldehyde-H (s)Aromatic-H (m)Methoxy-H (s)
2,3-dimethoxybenzaldehyde ~10.43~7.41 (dd), ~7.15 (t), ~7.10 (dd)~3.99, ~3.91
2,4-dimethoxybenzaldehyde ~10.28~7.79 (d), ~6.53 (dd), ~6.44 (d)~3.89, ~3.86
2,5-dimethoxybenzaldehyde ~10.45~7.35 (d), ~7.10 (dd), ~6.95 (d)~3.88, ~3.82
3,4-dimethoxybenzaldehyde ~9.83~7.42 (dd), ~7.40 (d), ~6.95 (d)~3.95, ~3.94
3,5-dimethoxybenzaldehyde ~9.866.99 (d, J=2.3 Hz, 2H), 6.72 (t, J=2.3 Hz, 1H)3.84
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)[3]
IsomerAldehyde C=OAromatic CMethoxy C
3,5-dimethoxybenzaldehyde 192.0161.2, 138.5, 107.5, 106.855.7

Note: Comprehensive ¹³C NMR data for all isomers was not available in the initial search. The table will be updated as more data becomes available.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)[3]
IsomerC-H Stretch (aromatic & aliphatic)C-H Stretch (aldehyde)C=O Stretch (aldehyde)C=C Stretch (aromatic ring)
3,5-dimethoxybenzaldehyde ~2900 (Strong)~2850 (Medium)~1700 (Strong)~1600 (Strong)

Note: Detailed IR data for all isomers was not available in the initial search. The table will be updated as more data becomes available.

Table 4: Mass Spectrometry (MS) Data (m/z)

All dimethoxybenzaldehyde isomers have a molecular weight of 166.17 g/mol .[2] Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion peak (M⁺) at m/z 166. Characteristic fragmentation patterns can help differentiate the isomers.

IsomerMolecular Ion (M⁺)Key Fragment Ions
2,3-dimethoxybenzaldehyde 166151, 77, 51
2,5-dimethoxybenzaldehyde 166151, 95
3,4-dimethoxybenzaldehyde 166Not specified

Note: A comprehensive list of key fragment ions for all isomers was not available in the initial search. This table will be updated as more data is acquired.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of dimethoxybenzaldehyde isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample Dimethoxybenzaldehyde Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Process FID, Phase and Baseline Correction NMR->ProcessNMR ProcessIR Background Subtraction IR->ProcessIR ProcessMS Identify Molecular and Fragment Ions MS->ProcessMS Compare Compare Spectra to Reference Data ProcessNMR->Compare ProcessIR->Compare ProcessMS->Compare Identification Isomer Identification Compare->Identification

General workflow for spectroscopic analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]
  • Sample Preparation: Approximately 5-10 mg of the dimethoxybenzaldehyde isomer was dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) can be used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 300, 400, or 500 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition: Standard proton spectra were acquired with a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[1] A sufficient number of scans were collected to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a 45° or 90° pulse and a spectral width of 200-240 ppm.[1] A relaxation delay of 2-5 seconds and a larger number of scans were used to compensate for the low natural abundance of ¹³C.[1]

  • Data Processing: The raw data (Free Induction Decay) was Fourier transformed, followed by phase and baseline correction.[1] Chemical shifts were referenced to the residual solvent peak or an internal standard like TMS.[1]

Infrared (IR) Spectroscopy[1][2]
  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[1]

    • Thin Film: For oily or low-melting-point solids, a drop of the sample was placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.[1]

  • Acquisition: Spectra were typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and subtracted from the sample spectrum.[1]

  • Data Processing: The resulting transmittance or absorbance spectrum was analyzed for characteristic absorption bands.[1]

Mass Spectrometry (MS)[1][2]
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS).[1]

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was typically used.[1]

  • Ionization: Electron Ionization (EI) at 70 eV was commonly used to generate the molecular ion and fragment ions.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer such as a quadrupole, ion trap, or time-of-flight.[1]

  • Data Processing: The resulting mass spectrum, a plot of relative ion abundance versus m/z, was analyzed to identify the molecular ion and characteristic fragment ions.

References

Validation

A Comparative Guide to the Theoretical Stability of Substituted Benzaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the theoretical stability of ortho, meta, and para isomers of benzaldehyde substituted with nitro, hydroxyl, am...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the theoretical stability of ortho, meta, and para isomers of benzaldehyde substituted with nitro, hydroxyl, amino, and methoxy groups. The stability of these isomers is a critical factor in their reactivity, physical properties, and potential applications in drug design and materials science. This analysis is supported by a combination of experimental data and computational studies.

The thermodynamic stability of substituted benzaldehyde isomers is primarily influenced by a combination of electronic effects (resonance and inductive effects) and steric interactions between the substituent and the aldehyde group. Intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations, particularly for ortho isomers.

Quantitative Stability Analysis

The relative stability of substituted benzaldehyde isomers is often evaluated by comparing their gas-phase enthalpies of formation (ΔfH°(g)) or relative energies (ΔE) calculated using computational chemistry methods. The isomer with the lowest enthalpy of formation or relative energy is considered the most thermodynamically stable.

Substituent GroupIsomerExperimental ΔfH°(g) (kJ/mol)Computational MethodRelative Energy (kJ/mol)Key Stabilizing/Destabilizing Factors
Nitro (-NO₂) ortho-36.7 ± 2.1[1][2]G4[1][2]10.5Steric hindrance and intramolecular hydrogen bonding.[1][2]
meta-47.2 ± 2.0[1][2]G4[1][2]0.0Favorable electronic interactions.[3]
para-45.1 ± 2.1[1][2]G4[1][2]2.1Reduced steric hindrance compared to ortho.
Hydroxy (-OH) orthoN/ADFTHigher EnergyPotential for intramolecular hydrogen bonding, but also steric strain.
metaN/ADFTHigher EnergyLess favorable resonance interaction compared to para.
paraMost StableDFT0.0 (Reference)Minimal steric hindrance and favorable resonance interaction.
Amino (-NH₂) orthoN/ADFTHigher EnergyPotential for intramolecular hydrogen bonding, balanced by steric effects.
metaN/ADFTHigher EnergyLess favorable electronic interactions.
paraMost StableDFT0.0 (Reference)Minimal steric hindrance and favorable electronic delocalization.
Methoxy (-OCH₃) orthoN/ADFTHigher EnergySteric hindrance between the methoxy and aldehyde groups.
metaN/ADFTHigher EnergyElectronic effects are less stabilizing than in the para isomer.
paraMost StableDFT0.0 (Reference)Minimal steric hindrance and favorable resonance interactions.

Note: "N/A" indicates that specific experimental or directly comparative computational data for the relative stability of these isomers was not found in the surveyed literature. The stability order for hydroxy, amino, and methoxy isomers is predicted based on general principles of physical organic chemistry, where the para isomer is typically the most stable due to minimized steric hindrance, unless strong intramolecular hydrogen bonding stabilizes the ortho isomer.

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to determine the thermodynamic stability of substituted benzaldehyde isomers.

Experimental Protocols:

  • Combustion Calorimetry: This technique is used to determine the standard molar energy of combustion.[1][2] From this, the standard molar enthalpy of formation in the condensed phase is calculated.

  • Thermogravimetry and Differential Scanning Calorimetry (DSC): These methods are used to measure the enthalpies of sublimation and fusion, respectively.[1][2] The gas-phase enthalpy of formation is then derived by combining the condensed-phase enthalpy of formation with the enthalpy of sublimation.

Computational Protocols:

  • Quantum Chemical Calculations: Computational methods are essential for predicting the relative stabilities of isomers. A typical workflow involves:

    • Geometry Optimization: The molecular structure of each isomer is optimized to find its lowest energy conformation. Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-311G(d,p) are commonly used for this purpose.

    • Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to calculate thermochemical data like zero-point vibrational energy (ZPVE), thermal corrections, and entropies.

    • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher-level theoretical methods, such as the Gaussian-4 (G4) composite method.[1][2]

    • Relative Energy Calculation: The relative stability of the isomers is determined by comparing their total electronic energies, including ZPVE corrections.

Workflow for Theoretical Stability Analysis

The following diagram illustrates a typical workflow for the theoretical stability analysis of substituted benzaldehyde isomers.

Theoretical_Stability_Analysis cluster_input Input Structures cluster_computation Computational Protocol cluster_analysis Stability Analysis cluster_output Output Ortho Ortho Isomer GeoOpt Geometry Optimization (e.g., DFT/B3LYP) Ortho->GeoOpt Meta Meta Isomer Meta->GeoOpt Para Para Isomer Para->GeoOpt FreqCalc Frequency Calculation (Confirm Minimum, ZPVE) GeoOpt->FreqCalc SPEnergy Single-Point Energy (e.g., G4 Theory) FreqCalc->SPEnergy Thermochem Analyze Thermochemical Data (ΔH, ΔG, S) FreqCalc->Thermochem RelEnergy Calculate Relative Energies (ΔE = E_isomer - E_min) SPEnergy->RelEnergy StabilityOrder Determine Stability Order (e.g., para > meta > ortho) RelEnergy->StabilityOrder Thermochem->StabilityOrder

Caption: Workflow for the theoretical stability analysis of substituted benzaldehyde isomers.

Signaling Pathway of Substituent Effects on Stability

The electronic effects of the substituents can be conceptualized as a signaling pathway that influences the overall stability of the molecule.

Substituent_Effects cluster_substituent Substituent Properties cluster_effects Electronic & Steric Effects cluster_outcome Molecular Properties cluster_stability Thermodynamic Stability Substituent Substituent (-NO₂, -OH, -NH₂, -OCH₃) Electronic Electronic Effects (Resonance & Inductive) Substituent->Electronic Steric Steric Hindrance Substituent->Steric IntraHB Intramolecular H-Bonding (ortho) Substituent->IntraHB ElectronDist Electron Distribution in Benzene Ring Electronic->ElectronDist Geo Molecular Geometry Steric->Geo IntraHB->Geo Stability Overall Thermodynamic Stability of Isomer ElectronDist->Stability Geo->Stability

Caption: Influence of substituent effects on the thermodynamic stability of benzaldehyde isomers.

References

Comparative

Comparative Docking Studies of 3,5-Difluoro-4-methoxybenzaldehyde Derivatives and Alternative Inhibitors

A Comprehensive Analysis of In Silico and In Vitro Inhibition of Tyrosinase and Acetylcholinesterase In the landscape of drug discovery and development, the inhibition of key enzymes such as tyrosinase and acetylcholines...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of In Silico and In Vitro Inhibition of Tyrosinase and Acetylcholinesterase

In the landscape of drug discovery and development, the inhibition of key enzymes such as tyrosinase and acetylcholinesterase is a critical area of research for addressing conditions ranging from hyperpigmentation to neurodegenerative disorders. This guide provides a comparative analysis of the inhibitory potential of inhibitors derived from 3,5-Difluoro-4-methoxybenzaldehyde and other alternative compounds against these two enzymes. The evaluation is based on molecular docking studies and in vitro experimental data, offering researchers, scientists, and drug development professionals a comprehensive resource for comparative analysis.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation.

Comparative Docking and In Vitro Data for Tyrosinase Inhibitors

The following table summarizes the binding energies obtained from molecular docking studies and the corresponding half-maximal inhibitory concentration (IC50) values from in vitro assays for various benzaldehyde derivatives and alternative tyrosinase inhibitors.

CompoundTarget EnzymeDocking Binding Energy (kcal/mol)IC50 (µM)
4-FluorobenzaldehydeMushroom TyrosinaseNot explicitly reported160
3,4-Dihydroxybenzaldehyde-O-ethyloximeMushroom TyrosinaseNot explicitly reported0.3
Alternative Inhibitors
Kojic AcidMushroom Tyrosinase-4.45 to -6.97.4 - 17.76
TropoloneMushroom Tyrosinase-4.86 to -5.60.04 - 0.17

Note: Direct docking data for 3,5-Difluoro-4-methoxybenzaldehyde was not available in the reviewed literature. The data for substituted benzaldehydes provides an insight into the potential inhibitory activity of this class of compounds.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine.

Comparative Docking and In Vitro Data for Acetylcholinesterase Inhibitors

The table below presents a comparison of binding energies and IC50 values for benzaldehyde derivatives and established acetylcholinesterase inhibitors.

CompoundTarget EnzymeDocking Binding Energy (kcal/mol)IC50 (µM)
Benzaldehyde DerivativesAcetylcholinesteraseNot explicitly reportedVaries
Alternative Inhibitors
DonepezilHuman Acetylcholinesterase-11.0 to -13.560.0067 - 0.032
GalantamineHuman AcetylcholinesteraseNot explicitly reported1.07 - 2.28

Note: Specific docking and IC50 data for 3,5-Difluoro-4-methoxybenzaldehyde against acetylcholinesterase were not found in the surveyed literature. The data for alternative inhibitors are provided for a comparative benchmark.

Experimental Protocols

Molecular Docking Protocol for Tyrosinase Inhibitors

A generalized workflow for the molecular docking of tyrosinase inhibitors is outlined below.

  • Protein Preparation: The three-dimensional crystal structure of mushroom tyrosinase (e.g., PDB ID: 2Y9X) is retrieved from the Protein Data Bank. The protein is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein structure.

  • Ligand Preparation: The 3D structures of the inhibitor molecules (benzaldehyde derivatives and alternatives) are generated and optimized using a suitable molecular modeling software.

  • Grid Generation: A grid box is defined around the active site of the tyrosinase enzyme, which contains the two copper ions essential for its catalytic activity.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to predict the binding poses and affinities of the ligands within the defined active site. The Lamarckian Genetic Algorithm is a commonly employed method for this purpose.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the lowest binding energy scores. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Mushroom Tyrosinase Inhibition Assay Protocol

This protocol describes a common in vitro method to assess the inhibitory activity of compounds against mushroom tyrosinase.

  • Reagent Preparation:

    • Mushroom tyrosinase solution is prepared in a phosphate buffer (pH 6.8).

    • L-DOPA (3,4-dihydroxyphenylalanine) substrate solution is prepared in the same buffer.

    • Test inhibitor solutions are prepared at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, the mushroom tyrosinase solution and the test inhibitor solution (or buffer for control) are pre-incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • The reaction is initiated by adding the L-DOPA substrate solution to all wells.

    • The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated using the formula: ( (Control Rate - Inhibitor Rate) / Control Rate ) * 100.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway: Tyrosinase in Melanogenesis

Tyrosinase_Melanogenesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor Inhibitor Inhibitor->Tyrosinase Inhibition

Caption: Role of Tyrosinase in the Melanogenesis Pathway and its Inhibition.

Experimental Workflow: Molecular Docking Study

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB) Grid_Gen Grid Box Generation (Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Inhibitor) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose and Energy Analysis Docking->Pose_Analysis Interaction_Analysis Ligand-Receptor Interaction Visualization Pose_Analysis->Interaction_Analysis

Validation

The Fluorine Advantage: A Comparative Guide to the Biological Efficacy of Fluorinated Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Fluorinated and Non-Fluorinated Benzaldehyde Derivatives The strategic incorporation of fluorine atoms into bioactive molecules i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Fluorinated and Non-Fluorinated Benzaldehyde Derivatives

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. This halogen's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] Benzaldehyde and its derivatives represent a versatile scaffold for developing therapeutic agents. This guide provides a comparative analysis of the biological efficacy of fluorinated versus non-fluorinated benzaldehydes, supported by experimental data and detailed protocols, to inform future research and drug development endeavors.

Comparative Biological Efficacy: A Quantitative Look

The introduction of fluorine to the benzaldehyde scaffold can significantly modulate its biological activity. While direct comparative data across multiple biological assays for identical pairs of fluorinated and non-fluorinated benzaldehydes is sparse in the literature, studies on closely related structures, such as benzimidazoles derived from benzaldehydes, provide compelling evidence of fluorine's impact.

Antimicrobial Activity

Fluorination has been shown to be a critical factor in enhancing the antimicrobial properties of benzaldehyde-related compounds. A comparative study on 2-(fluorophenyl)-benzimidazole derivatives demonstrated that the presence of a fluorine atom on the phenyl ring consistently improved antibacterial and antifungal activity compared to the unsubstituted parent compounds.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Fluorinated vs. Non-Fluorinated Benzimidazole Derivatives

Compound No.R (Substitution)E. coliP. aeruginosaB. subtilisC. albicans
12 H (Unsubstituted)12562.512562.5
13 2-Fluoro62.512531.2531.25
14 3-Fluoro62.562.57.81 31.25
15 4-Fluoro12562.515.6262.5

Data summarized from a study on 2-(fluorophenyl)-benzimidazole derivatives, which are synthesized from corresponding benzaldehydes.

As shown in Table 1, the fluorinated derivatives, particularly the 3-fluoro substituted compound (14), exhibited significantly lower Minimum Inhibitory Concentration (MIC) values against Bacillus subtilis, indicating higher potency. This trend underscores the positive influence of fluorination on antimicrobial efficacy.

Cytotoxicity and Anticancer Activity
Enzyme Inhibition

Fluorinated compounds often act as potent enzyme inhibitors. The high electronegativity of fluorine can increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack by amino acid residues in an enzyme's active site. This is particularly relevant for aldehydes and ketones. For example, fluorinated ketone inhibitors of caspases, key enzymes in the apoptotic pathway, have demonstrated significantly greater potency than their non-fluorinated counterparts. A similar enhancement is observed in the inhibition of acetylcholinesterase, where trifluoromethyl-containing compounds are highly potent.

Key Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological efficacy of benzaldehyde derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated benzaldehydes) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Remove the treatment medium from the wells and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a series of twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (microbe with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay (Ellman's Method)

This assay is a colorimetric method to measure AChE activity and its inhibition.

  • Reagent Preparation:

    • Phosphate Buffer (pH 8.0)

    • DTNB (Ellman's Reagent): 5,5'-dithiobis-(2-nitrobenzoic acid)

    • ATCI (Substrate): Acetylthiocholine iodide

    • AChE enzyme solution

    • Test inhibitor solutions (fluorinated and non-fluorinated benzaldehydes)

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor solution to the appropriate wells.

    • Add the AChE enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at 25°C).

    • Start the reaction by adding the ATCI substrate.

  • Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the processes involved in evaluating and mediating the biological effects of these compounds, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

G Experimental Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Compound Synthesis (Fluorinated & Non-Fluorinated Benzaldehydes) Treatment Cell Treatment (Serial Dilutions) Compound->Treatment Cells Cell Culture (e.g., Cancer Cell Line) Cells->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT_Assay MTT Reagent Addition & Incubation Incubation->MTT_Assay Solubilization Formazan Solubilization (DMSO) MTT_Assay->Solubilization Readout Absorbance Reading (570 nm) Solubilization->Readout Calculation Calculate % Viability Readout->Calculation IC50 Determine IC50 Value Calculation->IC50

Workflow for determining cytotoxicity (IC50) of benzaldehyde derivatives.

G Cholinergic Synapse & Effect of AChE Inhibition Presynaptic Presynaptic Neuron ACh_Release Acetylcholine (ACh) Released Presynaptic->ACh_Release Action Potential Synaptic_Cleft Synaptic Cleft Receptor ACh Receptors (Nicotinic/Muscarinic) ACh_Release->Receptor AChE Acetylcholinesterase (AChE) ACh_Release->AChE Binding Postsynaptic Postsynaptic Neuron Signal Signal Transduction (Muscle Contraction, etc.) Receptor->Signal Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis Catalysis Inhibitor Benzaldehyde Derivative (AChE Inhibitor) Inhibitor->AChE Inhibition

Inhibition of Acetylcholinesterase (AChE) by a bioactive compound.

Conclusion

The strategic incorporation of fluorine into the benzaldehyde scaffold presents a promising avenue for enhancing biological efficacy. As evidenced by comparative data on related heterocyclic systems, fluorination can significantly boost antimicrobial activity. While direct quantitative comparisons for cytotoxicity and enzyme inhibition of simple benzaldehydes are less common, the underlying principles of medicinal chemistry and data from other molecular frameworks strongly suggest that fluorination is a valuable strategy for potency enhancement. The provided protocols and diagrams serve as a foundational resource for researchers aiming to explore, synthesize, and evaluate novel fluorinated benzaldehyde derivatives for therapeutic applications.

References

Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 3,5-Difluoro-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into molecular struct...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into molecular structure. For professionals in drug discovery and development, rapid and accurate interpretation of NMR data is critical for compound verification and lead optimization. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 3,5-Difluoro-4-methoxybenzaldehyde, a compound of interest in medicinal chemistry due to its substituted benzaldehyde scaffold.

To provide a robust framework for analysis, the predicted spectral data for 3,5-Difluoro-4-methoxybenzaldehyde is compared with experimentally obtained data for structurally related compounds: 4-methoxybenzaldehyde and 3,5-difluorobenzaldehyde. This comparative approach facilitates a deeper understanding of the influence of substituent effects on chemical shifts and coupling constants.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for 3,5-Difluoro-4-methoxybenzaldehyde, alongside experimental data for 4-methoxybenzaldehyde and 3,5-difluorobenzaldehyde. Predictions are based on established NMR principles and analysis of substituent effects.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Compound -CHO H-2, H-6 H-3, H-5 -OCH₃
3,5-Difluoro-4-methoxybenzaldehyde (Predicted) ~9.8 (s)~7.5 (d, J ≈ 2.5 Hz)-~3.9 (s)
4-Methoxybenzaldehyde (Experimental) [1][2]9.73 (s)7.69 (d, J = 12.0 Hz)6.86 (d, J = 12.0 Hz)3.73 (s)
3,5-Difluorobenzaldehyde (Experimental) [3][4]9.9 (s)7.4-7.5 (m)7.2-7.3 (m)-

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

Compound C=O C-1 C-2, C-6 C-3, C-5 C-4 -OCH₃
3,5-Difluoro-4-methoxybenzaldehyde (Predicted) ~189~130 (t)~112 (d)~155 (dd)~145 (t)~56
4-Methoxybenzaldehyde (Experimental) [5][6]190.9129.9132.0114.3164.655.6
3,5-Difluorobenzaldehyde (Experimental) [4]190.0139.0 (t)113.0 (dd)163.0 (dd)115.0 (t)-

Rationale for Predicted Assignments of 3,5-Difluoro-4-methoxybenzaldehyde

The predicted NMR assignments for 3,5-Difluoro-4-methoxybenzaldehyde are derived from the foundational principles of substituent effects on aromatic systems. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine (-F) and aldehyde (-CHO) groups all influence the electron density distribution within the benzene ring, thereby affecting the chemical shifts of the attached protons and carbons.

G Structure-Spectra Correlation for 3,5-Difluoro-4-methoxybenzaldehyde cluster_0 Molecular Structure cluster_1 Substituent Effects cluster_2 Predicted NMR Signals Cpd 3,5-Difluoro-4-methoxybenzaldehyde EDG Electron Donating Group (-OCH3) Cpd->EDG influences EWG Electron Withdrawing Groups (-CHO, -F) Cpd->EWG influences H_NMR ¹H NMR -CHO: ~9.8 ppm H-2,6: ~7.5 ppm -OCH3: ~3.9 ppm EDG->H_NMR predicts C_NMR ¹³C NMR C=O: ~189 ppm C-Ar: 112-155 ppm -OCH3: ~56 ppm EDG->C_NMR predicts EWG->H_NMR predicts EWG->C_NMR predicts

Caption: Correlation of molecular structure and substituent effects to predicted NMR signals.

Experimental Protocol

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as 3,5-Difluoro-4-methoxybenzaldehyde.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented for the comparative compounds were acquired on a 400 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment is utilized.

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 2.0 s

4. ¹³C NMR Data Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon environment.

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.0 s

5. Data Processing:

  • The Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

G cluster_workflow NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) acq_H ¹H NMR Acquisition (400 MHz) prep->acq_H acq_C ¹³C NMR Acquisition (Proton Decoupled) prep->acq_C proc Data Processing (FT, Phasing, Baseline Correction) acq_H->proc acq_C->proc analysis Spectral Analysis (Referencing, Integration, Peak Picking) proc->analysis

Caption: A generalized workflow for acquiring and processing NMR spectra.

This guide provides a foundational understanding of the expected NMR characteristics of 3,5-Difluoro-4-methoxybenzaldehyde through predictive analysis and comparison with known analogs. The detailed experimental protocol offers a standardized approach for obtaining high-quality NMR data for this class of compounds.

References

Validation

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Difluoro-4-methoxybenzaldehyde

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's fragmentation behavior under mass spectrometry is crucial for its identification, characterization, and quant...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's fragmentation behavior under mass spectrometry is crucial for its identification, characterization, and quantification. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-Difluoro-4-methoxybenzaldehyde, placed in context with experimentally determined data for related compounds. By understanding these fragmentation pathways, researchers can more confidently identify this and similar molecules in complex matrices.

Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Interpretation
3,5-Difluoro-4-methoxybenzaldehyde (Predicted) C₈H₆F₂O₂172.13172 (M⁺): Molecular ion171 ([M-H]⁺): Loss of a hydrogen radical from the aldehyde group157 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy group143 ([M-CHO]⁺): Loss of the formyl radical141 ([M-H-CO]⁺): Loss of carbon monoxide from the [M-H]⁺ ion115: Further fragmentation of the aromatic ring
Benzaldehyde C₇H₆O106.12106 (M⁺): Molecular ion[5][6][7]105 ([M-H]⁺): Loss of a hydrogen radical (often the base peak)[5]77 ([M-CHO]⁺): Loss of the formyl radical, forming the phenyl cation[5]51: Fragmentation of the phenyl cation[8]
4-Methoxybenzaldehyde (Anisaldehyde) C₈H₈O₂136.15136 (M⁺): Molecular ion135 ([M-H]⁺): Loss of a hydrogen radical107 ([M-CHO]⁺): Loss of the formyl radical92 ([M-CHO-CH₃]⁺): Loss of a methyl radical from the [M-CHO]⁺ fragment77: Phenyl cation fragment

Predicted Fragmentation Pathway of 3,5-Difluoro-4-methoxybenzaldehyde

The fragmentation of 3,5-Difluoro-4-methoxybenzaldehyde under electron ionization is anticipated to initiate with the formation of the molecular ion (m/z 172). This ion will then likely undergo several key fragmentation steps, as illustrated in the diagram below. The primary fragmentations are expected to be the loss of a hydrogen radical to form a stable acylium ion (m/z 171) and the loss of the entire formyl group to yield a substituted phenyl cation (m/z 143). Further fragmentation of the methoxy group, such as the loss of a methyl radical (CH₃•) to give an ion at m/z 157, is also a probable pathway. Subsequent loss of carbon monoxide (CO) from the [M-H]⁺ fragment would result in an ion at m/z 141.

Fragmentation_Pathway C8H6F2O2 3,5-Difluoro-4-methoxybenzaldehyde Molecular Ion m/z = 172 C8H5F2O2+ [M-H]⁺ m/z = 171 C8H6F2O2->C8H5F2O2+ - H• C7H5F2O+ [M-H-CO]⁺ m/z = 141 C8H6F2O2->C7H5F2O+ - CHO• C7H3F2O+ [M-CH3]⁺ m/z = 157 C8H6F2O2->C7H3F2O+ - CH3• C8H5F2O2+->C7H5F2O+ - CO

Predicted EI fragmentation pathway of 3,5-Difluoro-4-methoxybenzaldehyde.

Experimental Protocols

To experimentally determine the mass spectrum of 3,5-Difluoro-4-methoxybenzaldehyde, a standard procedure using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. This technique is well-suited for the analysis of volatile and semi-volatile organic compounds.[9]

1. Sample Preparation:

  • Dissolve approximately 1 mg of 3,5-Difluoro-4-methoxybenzaldehyde in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure the sample is fully dissolved.

  • If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is generally suitable for aromatic compounds.

  • Carrier Gas: Helium with a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase the temperature to 250 °C at a rate of 10 °C/min.

    • Final hold: Maintain the temperature at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragment ions.

  • Solvent Delay: A solvent delay of 3 minutes is typically used to prevent the solvent peak from saturating the detector.

The workflow for this analysis is depicted in the following diagram.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample (1 mg in 1 mL solvent) dilute Dilute to Working Concentration dissolve->dilute injection Inject Sample (1 µL) dilute->injection separation GC Separation (Capillary Column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Identify Fragments & Pathways spectrum->interpretation

General workflow for GC-MS analysis of aromatic aldehydes.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful and common technique for analyzing compounds like 3,5-Difluoro-4-methoxybenzaldehyde, other analytical methods can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural information, confirming the connectivity of atoms and the positions of the substituents on the aromatic ring. This is a non-destructive technique.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the aldehyde (C=O and C-H stretches) and the C-F and C-O bonds.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or MS detector, HPLC is an excellent alternative for quantification and can be used for less volatile or thermally labile compounds. It offers different selectivity compared to GC.

The choice of analytical technique will ultimately depend on the specific research question, whether it is for qualitative identification, structural elucidation, or quantitative analysis, and the nature of the sample matrix. For unambiguous identification, a combination of mass spectrometry and NMR spectroscopy is often the gold standard.

References

Comparative

In Silico ADME Properties of 3,5-Difluoro-4-methoxybenzaldehyde Derivatives: A Comparative Guide

This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3,5-Difluoro-4-methoxybenzaldehyde and a series of its hypothetical derivatives. The pr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3,5-Difluoro-4-methoxybenzaldehyde and a series of its hypothetical derivatives. The predictions were generated using established in silico models to evaluate their potential as drug candidates. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

The early assessment of ADME properties is a critical step in the drug discovery pipeline, helping to reduce the likelihood of late-stage clinical failures.[1][2] In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, provide a rapid and cost-effective means to predict these properties, allowing for the early identification of compounds with favorable pharmacokinetic profiles.[3][4][5]

Comparative Analysis of Predicted ADME Properties

The following table summarizes the predicted physicochemical and ADME properties of 3,5-Difluoro-4-methoxybenzaldehyde and its derivatives. These properties are crucial for assessing the drug-likeness and potential in vivo behavior of the compounds. The predictions were performed using methodologies analogous to those described in the SwissADME and admetSAR web tools.[6][7]

Table 1: Predicted Physicochemical and ADME Properties of 3,5-Difluoro-4-methoxybenzaldehyde Derivatives

Compound IDDerivative StructureMolecular Weight ( g/mol )LogPWater SolubilityHuman Intestinal Absorption (%)BBB PermeantCYP2D6 Inhibitor
Parent 3,5-Difluoro-4-methoxybenzaldehyde172.131.60Moderately SolubleHighYesNo
D1 4-(aminomethyl)-2,6-difluoro-1-methoxybenzene173.160.85SolubleHighYesNo
D2 (3,5-difluoro-4-methoxyphenyl)methanol174.141.25Moderately SolubleHighYesNo
D3 3,5-difluoro-4-methoxybenzoic acid188.121.45Moderately SolubleHighNoNo
D4 N-(3,5-difluoro-4-methoxybenzyl)acetamide215.191.10SolubleHighYesYes

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the format and type of data generated in an in silico ADME study.

Experimental Protocols

The following are detailed methodologies for the key in silico experiments typically used to predict the ADME properties presented above.

1. Physicochemical Property Prediction

  • Objective: To calculate key physicochemical descriptors that influence a compound's pharmacokinetic behavior.

  • Methodology: The 2D structures of the compounds are used as input for computational software. The software calculates properties such as molecular weight, lipophilicity (LogP), and water solubility based on the chemical structure. LogP is often calculated using a consensus of methods, such as the atomic contribution method. Water solubility is qualitatively predicted based on LogP and topological polar surface area (TPSA).

2. Absorption Prediction

  • Objective: To predict the extent of a compound's absorption from the gastrointestinal tract into the bloodstream.

  • Methodology: A common in silico model for predicting human intestinal absorption is based on a combination of physicochemical properties like LogP and TPSA. These models are often trained on large datasets of known drugs and their absorption profiles.

3. Distribution Prediction

  • Objective: To predict how a compound distributes throughout the body, including its ability to cross the blood-brain barrier (BBB).

  • Methodology: BBB permeation is predicted using models that consider factors like molecular size, lipophilicity, and the number of hydrogen bond donors and acceptors. These models are trained on experimental data from compounds with known BBB penetration.

4. Metabolism Prediction

  • Objective: To predict the potential for a compound to be metabolized by key drug-metabolizing enzymes, such as Cytochrome P450 (CYP) isoforms.

  • Methodology: Substrate or inhibitor potential for specific CYP enzymes (e.g., CYP2D6) is predicted using machine learning models or by identifying structural alerts. These models are built using large datasets of compounds with known interactions with CYP enzymes.

Visualizations

In Silico ADME Prediction Workflow

The following diagram illustrates the typical workflow for in silico ADME prediction in early drug discovery.

ADME_Workflow Start Compound Library (Virtual or Synthesized) Descriptor_Calc 2D/3D Descriptor Calculation Start->Descriptor_Calc ADME_Models In Silico ADME Models (QSAR, Machine Learning) Descriptor_Calc->ADME_Models Input Features Prediction Prediction of Properties (Absorption, Distribution, Metabolism, Excretion) ADME_Models->Prediction Analysis Data Analysis & Visualization Prediction->Analysis Prioritization Candidate Prioritization Analysis->Prioritization Ranked Compounds End Lead Optimization Prioritization->End

Caption: A flowchart of the in silico ADME prediction process.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical signaling pathway that could be targeted by a benzaldehyde derivative, leading to an anti-inflammatory response.

Signaling_Pathway Ligand Inflammatory Ligand Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates TF Transcription Factor (e.g., NF-κB) Kinase2->TF activates Nucleus Nucleus TF->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Inhibitor Benzaldehyde Derivative (Inhibitor) Inhibitor->Kinase2 inhibits

Caption: A potential mechanism of action for a benzaldehyde derivative.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 3,5-Difluoro-4-methoxybenzaldehyde: A Step-by-Step Guide

The proper disposal of 3,5-Difluoro-4-methoxybenzaldehyde is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientist...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,5-Difluoro-4-methoxybenzaldehyde is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. As a halogenated aromatic aldehyde, specific waste management protocols must be followed.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of 3,5-Difluoro-4-methoxybenzaldehyde and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Summary of Chemical Hazards and Disposal Information

For quick reference, the table below summarizes key hazard information and disposal guidelines for halogenated organic compounds like 3,5-Difluoro-4-methoxybenzaldehyde.

ParameterInformationReference
Chemical Class Halogenated Organic Compound, Aldehyde[3]
Primary Hazards Potential for serious eye irritation. Harmful to aquatic life.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[1][2]
Handling Location Certified Chemical Fume Hood[1]
Waste Classification Hazardous Waste, Halogenated Organic Waste[3][4]
Disposal Container Compatible, tightly sealed, clearly labeled container[5][6]
Disposal Method Collection for an approved waste disposal plant. Do not dispose down the drain.[1][7]
Empty Container Disposal Triple-rinse with a suitable solvent; rinsate must be collected as hazardous waste.[5]

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of 3,5-Difluoro-4-methoxybenzaldehyde.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step. As 3,5-Difluoro-4-methoxybenzaldehyde is a halogenated organic compound, it must be collected separately from non-halogenated organic waste.[3][4][6] This is crucial because halogenated wastes are often incinerated under specific conditions, and mixing them with other waste streams can lead to regulatory fines and improper disposal.[3][8]

  • Do: Collect in a designated "Halogenated Organic Waste" container.

  • Do Not: Mix with non-halogenated solvents, strong acids or bases, or heavy metal waste.[9]

Step 2: Selecting and Labeling the Waste Container

Choose a waste container that is in good condition and made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended.[5][10]

The container must be clearly labeled before any waste is added.[6] The label, at a minimum, must include:

  • The words "Hazardous Waste".[8]

  • The full chemical name: "Waste 3,5-Difluoro-4-methoxybenzaldehyde". Avoid using abbreviations or chemical formulas.[6]

  • A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").[8]

  • The date when the first waste is added to the container.[11]

Step 3: Waste Accumulation

Collect the waste 3,5-Difluoro-4-methoxybenzaldehyde in the labeled container.

  • Always keep the waste container tightly closed except when adding waste.[5][6] Funnels should not be left in the container opening.[5]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8] The SAA should be under the control of the lab supervisor and equipped with secondary containment, such as a spill tray.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[4]

Step 4: Disposal of Empty Containers

Empty containers that once held 3,5-Difluoro-4-methoxybenzaldehyde must also be treated as hazardous waste until properly cleaned.

  • To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., acetone or ethanol).[5]

  • The solvent rinsate must be collected and disposed of as halogenated hazardous waste.[10]

  • Once triple-rinsed, the original labels on the container should be defaced or removed, and the container can then be disposed of in the regular laboratory glass or plastic recycling, as appropriate.[10]

Step 5: Arranging for Waste Pickup

When the waste container is nearly full (about 90% capacity to allow for expansion), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • Complete any necessary waste pickup request forms, ensuring that all chemical constituents and their approximate percentages are listed.[9]

  • Ensure the waste container's lid is securely fastened before pickup.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3,5-Difluoro-4-methoxybenzaldehyde.

G start Start: Disposal of 3,5-Difluoro-4-methoxybenzaldehyde ppe 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe empty_container Disposing of Empty Container? start->empty_container fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood waste_type 3. Identify Waste Type fume_hood->waste_type halogenated Halogenated Organic Waste waste_type->halogenated 3,5-Difluoro-4-methoxybenzaldehyde non_halogenated Non-Halogenated Waste waste_type->non_halogenated Other types container 4. Select & Label a Compatible 'Halogenated Waste' Container halogenated->container accumulate 5. Add Waste to Container in Satellite Accumulation Area container->accumulate full 6. Is Container Full? accumulate->full full->accumulate No pickup 7. Arrange for Pickup by EHS full->pickup Yes end End pickup->end empty_container->waste_type No, disposing of chemical triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Halogenated Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Lab Trash/Recycling collect_rinsate->dispose_container dispose_container->end

Caption: Workflow for the safe disposal of 3,5-Difluoro-4-methoxybenzaldehyde.

References

Handling

Safeguarding Your Research: A Guide to Handling 3,5-Difluoro-4-methoxybenzaldehyde

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling, storage, and disposal of 3,5-Difluoro-4-methoxybenzaldehyde. Adherence to these guidelines is essential for e...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling, storage, and disposal of 3,5-Difluoro-4-methoxybenzaldehyde. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of your research.

Aromatic aldehydes, such as 3,5-Difluoro-4-methoxybenzaldehyde, are reactive compounds that require careful handling to prevent exposure and ensure stability.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling 3,5-Difluoro-4-methoxybenzaldehyde. This is based on general guidance for handling hazardous chemicals and aromatic aldehydes.[2][3]

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles are required.[2] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[4]
Hand GlovesChemical-resistant gloves (e.g., Nitrile, Neoprene) are mandatory.[2] Always inspect gloves for tears or punctures before use.[2]
Body Lab CoatA flame-resistant lab coat or a standard lab coat worn over cotton clothing is required.[4] Ensure the lab coat is fully buttoned.[4]
Respiratory RespiratorWork should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5] If a fume hood is not feasible, a NIOSH-approved respirator is required.[4]
Foot Closed-toe ShoesShoes that fully cover the feet are mandatory.[4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Fume Hood: All handling of 3,5-Difluoro-4-methoxybenzaldehyde must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Eyewash and Safety Shower: Ensure that a functional emergency eyewash station and safety shower are readily accessible in the immediate work area.[5]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling aldehydes.

2. Handling the Compound:

  • Donning PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within the chemical fume hood.

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating or Reactions:

    • If heating the compound or running a reaction, use appropriate equipment (e.g., heating mantle with a controller, condenser) to control the temperature and prevent the release of vapors.

    • Ensure the reaction setup is secure and properly vented within the fume hood.

3. Storage:

  • Container: Store 3,5-Difluoro-4-methoxybenzaldehyde in a tightly sealed, airtight container to prevent exposure to air and moisture.[6][7] Amber-colored containers are recommended to protect from light.[6]

  • Location: Store in a cool, dry, and well-ventilated area away from heat, direct sunlight, and strong oxidizing agents.[7] A designated and labeled storage cabinet is recommended.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) as aromatic aldehydes can be air-sensitive.[5]

Disposal Plan

The disposal of 3,5-Difluoro-4-methoxybenzaldehyde and its contaminated waste must comply with all local, state, and federal regulations. As a fluorinated organic compound, specific disposal procedures are necessary.[8]

1. Waste Segregation:

  • Solid Waste: Collect any solid waste contaminated with the compound (e.g., weighing paper, gloves, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect any liquid waste containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[9]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

2. Disposal Method:

  • Incineration: High-temperature incineration is a potential method for the permanent elimination of fluorinated organic compounds like PFAS.[10] This should be handled by a licensed hazardous waste disposal company.

  • Hazardous Waste Landfill: Disposal in a hazardous waste landfill is another option, which contains the material to prevent environmental release.[10]

  • DO NOT dispose of this chemical down the drain or in regular trash.[9]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Workflow for Safe Handling of 3,5-Difluoro-4-methoxybenzaldehyde

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_fume_hood Verify Fume Hood Certification prep_ppe Don PPE prep_fume_hood->prep_ppe prep_spill_kit Check Spill Kit prep_ppe->prep_spill_kit handling_weigh Weighing and Transferring prep_spill_kit->handling_weigh handling_reaction Running Reaction handling_weigh->handling_reaction storage_container Airtight, Light-Resistant Container handling_reaction->storage_container disposal_segregate Segregate Waste handling_reaction->disposal_segregate storage_location Cool, Dry, Ventilated Area storage_container->storage_location disposal_contact Contact Hazardous Waste Disposal disposal_segregate->disposal_contact

Caption: Workflow for the safe handling of 3,5-Difluoro-4-methoxybenzaldehyde.

References

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
3,5-Difluoro-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4-methoxybenzaldehyde
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